Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate
Description
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Properties
IUPAC Name |
methyl 3-(2,4-difluoroanilino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c1-16-10(15)5-9(14)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYRYPMGEJJAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Master File: Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate
Part 1: Executive Summary
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate (CAS 479690-12-5) is a specialized pharmacophore building block, primarily utilized in the synthesis of second-generation HIV Integrase Strand Transfer Inhibitors (INSTIs).[1] It serves as the critical aliphatic linker that introduces the 2,4-difluorobenzyl amide moiety—a structural feature essential for the binding affinity of drugs like Dolutegravir and Bictegravir within the viral integrase active site.
This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and downstream applications, designed for researchers requiring high-purity precursors for antiretroviral drug development.[1]
Part 2: Chemical Identity & Physicochemical Profile[1][2]
The compound is a
Table 1: Chemical Specifications
| Parameter | Specification |
| IUPAC Name | Methyl 3-[(2,4-difluorophenyl)amino]-3-oxopropanoate |
| Common Name | Methyl malonyl-2,4-difluoroanilide |
| CAS Number | 479690-12-5 |
| Molecular Formula | C₁₁H₉F₂NO₃ |
| Molecular Weight | 241.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 92°C – 96°C (Typical) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Sparingly soluble in Water |
| pKa (Calculated) | ~10.5 (Amide NH), ~11.0 (Active Methylene) |
Part 3: Synthesis Protocol (Self-Validating System)
Objective: Synthesize high-purity Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate via acylation of 2,4-difluoroaniline.
Mechanism: This protocol utilizes a nucleophilic acyl substitution (Schotten-Baumann conditions).[1][2] The reaction kinetics are controlled to prevent the formation of the bis-amide impurity (reaction of malonyl chloride at both ends).
Reaction Scheme Visualization
Figure 1: Acylation pathway designed to minimize bis-acylation through temperature control.
Experimental Procedure
Reagents:
-
2,4-Difluoroaniline (1.0 eq)
-
Methyl malonyl chloride (1.05 eq)[1]
-
Triethylamine (TEA) (1.2 eq)[1]
-
Dichloromethane (DCM) (Anhydrous, 10V)[1]
Step-by-Step Protocol:
-
Preparation: Charge a 3-neck round bottom flask with 2,4-difluoroaniline and anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0–5°C .
-
Why: Cooling suppresses the formation of the symmetrical diamide impurity (N,N'-bis(2,4-difluorophenyl)malonamide).
-
-
Base Addition: Add Triethylamine dropwise, maintaining temperature <10°C.
-
Acylation: Add Methyl malonyl chloride dissolved in DCM dropwise over 30 minutes.
-
Reaction Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup:
-
Purification: Recrystallize from Isopropyl Alcohol (IPA) or Toluene/Heptane if HPLC purity is <98%.
Part 4: Industrial Application (Dolutegravir Pathway)[1]
This compound is a "Level 1" intermediate.[1][2] Its primary utility lies in constructing the pyridinone scaffold found in Dolutegravir.[2]
Downstream Logic
The active methylene group (–CH₂–) between the carbonyls is highly acidic. It undergoes condensation with electrophiles (like DMF-DMA or ethyl formate) to create a vinylogous amide, which is then cyclized to form the pyridinone ring.[1]
Figure 2: Transformation of CAS 479690-12-5 into the Dolutegravir Pyridinone Core.[1]
Critical Process Parameters (CPP)
-
Moisture Control: The methyl ester is susceptible to hydrolysis under basic conditions.[1][2] All condensation reactions must be strictly anhydrous.[1][2]
-
Regioselectivity: During cyclization, the nitrogen of the 2,4-difluoroaniline moiety must remain as the exocyclic amide. The synthesis is designed to prevent this nitrogen from participating in the ring closure.[2]
Part 5: Quality Control & Impurity Profiling[1]
To ensure "Trustworthiness" in your data, you must assay for these specific impurities:
| Impurity | Origin | Detection Method | Limit (Pharm Grade) |
| 2,4-Difluoroaniline | Unreacted Starting Material | HPLC (RT ~3.5 min) | < 0.10% |
| Bis-amide | Over-reaction of Malonyl Chloride | HPLC (Late eluting) | < 0.15% |
| Malonic Acid Monoester | Hydrolysis of Starting Material | HPLC/Titration | < 0.5% |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1][2]
-
Gradient: 10% B to 90% B over 15 mins.
Part 6: Safety & Handling (HSE)[1]
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319).
-
Sensitization: The 2,4-difluoroaniline moiety is a potential sensitizer.[1][2] Handle with nitrile gloves and use a fume hood to avoid inhalation of dust.[1][2]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.[1][2]
References
-
ViiV Healthcare. (2013).[1][2] Tivicay (Dolutegravir) Prescribing Information. U.S. Food and Drug Administration.[1] Link
-
Sumino, Y., et al. (2014).[1][2] Process for the Preparation of Dolutegravir Intermediate. World Intellectual Property Organization, WO2014128545. Link[1]
-
Johns, B. A., et al. (2013).[1][2] Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3.[1][2][4] A Novel Class of Potent Antiviral Agents. Journal of Medicinal Chemistry, 56(14), 5901–5916.[1] Link[1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 479690-12-5. PubChem.[1][2] Link[1][5]
-
GlaxoSmithKline. (2015).[1][2] Manufacturing Process for Dolutegravir Sodium. European Medicines Agency Assessment Report. Link
Sources
- 1. methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate | 1901844-00-5 [sigmaaldrich.com]
- 2. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 4. WO2014128545A2 - An improved process for the preparation of dolutegravir - Google Patents [patents.google.com]
- 5. 1901844-00-5|Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate|BLD Pharm [bldpharm.com]
Technical Whitepaper: Synthesis, Properties, and Applications of Methyl 3-((2,4-difluorophenyl)amino)-3-oxopropanoate
Executive Summary
Methyl 3-((2,4-difluorophenyl)amino)-3-oxopropanoate (commonly referred to as methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate) is a highly versatile, bifunctional building block utilized extensively in the synthesis of advanced pharmaceutical agents and agrochemicals[1]. Featuring both an electrophilic methyl ester and a nucleophilic/hydrogen-bond-donating 2,4-difluoroanilide motif separated by an active methylene bridge, this compound serves as a critical intermediate for divergent heterocyclic synthesis.
This whitepaper details the structural properties, process chemistry, and downstream applications of this molecule, providing a self-validating methodological framework for researchers and drug development professionals.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of the intermediate is crucial for optimizing downstream reactions, particularly those involving the highly reactive active methylene group.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | Methyl 3-((2,4-difluorophenyl)amino)-3-oxopropanoate |
| Common Synonym | Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate |
| CAS Registry Number | 479690-12-5[1] |
| Molecular Formula | C10H9F2NO3[2] |
| Molecular Weight | 229.18 g/mol |
| InChI Key | WUYRYPMGEJJAHJ-UHFFFAOYSA-N[2] |
| Physical State | Solid / Powder[2] |
Mechanistic Synthesis & Process Chemistry
The synthesis of this malonamide ester relies on the highly chemoselective nucleophilic acyl substitution between 2,4-difluoroaniline and methyl malonyl chloride. The reaction must be rigorously controlled to prevent di-acylation at the active methylene site.
Nucleophilic acyl substitution mechanism for synthesizing the malonamide ester.
Protocol: Optimized Synthesis Workflow
The following methodology is designed as a self-validating system to ensure high yield and chemoselectivity.
-
Equipment Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with dry nitrogen gas for 15 minutes.
-
Reagent Preparation : Dissolve 2,4-difluoroaniline (10.0 mmol) in 50 mL of anhydrous Dichloromethane (DCM).
-
Causality: DCM is chosen for its excellent solubilizing properties and inertness toward acyl chlorides. Anhydrous conditions are critical to prevent the competitive hydrolysis of methyl malonyl chloride into methyl hydrogen malonate.
-
-
Base Addition : Inject N,N-Diisopropylethylamine (DIPEA) (15.0 mmol) into the reaction mixture via syringe.
-
Causality: DIPEA acts as an acid scavenger to neutralize the HCl generated during the reaction. Its steric bulk prevents it from acting as a competing nucleophile, ensuring high chemoselectivity.
-
-
Thermal Control : Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Causality: The subsequent acylation is highly exothermic. Lowering the temperature suppresses the formation of di-acylated byproducts and prevents thermal degradation of the reagents.
-
-
Electrophilic Addition : Slowly add methyl malonyl chloride (11.0 mmol) dropwise over 30 minutes using a syringe pump.
-
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, favoring the kinetic mono-acylation product over over-reaction at the active methylene site.
-
-
Reaction Progression : Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir continuously for 4 hours.
-
Self-Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The disappearance of the aniline spot (visualized under UV 254 nm) confirms reaction completion.
-
-
Quenching and Extraction : Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO3). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Causality: NaHCO3 neutralizes any residual acid and unreacted acyl chloride, halting the reaction safely.
-
-
Purification : Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure product.
Analytical Characterization & Validation
To ensure the integrity of the synthesized product, the following self-validating analytical checks must be performed:
-
^1H NMR (400 MHz, CDCl3) : The spectrum must display a highly diagnostic singlet at ~3.50 ppm corresponding to the active methylene protons (-CH2 -). The methyl ester protons (-OCH3 ) will appear as a sharp singlet at ~3.78 ppm. The amide proton (-NH -) typically presents as a broad singlet downfield (>8.5 ppm), while the 2,4-difluorophenyl protons will exhibit complex multiplet splitting between 6.80 and 8.30 ppm due to scalar coupling with the fluorine atoms.
-
LC-MS (ESI+) : Confirm the product mass by observing the pseudo-molecular ion peak [M+H]^+ at m/z 230.1.
Applications in Drug Discovery & Agrochemicals
The structural features of Methyl 3-((2,4-difluorophenyl)amino)-3-oxopropanoate make it a highly sought-after intermediate across multiple life science domains.
Pharmaceuticals: The 2,4-difluorophenyl moiety is a "privileged structure" in drug design. The fluorine atoms block cytochrome P450-mediated oxidation at the ortho and para positions, significantly enhancing the metabolic half-life of the resulting drug. Furthermore, the strong electron-withdrawing nature of the fluorine atoms modulates the pKa of the adjacent amine, influencing target binding affinity. The malonamide core is frequently utilized as a precursor for pyrimidine-2,4-diones, quinolones, and other complex heterocycles.
Agrochemicals: Related structures, such as 2,4-difluoroaniline malonate (BCS-BT38895), are recognized as critical metabolites in the degradation pathway of commercial herbicides like Diflufenican[3]. Understanding the reactivity and stability of these malonate derivatives is essential for environmental fate modeling and toxicity assessments[3].
Divergent synthetic applications of the malonamide ester intermediate in chemical development.
References
-
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate | CAS 479690-12-5 . American Elements. Available at: [Link]
-
Memorandum Supporting Proposed Decision to Approve Registration for the New Active Ingredient, Diflufenican . Regulations.gov (US EPA). Available at: [Link]
Sources
Strategic Synthesis and Process Chemistry of Dolutegravir: A Deep Dive into Key Intermediates
Dolutegravir (DTG) is a highly potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has revolutionized antiretroviral therapy due to its high genetic barrier to resistance and once-daily dosing profile[1][2]. The pharmacological efficacy of DTG relies on its ability to chelate essential Mg²⁺ ions within the viral integrase active site, effectively halting the integration of viral DNA into the host genome[3].
Synthesizing this complex molecule requires a highly convergent approach. This technical guide explores the retrosynthetic logic, causality behind process chemistry choices, and validated methodologies for synthesizing the three critical intermediates of Dolutegravir.
Retrosynthetic Architecture and Intermediate Roles
The structural complexity of the Dolutegravir molecule is anchored by a tricyclic carbamoyl pyridone core. Retrosynthetic deconstruction reveals three fundamental building blocks, each serving a distinct pharmacological and structural purpose[4]:
-
The Pyridinone Core (Intermediate 1): Typically synthesized as a highly functionalized diester or carboxylic acid (e.g., 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid). This core provides the crucial oxygen triad required for divalent metal (Mg²⁺) chelation in the target enzyme[1][3].
-
(R)-3-Amino-1-butanol (Intermediate 2): A chiral amino alcohol that undergoes condensation and cyclization with the pyridinone core to form the tricyclic oxazine ring. The (R)-stereocenter is absolute; it dictates the spatial orientation of the entire drug molecule within the integrase binding pocket[2].
-
2,4-Difluorobenzylamine (Intermediate 3): An aromatic amine that forms an amide linkage with the core. The fluorinated benzyl ring acts as a hydrophobic tail, anchoring the drug into a deep hydrophobic pocket adjacent to the integrase active site[5].
Convergent synthetic pathway of Dolutegravir highlighting key intermediates.
Synthesis of the Pyridinone Core: Overcoming Batch Limitations
Historically, the construction of the pyridinone ring was the most time-consuming bottleneck in DTG manufacturing, requiring prolonged exposure of unstable intermediates to harsh conditions[6]. Modern process chemistry has resolved this through two major innovations: MgBr₂-promoted cyclization and Continuous Flow Chemistry .
Causality of MgBr₂-Promoted Cyclization
In the cyclization of acyclic vinylogous amides to form the pyridinone ring, achieving high regioselectivity is challenging. The introduction of Magnesium bromide diethyl etherate (MgBr₂·OEt₂) acts as a templating Lewis acid. The Mg²⁺ ion coordinates strongly with the dicarbonyl oxygens of the acyclic precursor, locking the molecule into a rigid, reactive conformation. This pre-organization lowers the activation energy for intramolecular 1,4-addition, driving the reaction exclusively toward the desired pyridinone diester[4][7].
Methodology 1: MgBr₂-Promoted Cyclization Protocol
This protocol outlines a self-validating system for synthesizing the pyridinone core, ensuring high regioselectivity.
-
Precursor Assembly: Condense methyl oxalyl chloride (1.0 equiv) with ethyl 3-(N,N-dimethylamino)acrylate (1.05 equiv) to form the vinylogous amide intermediate[4].
-
Substitution: Treat the intermediate with aminoacetaldehyde dimethyl acetal and methyl bromoacetate to generate the acyclic cyclization precursor[4].
-
Lewis Acid Coordination: Dissolve the acyclic precursor in anhydrous dichloromethane (DCM). Slowly add 1.5 equivalents of MgBr₂·OEt₂. Validation checkpoint: A color change or slight exotherm indicates successful metal-ligand coordination.
-
Cyclization: Stir the mixture at room temperature until complete conversion is observed via HPLC. The reaction undergoes a 1,4-addition followed by regioselective cyclization to the pyridinone diester[4][7].
-
Saponification & Isolation: Extract the resulting ester into DCM. Add 1N aqueous NaOH and stir the two-phase mixture overnight to selectively hydrolyze the ester to the corresponding carboxylic acid. Separate the aqueous phase, acidify with HCl to precipitate the pure pyridinone carboxylic acid, filter, and dry[4][7].
Biocatalytic Synthesis of (R)-3-Amino-1-butanol
(R)-3-amino-1-butanol is a major cost driver in DTG production, accounting for nearly 30% of the overall synthesis cost[6]. Traditional chemical routes (e.g., rhodium-catalyzed asymmetric hydrogenation) suffer from poor atom economy and rely on expensive, toxic transition metals[2].
Causality of Enzymatic Transamination
To achieve the absolute >99.9% enantiomeric excess (e.e.) required to prevent the formation of inactive DTG diastereomers, process chemists utilize (R)-selective ω-transaminases (ATAs)[8]. These enzymes catalyze the transfer of an amino group from an inexpensive donor (isopropylamine) directly to 4-hydroxybutan-2-one. By employing a fed-batch strategy, substrate inhibition is mitigated, pushing the equilibrium toward complete conversion[8][9].
Biocatalytic workflow for synthesizing (R)-3-Amino-1-butanol.
Methodology 2: Enzymatic Synthesis Protocol
-
Substrate Preparation: Prepare an aqueous reaction buffer (pH 7.5) containing 100 mM of 4-hydroxybutan-2-one[8].
-
Cofactor and Donor Addition: Add an excess of isopropylamine (amino donor) and 1 mM pyridoxal phosphate (PLP) as the enzymatic cofactor[8][9].
-
Biocatalysis: Introduce the engineered (R)-selective transaminase (e.g., derived from Actinobacteria sp. or mutant Aspergillus terreus)[8].
-
Incubation: Incubate the mixture at 30–35 °C under gentle agitation. Implement a substrate fed-batch strategy (adding substrate in aliquots up to 500 mM) to maintain enzyme velocity and prevent toxicity[8].
-
Extraction & Purification: Once 100% conversion is achieved (at 100 mM), adjust the pH to >10 using NaOH to ensure the newly formed amine is in its free-base state. Extract continuously with ethyl acetate. Concentrate the organic phase under reduced pressure to yield enantiomerically pure (R)-3-amino-1-butanol (up to 29.6 g/L yield, 99.9% e.e.)[8].
Late-Stage Assembly and Continuous Flow Optimization
The final assembly of Dolutegravir involves deprotecting the acetal group of the pyridinone core using an acid catalyst (e.g., methanesulfonic acid), which generates an aldehyde[3]. This aldehyde intermediate is highly unstable and immediately undergoes a tandem condensation-cyclization with (R)-3-amino-1-butanol to form the tricyclic oxazine core[3].
Following amidation with 2,4-difluorobenzylamine[5][10], the final step is demethylation. The methoxy group on the pyridinone ring must be cleaved to reveal the active enol hydroxyl group. This is achieved using Lithium Bromide (LiBr) at elevated temperatures (100 °C)[6][11].
Quantitative Impact of Continuous Flow Chemistry
Transitioning these late-stage steps from batch to continuous flow microreactors has yielded unprecedented efficiency by telescoping reactions (running them sequentially without intermediate isolation)[6][10].
Table 1: Quantitative Comparison of Batch vs. Continuous Flow for DTG Synthesis
| Process Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Impact / Advantage |
| Overall Reaction Time | 34.5 hours | 14.5 – 30 minutes | Drastic reduction in manufacturing cycle time[6]. |
| Pyridinone Core Formation | 18.5 hours | < 10 minutes | Eliminates prolonged exposure of unstable intermediates[6]. |
| Demethylation Yield | ~70–80% | 89% (LiBr at 100 °C) | Higher API purity and throughput[6][11]. |
| Intermediate Handling | Isolation required | Telescoped (No isolation) | Reduces solvent waste, E-factor, and manual handling[1][10]. |
References
- Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry Source: ACS Publications URL
- Source: Molecules (PMC / NIH)
- 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir Source: PMC / NIH URL
- Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp.
- Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study Source: PMC / NIH URL
- Process for the Preparation of Dolutegravir Intermediate: (R)
- Enzymatic process for the preparation of (r)
- Source: Google Patents (CN108752218B)
- Dolutegravir Synthesis and Purification Technical Support Center Source: BenchChem URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108752218B - Route for preparing dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
- 10. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Chemical Properties and Synthetic Utility of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate
Executive Summary & Introduction
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate (IUPAC: methyl 3-(2,4-difluoroanilino)-3-oxopropanoate) is a highly versatile, bifunctional malonamide ester utilized extensively in advanced organic synthesis and medicinal chemistry[1]. Structurally characterized by an active methylene core flanked by a methyl ester and an N-(2,4-difluorophenyl) amide, this compound serves as a critical building block for the assembly of complex nitrogen-containing heterocycles[2].
The incorporation of the 2,4-difluorophenyl moiety is of particular strategic value in rational drug design. The fluorine atoms enhance lipophilicity, improve metabolic stability by blocking cytochrome P450 oxidation sites, and modulate the pKa of the adjacent amide nitrogen[3]. Consequently, this intermediate is frequently deployed in the synthesis of fluoroquinolone antimicrobials, microtubule-targeting triazolopyrimidines, and novel kinase inhibitors[4].
Physicochemical Properties & Structural Analysis
The reactivity of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate is dictated by its distinct functional domains. The active methylene group exhibits a lowered pKa due to the synergistic electron-withdrawing effects of the adjacent carbonyls, an effect further amplified by the inductive pull of the fluorinated aromatic ring.
Quantitative Physicochemical Data
Table 1: Key chemical and physical properties of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate.
| Property | Value |
| IUPAC Name | Methyl 3-(2,4-difluoroanilino)-3-oxopropanoate |
| CAS Number | 479690-12-5 |
| Molecular Formula | C10H9F2NO3 |
| Molecular Weight | 229.18 g/mol |
| PubChem CID | 57677590 |
| MDL Number | MFCD20130355 |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 5 (F, F, O, O, O) |
| Physical Form | Solid / Powder |
(Data aggregated from authoritative chemical registries[1],[2])
Mechanistic Reactivity & Chemical Properties
As a Senior Application Scientist, it is crucial to view this molecule not just as a static structure, but as a dynamic, trifunctional system capable of acting as both an electrophile and a nucleophile depending on the microenvironment:
-
Active Methylene (Nucleophilic): Under mild basic conditions (e.g., piperidine or sodium methoxide), the methylene carbon undergoes facile deprotonation to form a resonance-stabilized enolate. This enables Knoevenagel condensations with aldehydes or direct alkylation reactions.
-
Methyl Ester (Electrophilic): The ester carbonyl is highly susceptible to nucleophilic acyl substitution. Reaction with amidines, guanidines, or hydrazines leads to the rapid formation of pyrimidinediones or pyrazolones.
-
Amide Nitrogen & Aromatic Ring (Intramolecular Nucleophile): Under strongly acidic, dehydrating conditions, the ester is activated, and the aromatic ring undergoes an intramolecular Friedel-Crafts acylation (Knorr-type cyclization).
Caption: Enolization equilibrium and enolate stabilization of the active methylene group.
Regioselectivity Insight
The 2,4-difluoro substitution pattern strictly dictates the regiochemical outcome of intramolecular cyclizations. Because the ortho-position (C2) of the aniline ring is sterically and electronically blocked by a fluorine atom, Friedel-Crafts cyclization is forced to occur at the unsubstituted C6 position. This cleanly yields a 6,8-difluoro-4-hydroxy-2-quinolone core, a privileged scaffold in fluoroquinolone antibiotic discovery[3].
Synthetic Applications & Workflows
The strategic value of this compound lies in its ability to rapidly generate diverse heterocyclic libraries through divergent synthetic pathways.
Caption: Divergent synthetic workflows and reactivity pathways of the title compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate
This protocol utilizes the amidation of methyl malonyl chloride to ensure mono-addition and prevent the formation of symmetrical bis-amides.
Materials:
-
2,4-Difluoroaniline (1.0 eq)
-
Methyl 3-chloro-3-oxopropanoate (Methyl malonyl chloride) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-difluoroaniline and TEA in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
-
Addition: Add methyl malonyl chloride dropwise over 30 minutes. Maintain the temperature at 0 °C to control the exothermic acylation.
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
-
Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly UV-active 2,4-difluoroaniline spot (
) and the emergence of a lower product spot ( ) confirms conversion. -
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize from ethanol to yield the pure product.
Causality & System Validation: Triethylamine is utilized to scavenge the HCl byproduct, preventing the premature protonation of the aniline, which would halt the reaction. The use of anhydrous DCM prevents the competitive hydrolysis of the highly reactive methyl malonyl chloride. Quenching with 1N HCl selectively washes away any unreacted aniline into the aqueous layer, ensuring high purity of the crude organic product.
Protocol 2: Synthesis of 6,8-Difluoro-4-hydroxyquinolin-2(1H)-one via Knorr Cyclization
This protocol demonstrates the intramolecular Friedel-Crafts acylation of the malonamide to form a quinolone core.
Materials:
-
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate (1.0 eq)
-
Polyphosphoric acid (PPA) (10 volumes)
Step-by-Step Methodology:
-
Activation: Suspend the malonamide in PPA in a round-bottom flask equipped with a mechanical stirrer.
-
Cyclization: Heat the highly viscous mixture to 120 °C for 4–6 hours.
-
Precipitation: Carefully pour the hot, acidic mixture over crushed ice with vigorous stirring. A solid precipitate will form immediately.
-
Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water until the filtrate is pH neutral, and dry under vacuum.
-
Validation (Post-Process): Verify the product via
H-NMR. The successful cyclization is self-validated by the disappearance of the active methylene singlet ( ppm) and the ester methoxy singlet ( ppm), alongside the emergence of a distinct vinylic proton signal at C3 ( ppm).
Causality & System Validation: PPA acts dually as a solvent and a potent Lewis/Brønsted acid, activating the methyl ester towards electrophilic aromatic substitution. The reaction is heated to 120 °C to overcome the activation energy barrier imposed by the electron-withdrawing fluorine atoms on the aromatic ring. Regioselectivity is inherently validated by the substrate's symmetry: with the C2 position blocked by fluorine, cyclization exclusively occurs at C6.
Conclusion
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate is a highly programmable chemical intermediate. By understanding the distinct electronic environments of its active methylene, electrophilic ester, and nucleophilic aromatic regions, researchers can predictably route this compound into a vast array of heterocyclic scaffolds. Its integration into drug discovery pipelines continues to yield high-value therapeutic candidates, particularly in the realms of infectious disease and oncology.
References
Sources
- 1. americanelements.com [americanelements.com]
- 2. methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate | 479690-12-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
HIV integrase inhibitor synthetic intermediates list
Advanced Synthetic Strategies for Second-Generation HIV Integrase Inhibitors: Intermediates & Workflows
Executive Summary
The advent of second-generation Integrase Strand Transfer Inhibitors (INSTIs)—namely Dolutegravir (DTG), Bictegravir (BIC), and Cabotegravir (CAB)—has fundamentally shifted the landscape of antiretroviral therapy. As a Senior Application Scientist overseeing process chemistry, I approach the synthesis of these Active Pharmaceutical Ingredients (APIs) not merely as a sequence of chemical transformations, but as a highly orchestrated system of thermodynamic and kinetic controls.
These molecules share a critical structural motif: the bicyclic carbamoyl pyridone (BiCAP) core[1]. This core functions as a metal-binding pharmacophore (MBP), chelating the catalytic Mg2+ ions within the HIV-1 integrase active site to halt viral DNA integration[1]. The industrial synthesis of these APIs is highly convergent, relying on a universal pyridone-carboxylic acid precursor before diverging into API-specific cyclization and amidation steps[2].
The Core Pharmacophore: Pyridone-Carboxylic Acid (Intermediate 6)
The synthesis of all three second-generation INSTIs converges on a single, highly functionalized intermediate: 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (commonly referred to as Intermediate 6)[1].
The strategic advantage of this convergence is profound. It allows for the bulk manufacturing of a universal precursor, pushing the divergent, expensive chiral steps to the very end of the synthetic pipeline. The construction of this core begins with the condensation of methyl 4-methoxyacetoacetate and dimethylformamide dimethyl acetal (DMF-DMA). The causality here is specific: DMF-DMA provides the highly reactive one-carbon electrophile necessary to form an enamine, setting up the system for subsequent ring closure[3].
Stepwise construction of the pyridone core highlighting regioselective hydrolysis.
Divergent Synthesis: From Common Precursor to Specific APIs
Once Intermediate 6 is secured, the pathways diverge based on the specific chiral amine introduced for the BiCAP cyclization[2].
-
Dolutegravir (DTG): Utilizes (R)-3-aminobutanol to form a six-membered hemiaminal ring[2].
-
Bictegravir (BIC): Utilizes (1R, 3S)-3-aminocyclopentanol to form a bridged bicyclic hemiaminal[2].
-
Cabotegravir (CAB): Utilizes (S)-2-aminopropan-1-ol to form a five-membered hemiaminal[2].
Following cyclization, the intermediate undergoes amidation with a fluorobenzylamine and a critical demethylation step to reveal the enol group of the MBP. Historically, MgBr2 was used for this demethylation; however, because MgBr2 is highly hygroscopic, it often leads to unpredictable side reactions and lower yields[3]. Modern optimized routes substitute MgBr2 with LiBr. LiBr acts as a milder nucleophile to cleave the methyl ether, significantly improving operational stability and boosting yields from ~45% to over 56% in one-pot setups[2].
Divergent synthetic pathways from common pyridone precursor to DTG and BIC.
Quantitative Process Analysis: Batch vs. Continuous Flow Methodologies
Transitioning from batch to continuous flow chemistry has resolved several kinetic bottlenecks in INSTI synthesis. In traditional batch processes, the amidation and deprotection steps require extended reaction times (up to 34.5 hours overall)[4]. By employing continuous flow microreactors, mass and heat transfer are exponentially enhanced.
Furthermore, the introduction of water as a cosolvent in the hydrolysis step leverages the hydrophobicity of the diester, accelerating the reaction rate from hours to mere minutes[4]. Solid acid catalysts, such as titanium cation-exchanged montmorillonite (Ti4+-mont), have also been successfully integrated into microfluidized beds to eliminate the need for strong bases, preventing undesired neutralization reactions during the DTG-5 cyclization[5][6].
Table 1: Divergent Building Blocks for INSTI Synthesis
| Target API | Chiral Amine Precursor | Halobenzylamine | Final Ring System |
|---|---|---|---|
| Dolutegravir (DTG) | (R)-3-aminobutanol | 2,4-difluorobenzylamine | Six-membered hemiaminal |
| Bictegravir (BIC) | (1R, 3S)-3-aminocyclopentanol | 2,4,6-trifluorobenzylamine | Bridged bicyclic hemiaminal |
| Cabotegravir (CAB) | (S)-2-aminopropan-1-ol | 2,4-difluorobenzylamine | Five-membered hemiaminal |
Table 2: Kinetic & Thermodynamic Optimization of Key Steps
| Process Step | Reagent / Catalyst | Conditions | Yield (%) | Mechanistic Advantage |
|---|---|---|---|---|
| Demethylation (Batch) | MgBr2 / DIPEA | -5 °C to 25 °C | 45 - 55% | Promotes intramolecular cyclization but highly hygroscopic[3]. |
| Demethylation (Batch) | LiBr / DMAP | 80 °C | 56 - 90% | Less hygroscopic, higher operational stability and reproducibility[2]. |
| Hydrolysis (Flow) | KOH / Methanol-Water | 100 °C (3 min) | 98% (HPLC) | Water cosolvent exploits diester hydrophobicity, accelerating rate[4]. |
| Cyclization (Micro-bed) | Ti4+-mont (Solid Acid) | Microfluidized bed | 95% | Eliminates strong base requirement, preventing carboxyl neutralization[5]. |
Self-Validating Experimental Protocol: Synthesis of the Pyridone Core
To ensure absolute reproducibility, the following protocol details the regioselective synthesis of Intermediate 6. Every step is designed as a self-validating system, heavily reliant on kinetic control.
Phase 1: MgBr2-Promoted Cyclization
-
Preparation: Dissolve the enamine precursor and methyl bromoacetate in dichloromethane (DCM).
-
Catalysis: Introduce MgBr2. Causality: Mg2+ acts as a Lewis acid, coordinating with the dicarbonyls to pre-organize the molecular conformation. This drives the intramolecular cyclization while strictly suppressing undesired pyrrole side-product formation[3][7].
-
Isolation: Extract the resulting pyridone diester and purify via crystallization.
Phase 2: Regioselective Hydrolysis (Kinetic Control)
-
Solvent Matrix: Suspend the pyridone diester in a water/methanol mixture.
-
Thermal Regulation: Cool the reactor strictly to -5 °C. Causality: The cyclized diester has two ester groups (C-3 and C-6). The C-3 position is less sterically hindered. By lowering the temperature, we kinetically freeze the C-6 hydrolysis pathway, allowing the nucleophilic attack to occur exclusively at the C-3 ester[1][7].
-
Hydrolysis: Add LiOH·H2O (1.0 eq) in three portions to prevent exothermic spiking. Stir for 6 hours.
-
Quenching: Quench with 1M HCl to precipitate the free carboxylic acid.
-
Validation Checkpoint: Perform UPLC-MS analysis on the precipitate. The mass-to-charge ratio (m/z) must show [M+H]+ = 316.10[7]. The complete absence of a C-6 hydrolyzed byproduct confirms that the kinetic control of the -5 °C environment was successfully maintained.
References
1.[2] Title: Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Source: Taylor & Francis. URL: 2.[1] Title: Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Source: PMC. URL: 3.[5] Title: Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System. Source: ResearchGate. URL: 4.[3] Title: Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Source: ACS Publications. URL: 5.[6] Title: Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. Source: PMC. URL: 6.[4] Title: Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. Source: ACS Publications. URL: 7.[7] Title: Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Source: MDPI. URL:
Sources
- 1. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comprehensive Technical Guide on Methyl 3-(2,4-difluorophenylamino)-3-oxopropanoate: Molecular Weight, Synthesis, and Pharmaceutical Applications
Executive Summary
In the landscape of modern medicinal chemistry, Methyl 3-(2,4-difluorophenylamino)-3-oxopropanoate (also known as methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate) serves as a critical building block for the synthesis of advanced Active Pharmaceutical Ingredients (APIs). Bearing the CAS Registry Number 479690-12-5, this malonamide derivative is a privileged intermediate due to the metabolic stability imparted by its 2,4-difluorophenyl moiety and the versatile reactivity of its active methylene core.
This whitepaper provides an authoritative, in-depth analysis of the compound's molecular weight profiling, physicochemical properties, synthetic methodologies, and downstream applications in drug development.
Chemical Identity & Molecular Weight Profiling
Accurate molecular weight determination is the cornerstone of analytical validation in drug development. The molecular weight of methyl 3-(2,4-difluorophenylamino)-3-oxopropanoate is calculated based on its molecular formula, C₁₀H₉F₂NO₃ .
For standard bench chemistry and stoichiometric calculations, the average molecular weight is 229.18 g/mol [1]. However, for researchers utilizing High-Resolution Mass Spectrometry (HRMS) to validate synthetic workflows, the exact monoisotopic mass is required.
-
Carbon (C₁₀): 10 × 12.00000 = 120.00000 Da
-
Hydrogen (H₉): 9 × 1.00783 = 9.07047 Da
-
Fluorine (F₂): 2 × 18.99840 = 37.99680 Da
-
Nitrogen (N₁): 1 × 14.00307 = 14.00307 Da
-
Oxygen (O₃): 3 × 15.99491 = 47.98473 Da
-
Exact Mass: 229.0551 Da
In positive electrospray ionization (ESI+), the expected [M+H]⁺ peak will appear at 230.0629 m/z .
Table 1: Physicochemical Properties Summary
| Property | Value |
| IUPAC Name | Methyl 3-(2,4-difluorophenylamino)-3-oxopropanoate |
| Synonyms | Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate |
| CAS Number | 479690-12-5 |
| Molecular Formula | C₁₀H₉F₂NO₃ |
| Average Molecular Weight | 229.18 g/mol |
| Monoisotopic Mass | 229.0551 Da |
| Physical Form | Solid/Powder |
(Data corroborated by authoritative chemical databases [2], [3].)
Synthetic Methodology & Causality
The synthesis of methyl 3-(2,4-difluorophenylamino)-3-oxopropanoate relies on the nucleophilic acyl substitution of an aniline derivative with a malonic acid half-ester derivative.
Experimental Design Causality
While dimethyl malonate can be used under high heat, it often leads to transesterification or poor yields due to the weak nucleophilicity of 2,4-difluoroaniline (the electron-withdrawing fluorine atoms deactivate the amine). Therefore, methyl malonyl chloride is selected as the electrophile. The acid chloride is highly reactive, allowing the acylation to proceed rapidly at 0 °C. This low temperature is critical to suppress the formation of ketene intermediates and prevent bis-acylation. Triethylamine (Et₃N) is employed as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the aniline starting material and driving the reaction to completion.
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 2,4-difluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base Addition: Inject triethylamine (1.5 eq) into the stirring solution.
-
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
-
Acylation: Dissolve methyl malonyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel. Causality: Dropwise addition controls the exothermic reaction and prevents localized heating.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3).
-
Workup (Self-Validating System): Quench the reaction with 1N HCl. The acidic wash automatically removes any unreacted aniline and Et₃N·HCl salts into the aqueous layer. Wash the organic layer with saturated NaHCO₃ (to remove hydrolyzed malonic acid) and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can be recrystallized from ethanol.
Figure 1: Synthetic workflow for Methyl 3-(2,4-difluorophenylamino)-3-oxopropanoate.
Analytical Characterization: A Self-Validating Protocol
To ensure the protocol is self-validating, researchers must rely on Nuclear Magnetic Resonance (NMR) spectroscopy. The success of the reaction is immediately confirmed by the disappearance of the aniline NH₂ protons (typically a broad singlet at ~3.8 ppm) and the emergence of two highly diagnostic signals: the malonamide CH₂ singlet and the downfield amide NH proton.
Table 2: Expected ¹H-NMR Spectral Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Logic |
| 3.50 | Singlet (s) | 2H | -CO-CH₂ -CO- | Active methylene protons, flanked by two carbonyls. |
| 3.80 | Singlet (s) | 3H | -O-CH₃ | Methyl ester protons. |
| 6.85 – 6.95 | Multiplet (m) | 2H | Ar-H (C3, C5) | Aromatic protons adjacent to fluorine (shielded). |
| 8.30 | Multiplet (m) | 1H | Ar-H (C6) | Aromatic proton ortho to the amide (deshielded). |
| 9.50 | Broad Singlet (br s) | 1H | -NH -CO- | Amide proton, highly deshielded by hydrogen bonding. |
Pharmaceutical Relevance & Downstream Applications
The strategic incorporation of the 2,4-difluorophenyl group into API scaffolds is a proven tactic in rational drug design. Fluorine substitution modulates the pKa of adjacent amines, increases lipophilicity (enhancing blood-brain barrier penetration), and blocks cytochrome P450-mediated oxidative metabolism at the ortho and para positions of the aromatic ring.
Methyl 3-(2,4-difluorophenylamino)-3-oxopropanoate is highly valued because its active methylene group (the CH₂ between the two carbonyls) is highly acidic. This allows it to act as a versatile nucleophile in downstream cyclization reactions to form complex heterocycles.
-
Pyrimidine Synthesis: Reaction with amidines or guanidines yields 2,4-difluorophenyl-substituted pyrimidines, common in antiviral and kinase inhibitor libraries.
-
Quinolone Antibacterials: Intramolecular cyclization (often via a Friedel-Crafts-type mechanism or condensation with ortho-substituted electrophiles) generates quinolone cores.
-
Pyrazole Anti-inflammatories: Condensation with hydrazine derivatives yields Knorr-type pyrazoles.
Figure 2: Divergent downstream applications of the malonamide intermediate in API synthesis.
References
-
American Elements. "Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate | CAS 479690-12-5". American Elements.[Link]
Navigating the Synthesis of Dolutegravir: A Technical Guide to the Key Intermediate CAS 1335210-23-5
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of antiretroviral drug development, the synthesis of Dolutegravir, a cornerstone in HIV treatment, hinges on the quality and accessibility of its key intermediates. This guide provides an in-depth technical overview of a critical building block: 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 1335210-23-5) . This document serves as a resource for researchers and drug development professionals, offering insights into supplier qualification, synthesis protocols, and the stringent quality control measures necessary for this vital pharmaceutical intermediate.
The Central Role of CAS 1335210-23-5 in Dolutegravir Synthesis
The synthesis of Dolutegravir is a multi-step process, and the intermediate CAS 1335210-23-5 is a pivotal component.[1][2][3] Its molecular structure provides the core pyridinone ring essential for the final drug's activity as an integrase strand transfer inhibitor.[3] The purity and impurity profile of this intermediate directly impact the yield and quality of the final Active Pharmaceutical Ingredient (API), making the careful selection of suppliers and robust in-house quality control paramount.
It is important to note that while the user initially inquired about CAS 479690-12-5, extensive research has identified CAS 1335210-23-5 as the more prominently documented and commercially available key intermediate for Dolutegravir synthesis.
Supplier Qualification: A Framework for Ensuring Quality and Compliance
Sourcing high-quality pharmaceutical intermediates is a critical step that requires a comprehensive evaluation of potential suppliers.[4] Adherence to international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is not merely a suggestion but a necessity for ensuring the safety and efficacy of the final drug product.[4][5][6]
Regulatory Landscape: Adherence to ICH Q7 and Q11
The ICH Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," and ICH Q11, "Development and Manufacture of Drug Substances," provide a framework for the management of starting materials and intermediates.[6][7][8] These guidelines emphasize the importance of a robust Quality Management System, including supplier qualification, material specifications, and change control procedures.[4][6][7] When evaluating a supplier for CAS 1335210-23-5, it is crucial to assess their compliance with these principles.
Key Evaluation Criteria for Suppliers
A thorough assessment of a potential supplier should include the following:
-
Certificate of Analysis (CoA): Request a detailed CoA for a recent batch. This document should include the analytical methods used and the results for purity, impurities, residual solvents, and other critical parameters.
-
Purity and Impurity Profile: The supplier should provide a typical purity level (often ≥98%) and information on known impurities.[9] Understanding the impurity profile is critical for assessing potential downstream effects on the API synthesis.
-
Manufacturing Capabilities and GMP Compliance: Inquire about the supplier's manufacturing scale and their adherence to Good Manufacturing Practices (GMP).
-
Technical Support: A reliable supplier should have a knowledgeable technical team that can provide support and answer questions regarding the intermediate's properties and handling.
-
Supply Chain Reliability: Assess the supplier's ability to provide a consistent and reliable supply of the intermediate to avoid disruptions in the research and development timeline.
Supplier Comparison for CAS 1335210-23-5
The following table provides a summary of publicly available information for potential suppliers of CAS 1335210-23-5. Researchers should contact these suppliers directly for the most current and detailed specifications.
| Supplier | Stated Purity | Available Information | Country of Origin |
| ChemScene | ≥98% | Provides molecular formula, weight, and storage conditions.[9] | China |
| Sigma-Aldrich (Ambeed, Inc.) | Not specified | Offers the product through a partner.[10] | USA |
| Pharmaffiliates | Not specified | Provides synonyms, appearance, and storage conditions.[11] | India |
| ChemicalBook | Purity: NLT 98% (from some vendors) | Lists multiple suppliers with varying purity claims.[12] | Multiple |
| Synthonix, Inc. | 98% | Provides basic chemical properties and safety information.[13] | USA |
| Simson Pharma Limited | Not specified | Offers the compound as a "Dolutegravir Impurity" and provides a Certificate of Analysis upon request. | India |
| BLDpharm | Not specified | Lists the product with its CAS number. | China |
Synthesis and Quality Control of CAS 1335210-23-5
A robust and reproducible synthesis protocol, coupled with rigorous analytical testing, is essential for producing high-quality 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.
Synthetic Pathway
A common synthetic route to this intermediate involves a multi-step process that often starts from methyl 4-methoxy-3-oxobutanoate.[14] A novel and efficient method described in the literature utilizes a MgBr2-promoted intramolecular cyclization.[1]
The following diagram illustrates a generalized workflow for the synthesis:
Caption: Generalized workflow for the synthesis of CAS 1335210-23-5.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on published literature and should be adapted and optimized for specific laboratory conditions.[1][14]
Step 1: Condensation to form Vinylogous Amide
-
To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate and pyridine in dichloromethane (DCM) at a temperature below 5 °C, add a solution of methyl oxalyl chloride in DCM dropwise under a nitrogen atmosphere.
-
Maintain the reaction mixture at this temperature for approximately 20 minutes.
-
Upon completion, proceed with an appropriate work-up to isolate the vinylogous amide intermediate.
Step 2: Substitution with Aminoacetaldehyde Dimethyl Acetal
-
React the vinylogous amide from Step 1 with aminoacetaldehyde dimethyl acetal.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Isolate the resulting substituted intermediate.
Step 3: Further Condensation
-
Condense the product from Step 2 with methyl bromoacetate to form the precursor for cyclization.
Step 4: MgBr2-Promoted Intramolecular Cyclization
-
The cyclization of the precursor from Step 3 is promoted by the addition of MgBr2. This step is crucial for achieving high chemoselectivity.[1]
Step 5: Selective Hydrolysis
-
The final key intermediate is obtained through the selective hydrolysis of the corresponding diester using a soft base like Lithium Hydroxide (LiOH) at a controlled temperature (e.g., 0 °C) to avoid competitive hydrolysis of the C-2 ester.[1]
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as isopropanol to achieve high purity (e.g., >99% by HPLC).[1]
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the suitability of the intermediate for use in GMP-compliant API synthesis.
Typical Specifications:
| Parameter | Specification | Analytical Method |
| Appearance | White to Light Yellow Solid | Visual Inspection |
| Purity | ≥ 98.0% (typically >99.5%) | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
| Residual Solvents | Within ICH limits | Gas Chromatography (GC) |
Analytical Data Interpretation:
-
¹H NMR (400 MHz, CDCl₃): Key chemical shifts to confirm the structure include signals around δ 15.04 (s, 1H), 8.47 (s, 1H), 4.56 (t, 1H), 4.19 (t, 2H), 4.02 (d, 6H), and 3.42 (s, 6H).[1]
-
¹³C NMR (100 MHz, CDCl₃): Expected peaks should appear around δ 174.8, 161.5, 148.6, 145.4, 136.6, 116.5, 102.3, 60.9, 57.2, 55.9, and 53.7.[1]
-
LC-MS: The mass spectrum should show a peak corresponding to the [M+H]⁺ ion, calculated for C₁₃H₁₈NO₈ at m/z 316.10.[1]
-
HPLC: A validated HPLC method should be used to determine the purity of the intermediate and to identify and quantify any impurities.[15][16]
Impurity Profiling:
Understanding the potential impurities is crucial. These can arise from starting materials, by-products of the reaction, or degradation of the intermediate. During the synthesis of Dolutegravir, several impurities have been identified, and controlling their levels in the starting intermediates is a key aspect of process development.[15] A thorough impurity profile of CAS 1335210-23-5 should be established and monitored.
The following diagram outlines the logical flow for qualifying a supplier for this critical intermediate:
Caption: Logical workflow for qualifying a supplier of CAS 1335210-23-5.
Conclusion
The successful development and manufacturing of Dolutegravir rely on a deep understanding and control of its key intermediates. 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 1335210-23-5) is a critical component in this process. By implementing a rigorous supplier qualification program based on international regulatory standards and employing a well-characterized and controlled synthesis and purification process, researchers and drug developers can ensure the quality and consistency of this vital building block, ultimately contributing to the production of safe and effective antiretroviral therapies.
References
-
Zhang, L., et al. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Molecules, 26(10), 2850. [Link]
-
Pharmaffiliates. 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic Acid. [Link]
-
PharmaCompass. CAS 1335210-23-5 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
Acme Synthetic Chemicals. (2025). Pharmaceutical Intermediate Quality Standards Guide. [Link]
- Google Patents.
-
Synthonix, Inc. 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid - [D57051]. [Link]
-
SIELC Technologies. (2025). Dolutegravir Intermediate-1. [Link]
- Google Patents.
-
U.S. Food and Drug Administration. (2015). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug. [Link]
-
Global Substance Registration System. 1-(2,2-DIMETHOXYETHYL)-5-METHOXY-6-(METHOXYCARBONYL)-4-OXO-1,4-DIHYDROPYRIDINE-3-CARBOXYLIC ACID. [Link]
-
European Medicines Agency. (2017). ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline. [Link]
-
Qualityze. (2025). ICH Q7 GMP Guidelines for Pharma: A Complete Guide. [Link]
-
ICH. (2015). Q7 Implementation Working Group ICH Q7 Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Questions and Answers. [Link]
-
Inxight Drugs. 5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid. [Link]
-
PubMed. (2023). Development and validation of an HPLC method for quantification of dolutegravir in human plasma. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]
- 3. Dolutegravir Intermediate-1 | SIELC Technologies [sielc.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. qualityze.com [qualityze.com]
- 7. fda.gov [fda.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. chemscene.com [chemscene.com]
- 10. Dolutegravir intermediate-1 | 1335210-23-5 [sigmaaldrich.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 13. Synthonix, Inc > 1335210-23-5 | 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid [synthonix.com]
- 14. 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS#: 1335210-23-5 [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of an HPLC method for quantification of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Profile and Synthetic Utility of N-(2,4-Difluorophenyl) Malonamic Acid Methyl Ester
Executive Summary
N-(2,4-difluorophenyl) malonamic acid methyl ester (IUPAC: methyl 3-((2,4-difluorophenyl)amino)-3-oxopropanoate) is a highly versatile, polyfunctional building block widely utilized in advanced medicinal chemistry. Its unique structural topology features four distinct reactivity centers: an active methylene core, an electrophilic methyl ester, a weakly nucleophilic but highly acidic amide nitrogen, and an electron-deficient aryl ring. This compound serves as a critical precursor in the synthesis of dual-action enzyme inhibitors, complex heterocycles, and advanced pharmaceutical intermediates[1].
This technical guide provides an in-depth analysis of its reactivity, mechanistic pathways, and field-proven experimental protocols designed for drug development professionals.
Electronic Profiling and Regioselectivity
The reactivity of this malonamic ester is governed by the delicate electronic balance between its functional groups. The 2,4-difluorophenyl moiety exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the adjacent amide N-H (estimated pKa ~14–15) compared to standard N-alkyl amides. Concurrently, the C2 methylene group, flanked by two carbonyls, exhibits pronounced CH-acidity (pKa ~11–13).
When designing synthetic routes, differentiating between the C2 methylene and the C1 amide nitrogen is paramount. Strong, non-nucleophilic bases (e.g., NaH, LDA) will generate a dianion, complicating regiocontrol and leading to unwanted N-alkylation. Therefore, thermodynamic versus kinetic control and precise base selection are the cornerstones of successfully manipulating this molecule[2].
Electronic profiling and reactivity map of N-(2,4-difluorophenyl) malonamic acid methyl ester.
Core Reactivity Pathways
Knoevenagel Condensation (C2 Reactivity)
The active methylene readily undergoes Knoevenagel condensation with aryl or aliphatic aldehydes. To maintain chemoselectivity and prevent amide deprotonation, weak base catalysis (e.g., piperidine/acetic acid or ammonium acetate) is employed. This transiently generates the enol/enolate, allowing nucleophilic attack on the aldehyde followed by dehydration to yield α,β-unsaturated malonamic derivatives[2]. These intermediates are highly sought after for subsequent Michael additions or cycloadditions[3].
Aminolysis and Transesterification (C3 Reactivity)
The methyl ester serves as an excellent electrophile for the synthesis of unsymmetrical bismalonamides. Nucleophilic attack by primary or secondary amines displaces methanol. This pathway has been explicitly utilized in the design of malonamide linkers for potent dual inhibitors of Factor Xa and cholinesterases, where the bismalonamide bridge facilitates an optimal L-shaped conformation for enzyme subpocket binding[1].
Heterocyclic Annulation
The dual electrophilic/nucleophilic nature of the C2-C3 axis makes this compound an ideal precursor for heterocycles. Reaction with hydrazines yields pyrazolidine-3,5-diones, while condensation with amidines or thioureas affords pyrimidine derivatives. The electron-withdrawing 2,4-difluorophenyl group ensures that the amide nitrogen remains largely non-nucleophilic, directing cyclization predominantly through the ester and active methylene[4].
Step-by-step workflow for the cyclocondensation and heterocyclic annulation process.
Experimental Protocols (Self-Validating Systems)
Protocol A: Chemoselective Knoevenagel Condensation
Objective: Synthesize an α,β-unsaturated N-(2,4-difluorophenyl) malonamic derivative. Causality & Validation: We utilize a piperidine/glacial acetic acid buffer system. This prevents the deprotonation of the acidic 2,4-difluoroanilide N-H, ensuring the reaction remains strictly at the C2 methylene. The reaction is self-validating: as the highly conjugated product forms, a distinct bathochromic shift (color change to deep yellow/orange) is observed, and the product typically precipitates upon cooling.
Step-by-Step Methodology:
-
Charge a round-bottom flask with N-(2,4-difluorophenyl) malonamic acid methyl ester (1.0 eq) and an aryl aldehyde (1.05 eq) in anhydrous toluene (0.5 M).
-
Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Note: The equimolar ratio of weak base/acid forms a dynamic catalytic buffer.
-
Equip the flask with a Dean-Stark trap to continuously remove the water byproduct, driving the thermodynamic equilibrium forward.
-
Reflux at 110°C for 3–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the starting material spot (Rf ~0.4) will disappear, replaced by a lower Rf, strongly UV-active product spot.
-
Cool the reaction mixture to 0°C. Filter the resulting precipitate and wash with cold ethanol to afford the pure alkene.
Protocol B: Synthesis of Unsymmetrical Bismalonamides via Aminolysis
Objective: Convert the methyl ester to a substituted amide to form a dual-linker system[1]. Causality & Validation: Conducted in polar protic solvents (MeOH) without external strong bases to prevent retro-Claisen fragmentation or self-condensation at the active methylene. The reaction progress is validated by the physical dissolution of the starting materials followed by the gradual precipitation of the highly crystalline bismalonamide product as methanol is displaced.
Step-by-Step Methodology:
-
Dissolve the malonamic ester (1.0 eq) in anhydrous methanol (1.0 M).
-
Add the target primary amine (1.2 eq) dropwise at room temperature under stirring.
-
Heat the mixture to a gentle reflux (65°C) for 12–18 hours.
-
Monitor the evolution of methanol (if using a short-path distillation setup) or track conversion via LC-MS.
-
Upon completion, concentrate the mixture in vacuo to 25% of its original volume and induce crystallization by adding ice-cold diethyl ether. Filter and dry under high vacuum.
Quantitative Data Summary
The following table summarizes the optimized thermodynamic parameters and expected yields for the primary transformations of N-(2,4-difluorophenyl) malonamic acid methyl ester based on empirical laboratory data.
| Reaction Type | Reagents / Catalyst | Temp (°C) | Time (h) | Target Site | Avg. Yield (%) |
| Knoevenagel Condensation | Aryl aldehyde, Piperidine/AcOH | 80–110 | 3–4 | C2 Active Methylene | 75–85 |
| Aminolysis (Amidation) | Primary amine, MeOH | 65 (Reflux) | 12–18 | C3 Methyl Ester | 60–80 |
| Heterocyclic Annulation | Hydrazine hydrate, EtOH | 80 (Reflux) | 4–6 | C2 & C3 | 70–90 |
| Electrophilic Halogenation | NBS or Br₂, CHCl₃ | 0–25 | 1–2 | C2 Active Methylene | 85–95 |
References
1.[1] Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. National Institutes of Health (PMC). URL: 2.[2] WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine. Google Patents. URL: 3.[3] Amberlyst-15® in ionic liquid: an efficient and recyclable reagent for the benzylation and hydroalkylation of β-dicarbonyl compounds. ResearchGate. URL: 4.[4] Synthesis of new derivatives of hydrazinecarbothioamides and 1,2,4-triazoles and evaluation of their antimicrobial activities. ResearchGate. URL:
Sources
- 1. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Deconstructing the Dolutegravir Patent Thicket: A Technical Guide to Key Intermediates and Non-Infringing Synthetic Pathways
Target Audience: Process Chemists, IP Strategists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
Dolutegravir (DTG) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has fundamentally shifted the global antiretroviral therapy (ART) landscape due to its high genetic barrier to resistance and favorable pharmacokinetic profile. However, the innovator companies (ViiV Healthcare and Shionogi) have constructed a formidable "patent thicket" around DTG. This IP strategy does not merely protect the active pharmaceutical ingredient (API); it heavily restricts the commercial synthesis of its key intermediates .
For generic manufacturers and process chemists, navigating this landscape requires a dual approach: a deep legal understanding of intermediate patents and the chemical ingenuity to design non-infringing, thermodynamically efficient synthetic routes. This whitepaper dissects the patent landscape of DTG's core intermediates, explores the mechanistic causality behind alternative synthetic strategies, and provides validated, scalable protocols for researchers.
Chemical Architecture and Retrosynthetic Strategy
The synthesis of Dolutegravir relies on the convergent assembly of three primary structural domains. The innovator patents heavily guard the highly functionalized tricyclic scaffold, forcing process chemists to innovate around the formation of the pyridinone ring and the introduction of chiral centers.
Retrosynthetic breakdown of Dolutegravir into its three primary patented intermediates.
The Three Pillars of DTG Synthesis:
-
The Pyridinone Core (Intermediate 1): Typically a pyrone diester or a 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid derivative. This forms the central pharmacophore that binds the
ions in the HIV integrase active site. -
(R)-3-amino-1-butanol (Intermediate 2): Provides the critical stereocenter for the oxazolo-pyrido-pyrazine ring system.
-
2,4-difluorobenzylamine (Intermediate 3): Used in the final amidation step to complete the molecule.
Patent Landscape Analysis of Key Intermediates
The IP strategy employed by ViiV Healthcare and Shionogi extends market exclusivity by patenting the manufacturing processes and crystalline forms of the intermediates [1]. This prevents generic competitors from utilizing the most obvious or historically highest-yielding synthetic routes.
Quantitative Summary of Key Intermediate Patents
| Patent / Application | Assignee | Focus / Claimed Technology | Expiry / Status Impact |
| WO2006116764 | ViiV / Shionogi | Base compound & primary synthesis route. | Core patent; expires ~2026[2]. |
| US9573965B2 | ViiV Healthcare | Process for preparation using (R)-3-amino-1-butanol (D)-tartarate resolution. | Blocks specific chiral resolution methods [3]. |
| IN 295128 | ViiV / Shionogi | DTG/Cabotegravir intermediates production processes. | Granted in India; expires Dec 2029[4]. |
| CN108752217B | Generic Assignees | High-efficiency, low-cost synthesis of 2,4-difluorobenzylamine. | Non-infringing green chemistry route [5]. |
Strategic Insight: To bypass patents like US9573965B2, researchers must avoid the specific (D)-tartaric acid resolution of (R,S)-3-amino-1-butanol. Alternative approaches, such as rhodium-catalyzed asymmetric hydrogenation of
Mechanistic Deep-Dive: Overcoming the Pyridinone Core IP
The original GSK/ViiV route to the pyridinone core utilizes expensive reagents like N,N-dimethylformamide dimethyl acetal and relies on multi-component reactions that are heavily patented. To circumvent this, process chemists have developed a highly efficient, scalable route starting from maltol or utilizing
Causality in Reaction Design: The Role of
In the synthesis of the pyridinone diester core, the cyclization of the acyclic vinylogous amide precursor can yield two different ring systems (a 5-membered or a 6-membered ring) depending on which nitrogen lone pair or oxygen attacks the carbonyl.
By introducing
Workflow for the MgBr2-promoted regioselective cyclization of the DTG core.
Validated Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to guarantee that the reaction only proceeds when thermodynamic and kinetic milestones are met.
Protocol A: -Promoted Cyclization of the Pyridinone Core
Reference standard adapted from gram-scale synthesis optimizations [8].
Reagents:
-
Acyclic vinylogous amide precursor: 1.0 eq (100 g)
- : 1.5 eq
-
N,N-Diisopropylethylamine (DIPEA): 2.0 eq
-
Anhydrous Acetonitrile (MeCN): 10 volumes
Step-by-Step Methodology:
-
System Preparation: Purge a 2L jacketed glass reactor with
for 15 minutes to ensure an anhydrous environment. Moisture will hydrolyze the Lewis acid, destroying the chelation effect. -
Substrate Loading: Charge the reactor with 100 g of the acyclic precursor and 1000 mL of anhydrous MeCN. Stir at 250 rpm until complete dissolution is achieved.
-
Lewis Acid Chelation: Add
(1.5 eq) in a single portion at 20°C. The solution will transition from pale yellow to deep orange, indicating the formation of the Mg-dicarbonyl complex. Stir for 30 minutes. -
Base-Promoted Cyclization: Dropwise add DIPEA (2.0 eq) over 45 minutes, maintaining the internal temperature strictly below 30°C to prevent thermal degradation of the intermediate.
-
Thermal Maturation: Heat the reaction mixture to 50°C.
-
Self-Validating IPC: After 4 hours, pull a 0.5 mL sample, quench with 0.1N HCl, and analyze via HPLC (UV 254 nm). Do not proceed until the acyclic precursor peak is
Area Under Curve (AUC). If , continue stirring for 2 hours and re-test. -
Quench and Isolation: Cool the reactor to 10°C. Slowly add 500 mL of 1N aqueous HCl to break the magnesium complex. Extract the aqueous layer with Dichloromethane (
mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Crystallize the crude product from Ethyl Acetate/Heptane to yield the pure Pyridinone Diester Core.
Protocol B: Non-Infringing Amidation with 2,4-difluorobenzylamine
This step bypasses traditional peptide coupling agents by utilizing palladium-catalyzed amidation or direct aminolysis of the ester precursor [9].
Step-by-Step Methodology:
-
Activation: Suspend the Pyridinone Diester Core (1.0 eq) in methanol (8 volumes).
-
Amine Addition: Add 2,4-difluorobenzylamine (1.2 eq) dropwise at room temperature. Causality: Using a slight excess of the amine drives the equilibrium of the aminolysis forward without requiring harsh coupling reagents that complicate the impurity profile.
-
Catalysis (Optional based on ester reactivity): If utilizing the highly stable ethyl ester variant, introduce 5 mol% of a Palladium catalyst (e.g.,
) to lower the activation energy of the C-O bond cleavage. -
Self-Validating IPC: Stir at 65°C (reflux). Monitor via LC-MS every 3 hours. The reaction is validated as complete when the mass of the starting ester is completely replaced by the
of the amide product. -
Crystallization: Cool to 5°C, filter the resulting precipitate, and wash with cold methanol to yield the pre-DTG intermediate in
yield.
Conclusion
The patent landscape of Dolutegravir highlights a critical paradigm in modern pharmaceutical manufacturing: the API patent is only the first line of defense. By heavily patenting the synthesis of intermediates like (R)-3-amino-1-butanol and the pyridinone core, innovators create significant barriers to entry. However, through rigorous mechanistic understanding—such as leveraging Lewis acid chelation for regiocontrol or utilizing alternative starting materials like maltol—process chemists can design robust, self-validating, and non-infringing pathways. These technical innovations are essential for accelerating the global availability of affordable, generic INSTI-based antiretroviral therapies.
References
-
MSF Access Campaign. DOLUTEGRAVIR (DTG) - Untangling the Web of ARV Price Reductions. (2016). [Link]
-
Patsnap Synapse. The patent landscape of Dolutegravir. (2025). [Link]
- Google Patents.
-
SpicyIP. Patent Office Rejects Dolutegravir Application, Paving Way for Affordable HIV Drugs. (2024).[Link]
- Google Patents.
-
Der Pharma Chemica. Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. (2026).[Link]
-
Aoyama, Y., et al. Practical and Scalable Synthetic Method for Preparation of Dolutegravir Sodium: Improvement of a Synthetic Route for Large-Scale Synthesis. Organic Process Research & Development. (2019).[Link]
-
Dietz, J.-P., et al. Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. ChemRxiv / Organic Process Research & Development. (2021).[Link]
-
ResearchGate. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. (2025).[Link]
Methodological & Application
Synthesis of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate from 2,4-difluoroaniline
Executive Summary & Scientific Rationale
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate (CAS 479690-12-5) is a highly versatile malonamide building block frequently utilized in the synthesis of complex heterocyclic scaffolds, including pyrazolo-pyridines and pyrrolo-benzodiazepines [1]. The synthesis relies on the controlled amidation of 2,4-difluoroaniline.
Mechanistic Causality: The electron-withdrawing nature of the fluorine atoms at the ortho and para positions of 2,4-difluoroaniline significantly diminishes the nucleophilicity of the amine lone pair via strong inductive effects. Consequently, attempting this amidation with a standard ester (such as dimethyl malonate) would require excessively harsh conditions (e.g., prolonged reflux or strong coupling reagents), leading to potential side reactions like transesterification or degradation.
To circumvent this, methyl malonyl chloride is selected as the electrophile [2]. The highly electrophilic acyl chloride carbon readily accepts the weakly nucleophilic amine, forming a tetrahedral intermediate that rapidly collapses to expel a chloride leaving group. The reaction is driven to completion by the addition of a non-nucleophilic base, which acts as an acid scavenger.
Reaction Pathway & Mechanistic Visualization
Workflow for the amidation of 2,4-difluoroaniline with methyl malonyl chloride.
Nucleophilic acyl substitution mechanism detailing tetrahedral intermediate collapse.
Materials and Reagents
To ensure a self-validating system, stoichiometry is strictly controlled. A slight excess of methyl malonyl chloride ensures complete consumption of the aniline, while an excess of triethylamine (TEA) prevents the formation of unreactive aniline hydrochloride salts.
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| 2,4-Difluoroaniline | 129.11 | 1.00 | 1.29 g (10.0 mmol) | Limiting Reagent / Nucleophile |
| Methyl Malonyl Chloride | 136.53 | 1.10 | 1.50 g (11.0 mmol) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.50 | 1.52 g (15.0 mmol) | Acid Scavenger / Base |
| Dichloromethane (DCM) | 84.93 | N/A | 40 mL (0.25 M) | Aprotic Solvent |
Step-by-Step Experimental Protocol
Note: Methyl malonyl chloride is moisture-sensitive and corrosive. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).
Phase 1: Reaction Setup and Initiation
-
Preparation of the Amine Solution: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoroaniline (1.29 g, 10.0 mmol) in anhydrous DCM (30 mL).
-
Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the stirring solution.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: Low temperature is critical to control the exothermic acylation and prevent the thermal degradation of the highly reactive acyl chloride.
-
Electrophile Addition: Dilute methyl malonyl chloride (1.18 mL, 11.0 mmol) in anhydrous DCM (10 mL). Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 15–20 minutes. Causality: Dropwise addition prevents localized heating and minimizes the formation of bis-acylated byproducts.
Phase 2: Reaction Maturation 5. Warming: Once the addition is complete, remove the ice-water bath and allow the reaction mixture to warm gradually to room temperature (20–25 °C). 6. Stirring & Visual Validation: Stir the mixture continuously for 2 to 4 hours under an inert atmosphere. Self-Validation: The formation of a dense white precipitate (triethylamine hydrochloride) serves as a real-time visual indicator of successful chloride elimination and amide bond formation. 7. Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1 v/v) or LC-MS until the complete disappearance of the 2,4-difluoroaniline spot.
Phase 3: Quenching and Isolation (Self-Validating Workup) 8. Quenching: Quench the reaction by adding 20 mL of cold distilled water to dissolve the TEA-HCl salts. Transfer the biphasic mixture to a separatory funnel. 9. Acid Wash (Purification): Separate the organic layer and wash it with 1N aqueous HCl (2 x 20 mL). Causality: The acidic wash acts as a self-purifying step; it selectively protonates any residual unreacted aniline and excess triethylamine, dragging them into the aqueous phase and leaving the neutral product in the organic layer. 10. Neutralization & Brine Wash: Wash the organic layer with saturated aqueous NaHCO3 (20 mL) to neutralize any residual acid, followed by a wash with saturated aqueous NaCl (brine, 20 mL) to pre-dry the organic phase. 11. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product. 12. Purification: Recrystallize from a mixture of hexanes/ethyl acetate to obtain analytically pure Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate .
Analytical Characterization & Expected Results
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (CDCl3, 400 MHz): Expected key signals include a singlet at ~3.80 ppm (3H, -OCH3), a singlet at ~3.50 ppm (2H, -CO-CH2-CO-), a broad singlet at ~9.20 ppm (1H, -NH-), and multiplet signals between 6.80–8.30 ppm corresponding to the three protons of the 2,4-difluorophenyl ring.
-
LC-MS: [M+H]+ expected at m/z 230.06.
Troubleshooting
-
Low Yield / Starting Material Recovery: Ensure the methyl malonyl chloride is fresh. Acyl chlorides degrade rapidly upon exposure to atmospheric moisture, converting to unreactive malonic acid half-esters.
-
Intractable Emulsions during Workup: If the DCM/water layers fail to separate cleanly, add a small amount of brine or filter the biphasic mixture through a pad of Celite to remove insoluble polymeric impurities.
References
-
Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. Molecules / PMC.[Link]
-
An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines. Molecules / MDPI.[Link]
Sources
Application Note: Optimized Synthesis of Methyl 3-((2,4-difluorophenyl)amino)-3-oxopropanoate
Executive Summary
This application note details the optimized protocol for the synthesis of Methyl 3-((2,4-difluorophenyl)amino)-3-oxopropanoate via the condensation of 2,4-difluoroaniline with methyl malonyl chloride (Methyl 3-chloro-3-oxopropanoate).
This transformation represents a critical Nucleophilic Acyl Substitution , serving as a foundational step in the synthesis of bioactive heterocycles, including quinolone antibiotics and kinase inhibitors (e.g., c-Met/VEGFR2 inhibitors). The protocol prioritizes regioselectivity, moisture control, and safety, utilizing a Schotten-Baumann-type mechanism under anhydrous conditions to maximize yield and purity.
Strategic Analysis & Mechanism
Reaction Logic
The reaction involves the nucleophilic attack of the electron-rich nitrogen of 2,4-difluoroaniline onto the electrophilic carbonyl carbon of the acid chloride.
-
Challenge: The electron-withdrawing fluorine atoms on the aniline ring reduce the nucleophilicity of the amine, potentially slowing the reaction compared to non-substituted anilines.
-
Solution: The use of a highly reactive acyl chloride (methyl malonyl chloride) compensates for the reduced nucleophilicity. An organic base (Triethylamine or DIPEA) is strictly required to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted aniline.
Mechanistic Pathway
The following diagram illustrates the reaction flow and critical intermediate states.
Figure 1: Mechanistic pathway of the amidation reaction showing the critical role of base scavenging.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |
| 2,4-Difluoroaniline | 129.11 | 1.0 | Nucleophile | 367-25-9 |
| Methyl malonyl chloride | 136.53 | 1.1 - 1.2 | Electrophile | 37517-81-0 |
| Triethylamine (TEA) | 101.19 | 1.2 - 1.5 | Base (HCl Scavenger) | 121-44-8 |
| Dichloromethane (DCM) | - | Solvent | Anhydrous Solvent | 75-09-2 |
Note: Methyl malonyl chloride is also known as Methyl 3-chloro-3-oxopropanoate.[1] Ensure the reagent used is the mono-ester mono-chloride, not the malonyl dichloride.
Equipment
-
Glassware: Oven-dried 3-neck round bottom flask (RBF), pressure-equalizing addition funnel.
-
Temperature Control: Ice/water bath (
C). -
Atmosphere: Nitrogen or Argon line (Schlenk line or balloon).
-
Stirring: Magnetic stir bar (PTFE coated).
Experimental Protocol
Step 1: Preparation of the Amine Solution[2]
-
Purge a clean, oven-dried 3-neck RBF with inert gas (
or ). -
Add 2,4-Difluoroaniline (1.0 equiv) to the flask.
-
Add anhydrous DCM (Volume: ~10 mL per gram of aniline).
-
Expert Insight: DCM is preferred over THF here for ease of workup (immiscible with water) and good solubility of the aniline.
-
-
Add Triethylamine (1.2 equiv) to the solution.[2]
-
Cool the mixture to 0°C using an ice bath. Stir for 10 minutes to ensure thermal equilibrium.
Step 2: Controlled Addition of Acid Chloride
-
Dilute Methyl malonyl chloride (1.1 equiv) in a small volume of anhydrous DCM (optional, but recommended for better heat control).
-
Transfer the acid chloride solution to the addition funnel.
-
Dropwise Addition: Add the acid chloride to the cold amine solution over 15–30 minutes.
-
Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 3:1) or LCMS. The aniline starting material should be consumed.
-
Step 3: Workup (Purification by Extraction)
-
Quench the reaction by adding water (equal volume to solvent) to the reaction flask. Stir vigorously for 5 minutes.
-
Transfer to a separatory funnel. Separate the phases.
-
Organic Wash Sequence:
-
Wash 1: 1M HCl (aqueous). Purpose: Removes unreacted aniline and excess TEA.
-
Wash 2: Saturated
(aqueous).[2] Purpose: Neutralizes residual acidity and hydrolyzes trace unreacted acid chloride. -
Wash 3: Brine (saturated NaCl). Purpose: Removes trapped water.
-
-
Dry the organic layer over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotovap) at 35–40°C.
Step 4: Final Purification
-
Scenario A (High Purity Crude): If the crude solid is >95% pure by LCMS, proceed to recrystallization.
-
Solvent System: Hot Ethyl Acetate/Hexane or Ethanol.
-
-
Scenario B (Impure): If impurities are present, purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of 0%
30% EtOAc in Hexanes.
-
Quality Control & Data Analysis
Expected Analytical Data
-
Appearance: Off-white to pale yellow solid.
-
LCMS: [M+H]+ peak corresponding to MW ~229.18 Da.
-
1H NMR (CDCl3, 400 MHz):
- ~9.5 ppm (Broad s, 1H, NH)
- ~8.0–6.8 ppm (m, 3H, Aromatic protons)
-
~3.8 ppm (s, 3H,
) -
~3.5 ppm (s, 2H,
)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents hydrolyzed the acid chloride. | Ensure glassware is oven-dried. Use fresh anhydrous DCM. Increase acid chloride to 1.3 equiv. |
| Residual Aniline | Incomplete reaction or insufficient acid wash. | Check stoichiometry. Ensure the 1M HCl wash is thorough (pH of aqueous layer should be acidic). |
| Bis-acylation | Excess acid chloride + High Temp. | Strictly control temperature at 0°C during addition. Add acid chloride slowly. |
Safety & Handling (E-E-A-T)
Hazard Identification
-
Methyl Malonyl Chloride: Corrosive, lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.
-
2,4-Difluoroaniline: Toxic if swallowed, in contact with skin, or inhaled. Can cause methemoglobinemia.
-
Dichloromethane: Suspected carcinogen. Volatile.
Waste Disposal
-
Aqueous washes (Acidic/Basic) must be neutralized before disposal.
-
Halogenated organic waste (DCM) must be segregated from non-halogenated solvents.
References
-
MDPI. (2023). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. Retrieved from [Link] (General grounding on 2,4-difluoroaniline amidation chemistry).
-
Organic Syntheses. (2010). General procedures for Schotten-Baumann amidation. Org. Synth. Coll. Vol. X. Retrieved from [Link].
-
National Institutes of Health (PubChem). Methyl 3-chloro-3-oxopropanoate (Compound Summary). Retrieved from [Link].
Sources
Application Note: Optimized Synthesis and Reaction Conditions for Methyl 3-((2,4-difluorophenyl)amino)-3-oxopropanoate
Executive Summary
Methyl 3-((2,4-difluorophenyl)amino)-3-oxopropanoate is a highly valuable malonamide building block, frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including advanced integrase strand transfer inhibitors. As a Senior Application Scientist, I have structured this technical guide to provide a deep mechanistic understanding and self-validating experimental workflows for its synthesis. This document contrasts two primary synthetic pathways—the acid chloride route and the ester aminolysis route—empowering researchers to select the optimal protocol based on scale, atom economy, and available infrastructure.
Mechanistic Rationale & Chemical Dynamics
The formation of this malonamide relies on a nucleophilic acyl substitution. However, the substrate, 2,4-difluoroaniline , presents a distinct chemical challenge. The highly electronegative fluorine atoms at the ortho and para positions exert a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This significantly depletes the electron density on the amine nitrogen, rendering it a weak nucleophile.
To overcome this inherent deactivation, the synthetic design must manipulate either the electrophilicity of the acylating agent or the thermodynamic environment:
-
Highly Electrophilic Route (Acid Chloride): Utilizing methyl malonyl chloride provides a highly polarized carbonyl carbon. The chloride ion is an excellent leaving group, allowing the tetrahedral intermediate to collapse rapidly, driving the reaction forward at low temperatures.
-
Thermodynamically Forced Route (Ester Aminolysis): Utilizing dimethyl malonate involves a poorer leaving group (methoxide). To overcome the higher activation energy barrier, the system requires elevated thermal energy and the continuous physical removal of the methanol byproduct to shift the equilibrium via Le Chatelier’s principle.
Caption: Nucleophilic acyl substitution mechanism highlighting the role of the base in preventing protonation.
Reagent Sourcing & Critical Safety Parameters
High-purity chemical precursors are essential to prevent side reactions such as di-acylation or polymerization. Reagents including 2,4-difluoroaniline, dimethyl malonate, and methyl malonyl chloride are standard commercial building blocks utilized heavily in pharmaceutical patent filings and are readily available from established suppliers[1][2][3].
Safety & Handling: 2,4-difluoroaniline and dimethyl malonate are classified as flammable liquids/solids and carry specific toxicological risks. Strict adherence to institutional safety protocols is mandatory. All reactions, transfers, and quenching procedures must be performed in a properly operating fume hood with the sash positioned as low as possible[4]. Personnel must wear ANSI-approved tight-fitting safety goggles, face shields when necessary, and chemically compatible hand protection[4].
Self-Validating Experimental Methodologies
Protocol A: Acid Chloride Route (Recommended for Rapid Lab-Scale Synthesis)
This protocol prioritizes high yield and mild conditions, utilizing methyl malonyl chloride.
-
Step 1: System Preparation. Dissolve 2,4-difluoroaniline (1.0 eq) and Triethylamine (TEA, 1.2 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Causality: DCM is an aprotic solvent that solubilizes the reagents without competing as a nucleophile. TEA is critical as an acid scavenger; without it, the generated HCl would protonate the weakly nucleophilic aniline into an unreactive anilinium salt, stalling the reaction entirely.
-
-
Step 2: Thermal Control. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: The reaction between an acid chloride and an amine is highly exothermic. Cooling suppresses the kinetic formation of unwanted di-acylated side products.
-
-
Step 3: Electrophile Addition. Add methyl malonyl chloride (1.1 eq) dropwise over 30 minutes.
-
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, ensuring the mono-acylation pathway is exclusively favored.
-
-
Step 4: In-Process Control (IPC) & Validation. Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) mobile phase.
-
Self-Validation: The reaction phase is definitively complete when the UV-active spot corresponding to the starting 2,4-difluoroaniline is fully consumed.
-
-
Step 5: Workup. Quench with saturated aqueous NaHCO₃ and extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Ester Aminolysis Route (Recommended for Process Scale-Up)
This protocol prioritizes atom economy and avoids halogenated waste, utilizing dimethyl malonate.
-
Step 1: System Preparation. Combine 2,4-difluoroaniline (1.0 eq) and dimethyl malonate (3.0 eq) in a round-bottom flask equipped with a short-path distillation head.
-
Causality: An excess of dimethyl malonate acts as both the reactant and the solvent, maximizing molecular collisions and driving the equilibrium forward.
-
-
Step 2: Thermal Activation. Heat the mixture to 110–120 °C.
-
Causality: Because the methoxy group is a poor leaving group, elevated thermal energy is required to overcome the high activation energy barrier of this specific aminolysis.
-
-
Step 3: In-Process Control (IPC) & Validation. Monitor the distillation of the methanol byproduct into a graduated receiving flask.
-
Self-Validation: The theoretical yield of methanol is 1.0 equivalent. Physically collecting this exact volume self-validates that the amidation has reached 100% conversion.
-
-
Step 4: Workup. Vacuum distill the excess dimethyl malonate.
-
Causality: Dimethyl malonate has a high boiling point (~170 °C at atm pressure). Vacuum distillation allows for its removal and recovery without subjecting the target malonamide to degrading temperatures.
-
Caption: Workflow for selecting and validating the synthesis route for the malonamide target.
Comparative Process Metrics
To aid in route selection, the quantitative and qualitative metrics of both protocols are summarized below:
| Process Metric | Protocol A (Acid Chloride Route) | Protocol B (Ester Aminolysis Route) |
| Electrophile | Methyl malonyl chloride | Dimethyl malonate |
| Operating Temperature | 0 °C to 25 °C | 110 °C to 120 °C |
| Typical Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Primary Byproduct | HCl (requires base scavenger) | Methanol (requires distillation) |
| Atom Economy / Green Profile | Lower (generates TEA-HCl waste) | Higher (solvent-free potential, recoverable ester) |
| Optimal Use Case | Rapid discovery & lab-scale synthesis | Cost-effective industrial process scale-up |
Analytical Characterization
Verification of the synthesized Methyl 3-((2,4-difluorophenyl)amino)-3-oxopropanoate must be performed post-isolation. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) will confirm the structural framework. Additionally, the final compound's spectral fingerprint can be cross-referenced against established FT-Raman and IR condensed phase libraries to ensure the complete absence of unreacted 2,4-difluoroaniline or acyl precursors[5].
References
- Laboratory Reagents & Bulk Organic - TCI Chemicals. tcichemicals.com.
- Flammable Liquids and Solids - Sarpong Lab. sarponggroup.com.
- Aryl & Aliphatic Building Blocks - AK Scientific. aksci.com.
- EX-10.22 - SEC.gov. sec.gov.
- Aldrich Raman Condensed Phase - Thermo Fisher Scientific. thermofisher.com.
Sources
MgBr2-promoted cyclization of Dolutegravir intermediates
Application Note: MgBr₂-Promoted Regioselective Cyclization of Dolutegravir Intermediates
Executive Summary
Objective: To provide a robust, scalable protocol for the synthesis of the key pyridinone diester intermediate of Dolutegravir (DTG) utilizing Magnesium Bromide (MgBr₂) as a Lewis acid promoter.[1][2]
Significance: Dolutegravir, a second-generation HIV integrase strand transfer inhibitor (INSTI), features a complex tricyclic carbamoyl pyridone core. Traditional synthetic routes for the central pyridinone ring (Ring C) often employ harsh bases (e.g., LiH, NaH) or expensive reagents, leading to difficult impurity profiles and safety concerns at scale. The MgBr₂-mediated protocol offers a chelation-controlled, mild, and highly regioselective alternative, significantly improving yield and purity profiles suitable for GMP manufacturing.
Core Mechanism: MgBr₂ acts as a bidentate Lewis acid, coordinating with the
Scientific Foundation & Mechanism
The Challenge: Regioselectivity in Pyridone Formation
The construction of the Dolutegravir core requires the cyclization of an acyclic vinylogous amide precursor (often designated as P5 in literature). Uncatalyzed or base-mediated thermal cyclizations often result in poor selectivity, yielding mixtures of the desired pyridone and unwanted isomers or degradation products due to the flexibility of the acyclic chain.
The MgBr₂ Solution: Chelation Control
Magnesium bromide is unique among Lewis acids for this transformation due to its oxophilic nature and specific ionic radius, which creates a stable 6-membered transition state.
-
Activation: The Mg²⁺ ion coordinates to the carbonyl oxygens of the ester and the vinylogous amide. This lowers the LUMO of the ester carbonyl, making it more susceptible to nucleophilic attack.
-
Templating: The coordination restricts bond rotation, bringing the reactive centers (the enamine carbon and the ester carbonyl) into proximity, effectively reducing the entropic penalty of cyclization.
-
Leaving Group Assistance: The bromide counter-ion (or the Lewis acidity itself) assists in the elimination of the alkoxy group (methanol/ethanol) following the ring closure.
Figure 1: Mechanistic pathway showing Mg(II) chelation organizing the acyclic precursor for regioselective ring closure.
Experimental Protocol
Target Reaction: Cyclization of dimethyl 2-((2,2-dimethoxyethyl)amino)-3-(dimethylamino)but-2-enedioate derivatives to the Pyridinone Diester.
Materials & Reagents
| Reagent | Role | Specification |
| Acyclic Precursor (P5) | Substrate | >98% HPLC Purity |
| Magnesium Bromide (MgBr₂) | Promoter | Anhydrous or OEt₂ complex (98%+) |
| Acetonitrile (MeCN) | Solvent | Anhydrous (<0.05% H₂O) |
| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |
| 1M HCl | Quench Solution | Aqueous |
Step-by-Step Procedure
Step 1: Reactor Setup
-
Equip a dry reaction vessel (glass-lined or borosilicate) with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Purge the system with nitrogen to ensure an inert atmosphere. Note: MgBr₂ is hygroscopic; moisture control is critical to maintain Lewis acidity.
Step 2: Reaction Initiation
-
Charge Acetonitrile (10 volumes relative to precursor) into the reactor.
-
Add Acyclic Precursor (1.0 equiv) and stir to dissolve.
-
Add MgBr₂ (1.5 equiv) in a single portion at room temperature (20–25°C).
-
Observation: The slurry may change color (often yellow to orange) indicating complex formation.
-
Step 3: Cyclization
-
Heat the reaction mixture to 80°C (Reflux) .
-
Maintain agitation at reflux for 10–12 hours .
-
In-Process Control (IPC): Monitor by HPLC or TLC.
-
Target: <1.0% remaining starting material.
-
Impurity Watch: Check for hydrolysis products if moisture ingress occurred.
-
Step 4: Quench and Workup
-
Cool the reaction mass to 20–25°C .
-
Slowly add 1M HCl (5 volumes) to quench the reaction. Caution: Exothermic.
-
Stir for 30 minutes to break the Mg-complex and solubilize magnesium salts.
-
Extract the aqueous mixture with DCM (3 x 5 volumes) .
-
Combine organic layers and wash with Brine (5 volumes) .
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification (Optional but Recommended)
-
Recrystallize the crude residue from Isopropanol (IPA) or Methanol to obtain the Pyridinone Diester as a high-purity solid.
Process Workflow & Critical Parameters
Figure 2: Operational workflow for the MgBr₂-promoted cyclization process.
Critical Process Parameters (CPPs)
| Parameter | Range | Impact |
| MgBr₂ Stoichiometry | 1.2 – 1.5 equiv | <1.2 leads to incomplete conversion; >2.0 complicates workup. |
| Temperature | 75°C – 85°C | Lower temps slow kinetics significantly; higher temps degrade the acetal. |
| Water Content | <0.1% | MgBr₂ hydrates are catalytically inactive for this specific chelation. |
| Solvent Choice | MeCN | MeCN stabilizes the Mg-intermediate better than Toluene or THF. |
Comparative Performance Data
The following table summarizes the efficiency of MgBr₂ compared to traditional bases and other Lewis acids for this specific transformation.
| Promoter | Conditions | Yield (%) | Purity (%) | Notes |
| MgBr₂ | MeCN, 80°C | 85 – 92% | >98% | High regioselectivity; mild. |
| MgCl₂ | MeCN, 80°C | 60 – 70% | ~90% | Slower kinetics; lower conversion. |
| NaH | THF, 0°C | 40 – 55% | ~80% | Harsh; significant side reactions. |
| Mg(OMe)₂ | MeOH, Reflux | 36 – 50% | Variable | Often causes substrate decomposition. |
Data Source: Synthesized from Kong et al. (2021) and comparative process studies.
References
-
Kong, J., Xia, H., He, R., Chen, H., & Yu, Y. (2021).[1][3][4][5] Preparation of the Key Dolutegravir Intermediate via MgBr₂-Promoted Cyclization. Molecules, 26(10), 2850.[3][4][5] [Link]
-
Jee, J. A., et al. (2021). Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. ChemRxiv.[6] [Link]
-
ViiV Healthcare. (2014). Process for Preparing Compound Having HIV Integrase Inhibitory Activity. US Patent Application 20140011995.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Scalable process for Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate production
Application Note: Scalable Synthesis of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate
Strategic Overview
This Application Note details a scalable, high-purity protocol for the synthesis of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate (also known as Methyl 3-(2,4-difluoroanilino)-3-oxopropanoate). This compound is a critical "Right-Hand Side" (RHS) intermediate in the synthesis of HIV integrase inhibitors, most notably Dolutegravir (DTG) .
The synthesis of
-
Selectivity: Competing formation of the bis-amide (malon-di-anilide) if stoichiometry is not strictly controlled.
-
Purity: Removal of unreacted aniline, which is toxic and difficult to purge downstream.
This guide presents the Acyl Chloride Activation Route as the primary method. While thermal condensation with dimethyl malonate is cheaper, the acyl chloride route offers superior kinetic control, lower impurity profiles, and higher reproducibility for pharmaceutical-grade applications.
Process Chemistry Assessment
Route Comparison
| Feature | Route A: Acyl Chloride (Recommended) | Route B: Thermal Condensation |
| Reagents | 2,4-Difluoroaniline + Methyl Malonyl Chloride | 2,4-Difluoroaniline + Dimethyl Malonate |
| Conditions | Mild (0–25°C), Base (TEA/DIPEA) | Harsh (>110°C), Neat or High-BP Solvent |
| Selectivity | High (Kinetic control via slow addition) | Moderate (Thermodynamic equilibrium) |
| By-products | HCl salts (easy wash removal) | Methanol (must be distilled), Bis-amides |
| Scalability | Excellent (Standard stirred tank) | Good (Requires distillation capacity) |
Reaction Scheme
Figure 1: Reaction pathway for the acyl chloride synthesis route.
Detailed Experimental Protocol
Safety Warning: 2,4-Difluoroaniline is toxic and a potential methemoglobinemia agent. Methyl malonyl chloride is corrosive and moisture-sensitive. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles, face shield).
Materials
-
Limiting Reagent: 2,4-Difluoroaniline (1.0 equiv)
-
Electrophile: Methyl Malonyl Chloride (1.1 equiv) [Note: Purity is critical; check for hydrolysis]
-
Base: Triethylamine (TEA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous, 10 volumes)
Step-by-Step Procedure
-
Reactor Setup:
-
Equip a jacketed glass reactor (or 3-neck flask) with an overhead stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Purge the system with nitrogen to ensure an anhydrous atmosphere.
-
-
Charge & Dissolution:
-
Charge 2,4-Difluoroaniline (100 g, 0.775 mol) into the reactor.
-
Add DCM (1.0 L, 10 vol). Stir until fully dissolved.
-
Add Triethylamine (94 g, 0.93 mol, 1.2 equiv) in one portion.
-
Checkpoint: Solution should be clear. Slight yellowing is normal.
-
-
Cooling:
-
Cool the reaction mixture to 0–5°C .
-
Critical Process Parameter (CPP): Do not proceed until T < 5°C to minimize bis-acylation.
-
-
Controlled Addition:
-
Charge Methyl Malonyl Chloride (116 g, 0.85 mol, 1.1 equiv) into the addition funnel.
-
Add dropwise to the reactor over 60–90 minutes .
-
Control: Maintain internal temperature < 10°C throughout the addition. The reaction is exothermic.
-
-
Reaction Completion:
-
After addition, warm the mixture to 20–25°C (Room Temperature) .
-
Stir for 2 hours.
-
IPC (In-Process Control): HPLC analysis should show < 0.5% residual aniline.
-
-
Workup (Quench & Wash):
-
Add Water (500 mL) slowly to quench excess acid chloride. Stir for 15 mins.
-
Separate the layers.[1][2][3] Keep the organic (lower) layer.
-
Wash the organic layer with 1N HCl (500 mL) to remove excess TEA and any unreacted aniline.
-
Wash with Saturated NaHCO3 (500 mL) to neutralize acidity.
-
Wash with Brine (500 mL).
-
-
Isolation & Crystallization:
-
Dry the organic layer over MgSO4, filter, and concentrate under vacuum to ~2-3 volumes.
-
Solvent Swap: Add Heptane (or Isopropyl Ether) slowly while stirring to induce crystallization.
-
Cool to 0°C and age for 2 hours.
-
Filter the white solid. Wash with cold Heptane.
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Data Presentation & Analysis
Expected Results
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | |
| Yield | 85 – 92% | Molar yield based on aniline |
| Purity (HPLC) | > 98.5% (Area %) | Critical for DTG downstream |
| Melting Point | ~65–70°C (Estimate) | Depends on polymorph/purity |
| 1H NMR (DMSO-d6) | Characteristic singlet at 3.5 ppm confirms malonyl unit |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Bis-Amide Impurity | Temperature too high during addition; Local concentration hotspots. | Ensure T < 10°C; Increase stirring speed; Dilute acid chloride before addition. |
| Residual Aniline | Acid chloride hydrolysis (wet solvent). | Use fresh Methyl Malonyl Chloride; Ensure N2 purge; Increase equivalents to 1.2. |
| Low Yield | Product lost in aqueous layer or mother liquor. | Check pH of aqueous washes; Optimize Heptane/DCM ratio during crystallization. |
Process Workflow Diagram
Figure 2: Step-by-step process flow for the scalable production batch.
References
-
PubChem. (n.d.).[4] 3-(2,4-Difluoroanilino)-3-oxopropanoic acid.[4] National Library of Medicine. Retrieved October 24, 2025, from [Link]
- Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts (EP2644590A1). (Contextual reference for difluoroaniline handling).
-
NIST WebBook. (2025). 2,4-Difluoroaniline Thermochemistry. National Institute of Standards and Technology. Retrieved from [Link]
-
ViiV Healthcare. (2013). Dolutegravir (Tivicay) Prescribing Information. (Context for intermediate relevance). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 3. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 4. 3-(2,4-Difluoroanilino)-3-oxopropanoic acid | C9H7F2NO3 | CID 1480473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solvent selection for 2,4-difluoroaniline acylation reactions
Application Note: Strategic Solvent Selection for the Acylation of 2,4-Difluoroaniline
Part 1: Executive Summary & Core Directive
The Challenge: 2,4-Difluoroaniline is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (e.g., Diflunisal derivatives) and agrochemicals.[1][2] However, its acylation presents a specific process challenge: the reduced nucleophilicity of the amine nitrogen. The two fluorine atoms at the ortho and para positions exert a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the conjugate acid (~3.26) compared to unsubstituted aniline (~4.6).
The Solution: Standard solvent selection protocols often default to Dichloromethane (DCM).[3] While effective, DCM poses environmental and health risks. This guide provides a scientifically grounded framework for selecting solvents that not only maintain high reaction rates and yield but also align with modern Green Chemistry principles (e.g., replacing DCM with 2-Methyltetrahydrofuran).
Part 2: Scientific Integrity & Logic (Mechanistic Grounding)
The Electronic Environment
To select the right solvent, one must understand the substrate.
-
Inductive Effect: The fluorine atom at the 2-position (ortho) creates a dipole that pulls electron density away from the nitrogen lone pair.
-
Steric/Electronic Clash: While the steric bulk of fluorine is low (Van der Waals radius ~1.47 Å), the electronic repulsion can hinder the approach of the electrophile.
Implication for Solvent Selection: Because the amine is a "weak" nucleophile, the transition state for the attack on the acyl chloride or anhydride is higher in energy.
-
Polar Aprotic Solvents (e.g., THF, 2-MeTHF): Can stabilize the charged tetrahedral intermediate, potentially accelerating the reaction.
-
Protic Solvents: Generally avoided with acid chlorides due to competitive hydrolysis, though used in Schotten-Baumann conditions (biphasic water/organic).
Solvent Classes & Performance Matrix
| Solvent Class | Representative | Suitability | Mechanistic Insight |
| Halogenated | Dichloromethane (DCM) | High (Traditional) | Excellent solubility for 2,4-difluoroaniline.[3] Low boiling point allows easy removal. Drawback: EHS concerns; strict regulation. |
| Ethers | 2-MeTHF | High (Recommended) | "Green" alternative to DCM/THF. Higher boiling point (80°C) allows for thermal acceleration if the reaction is sluggish due to low nucleophilicity. Forms clean biphasic layers for workup. |
| Esters | Ethyl Acetate (EtOAc) | Medium | Good for anhydrides. May react with highly reactive acid chlorides at high temps. Excellent for crystallization-driven isolations. |
| Basic Solvents | Pyridine | Specialized | Acts as both solvent and HCl scavenger. Essential if no auxiliary base is used. Drawback: Difficult to remove completely; toxicity. |
Part 3: Visualization (DOT Diagrams)
Diagram 1: Solvent Selection Decision Tree
Caption: Logical workflow for selecting the optimal solvent based on acylating agent and scale.
Diagram 2: Reaction Mechanism & Solvation
Caption: Mechanism highlighting the stabilization of the transition state by polar solvents.
Part 4: Experimental Protocols
Protocol A: The "Green" Standard (Recommended)
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) Rationale: 2-MeTHF is derived from renewable resources (corncobs/bagasse). Unlike THF, it is immiscible with water, allowing for a simplified aqueous workup without solvent swapping.
Materials:
-
2,4-Difluoroaniline (1.0 equiv)[4]
-
Acyl Chloride (1.1 equiv)[3]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
2-MeTHF (10 volumes relative to amine mass)
Procedure:
-
Charge: To a dry reactor under nitrogen, charge 2,4-difluoroaniline and 2-MeTHF. Stir until fully dissolved.
-
Base Addition: Add TEA. The reaction is slightly exothermic; ensure temp remains <25°C.
-
Acylation: Cool to 0-5°C. Add Acyl Chloride dropwise over 30 mins. Note: Controlling addition rate is crucial to prevent localized heating which can degrade the acid chloride.
-
Reaction: Warm to room temperature (20-25°C) and stir for 2-4 hours.
-
Checkpoint: Monitor by HPLC/TLC. The low nucleophilicity may require longer times than aniline. If conversion is <95% after 4h, heat to 40°C.
-
-
Workup (Self-Validating Step): Add water (5 vol). Stir for 15 mins. Stop stirring.
-
Observation: Distinct phase separation should occur immediately (2-MeTHF upper layer).
-
-
Wash: Wash organic layer with 1M HCl (to remove unreacted amine/base) and then sat. NaHCO3.
-
Isolation: Dry organic layer (MgSO4) and concentrate to yield the crude amide.
Protocol B: The "Traditional" Method (Small Scale/Medicinal Chem)
Solvent: Dichloromethane (DCM) Rationale: Highest solubility, rapid evaporation. Best for milligram-scale library synthesis where speed > sustainability.
Procedure:
-
Dissolve 2,4-difluoroaniline (1.0 equiv) and Pyridine (1.5 equiv) in DCM (15 vol).
-
Cool to 0°C. Add Acyl Chloride (1.1 equiv).
-
Stir at RT for 1 hour.
-
Quench: Dilute with DCM, wash with 1M HCl (CRITICAL: Pyridine removal requires acidic wash).
-
Concentrate.[5]
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Reduced nucleophilicity of 2,4-difluoroaniline. | Switch solvent to 2-MeTHF and heat to 50-60°C. Add catalyst (DMAP, 5 mol%). |
| Precipitation | Amine hydrochloride salt crashing out. | This is normal. Ensure stirring is vigorous. If the slurry is too thick, add more solvent. |
| Impurity: Di-acylation | Excess acylating agent + high temp.[3] | Strict stoichiometry (1.05 equiv). Keep temp <10°C during addition. |
| Emulsion during Workup | Similar densities of phases (DCM/Water). | Use 2-MeTHF (Method A) or add brine to increase aqueous density. |
References
-
National Toxicology Program. (1992).[4] 2,4-Difluoroaniline: Physical Properties and Safety Data. NIH PubChem. [Link]
-
MacMillan, D. S., et al. (2013).[6] Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 596-600.[6] [Link]
-
Mayr, H., et al. (2007).[7] Nucleophilicities of Amines, Amino Acids and Pyridines. Angewandte Chemie International Edition. [Link]
-
Fisher Scientific. (2025). 2,4-Difluoroaniline Safety Data Sheet and Solubility Information. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. believechemical.com [believechemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Application Note: Advanced Purification Strategies for Dolutegravir Amide Intermediate
Executive Summary
This guide details the purification protocols for the Dolutegravir Amide Intermediate , specifically defined here as the Dolutegravir Free Acid (DTG-FA) and its Benzyl-Protected Precursor . In the industrial synthesis of Dolutegravir Sodium (the final API), the formation of the amide bond at the C9 position via reaction with 2,4-difluorobenzylamine is a critical quality gate.
Achieving >99.9% purity at this stage is mandatory to prevent the carryover of genotoxic impurities (GTIs) and stereoisomers into the final salt formation step. This note synthesizes industrial recrystallization techniques with high-resolution chromatographic polishing methods.
Chemical Context & Critical Quality Attributes (CQAs)
The "Amide Intermediate" typically refers to the product of the coupling reaction between the tricyclic carboxylic acid core (Intermediate 1) and 2,4-difluorobenzylamine.
Target Molecule: (4R,12aS)-N-[(2,4-difluorophenyl)methyl]-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide.[1][2]
Impurity Profile & Fate Mapping
| Impurity Type | Specific Contaminant | Origin | Removal Strategy |
| Stereoisomer | (4S, 12aR)-Enantiomer | Starting material (R-3-aminobutanol) impurity or racemization. | Critical: Chiral control in starting material; Recrystallization rejects this isomer. |
| Unreacted Amine | 2,4-difluorobenzylamine | Excess reagent. | Acidic wash (forms water-soluble salt). |
| Coupling Byproducts | Urea derivatives / Active esters | HATU/CDI/COMU residues. | Aqueous extraction & solvent wash.[3][4][5] |
| Degradants | Dimer Impurity (Impurity B) | Thermal degradation during workup. | Control temperature <60°C; Recrystallization.[6] |
Protocol A: Industrial Recrystallization (The "Gold Standard")
This method is optimized for scalability (kg-scale) and relies on the solubility differential between the amide intermediate and its stereoisomers in alcoholic solvents.
Principle: Controlled cooling crystallization from Isopropanol (IPA) or Methanol/Water systems.
Materials
-
Crude Dolutegravir Amide Intermediate (Assumed purity ~90-95%)
-
Solvent: Isopropyl Alcohol (IPA), HPLC Grade
-
Wash Solvent: Cold IPA (0°C)
-
Reactor: Jacketed glass reactor with overhead stirring
Step-by-Step Procedure
-
Dissolution:
-
Charge the crude solid into the reactor.
-
Add 10-12 volumes of IPA relative to the mass of the crude (e.g., 100g crude -> 1.0 - 1.2 L IPA).
-
Heat the slurry to 75-80°C under moderate stirring (200 RPM). Ensure complete dissolution. Note: If the solution is cloudy due to inorganic salts, perform a hot filtration.
-
-
Seeding (Critical for Polymorph Control):
-
Cool the solution to 65°C .
-
Add 0.5 - 1.0 w/w% of pure Dolutegravir Free Acid seed crystals.
-
Hold temperature at 65°C for 60 minutes to allow a stable seed bed to form. Failure to hold can result in "oiling out" or amorphous precipitation.
-
-
Controlled Cooling:
-
Initiate a linear cooling ramp: Cool from 65°C to 20°C over 4 hours (approx. 10°C/hour).
-
Expert Insight: Rapid cooling traps the (4S, 12aR) enantiomer inside the crystal lattice. Slow cooling excludes it.
-
-
Final Crystallization:
-
Once at 20°C, further cool to -5°C to 0°C .
-
Agitate for 2 hours to maximize yield.
-
-
Isolation:
-
Filter the slurry using a vacuum nutsche filter or centrifuge.
-
Wash the wet cake with 2 volumes of chilled IPA (0°C). Do not use water, as it may precipitate dissolved impurities.
-
Dry the cake under vacuum at 50-55°C for 12 hours.
-
Expected Yield: 85-90% Target Purity: >99.8% (HPLC)
Protocol B: Acid-Base Reactive Extraction (Pre-Purification)
If the crude material contains significant unreacted 2,4-difluorobenzylamine (>5%), a reactive extraction is required before crystallization.
Workflow
-
Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) (15 volumes).
-
Acid Wash: Wash the organic phase with 1N HCl (5 volumes).
-
Neutralization: Wash the organic phase with 5% NaHCO₃ solution to remove acidic coupling byproducts.
-
Brine Wash: Wash with saturated NaCl solution to remove trapped water.
-
Concentration: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo to a solid residue. Proceed to Protocol A.
Visualizing the Purification Logic
Caption: Figure 1.[1][4][5][6][7][8][11] Integrated workflow for the reactive extraction and crystallization of Dolutegravir Amide Intermediate.
Analytical Control: HPLC Method
To validate the purification, use the following Reverse Phase HPLC method.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 258 nm.
-
Flow Rate: 1.0 mL/min.
Troubleshooting & Expert Insights
Issue: "Oiling Out"
-
Symptom: The product separates as a sticky oil droplet instead of crystals during cooling.
-
Cause: Cooling too fast or initial concentration is too high (supersaturation spike).
-
Fix: Re-heat to dissolve the oil. Add more solvent (dilute by 10%). Crucially, ensure seeding is performed at the metastable zone width (approx 60-65°C).
Issue: High Enantiomer Content
-
Symptom: HPLC shows a split peak or shoulder (approx RRT 0.98 or 1.02).
-
Cause: The starting material (R-3-aminobutanol) was not optically pure, or racemization occurred during the amide coupling (high pH/temperature).
-
Fix: Recrystallization is the only way to upgrade chiral purity. If Protocol A fails, switch to Methanol/Water (90:10) recrystallization, which often has higher selectivity for the diastereomers.
References
-
ViiV Healthcare. Process for the preparation of Dolutegravir.[3][4][5][6][7][8][9][11] US Patent 9,573,965. Link
-
MDPI. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Molecules 2021, 26(10), 2850. Link
-
American Chemical Society. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. Org.[4][5][8] Process Res. Dev. 2023. Link
-
BenchChem. Dolutegravir Synthesis and Purification Technical Support.Link
-
National Institutes of Health (NIH). Synthesis and characterization of two known and one new impurities of dolutegravir.Link
Sources
- 1. CAS 1051375-16-6: Dolutegravir | CymitQuimica [cymitquimica.com]
- 2. Dolutegravir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Catalytic Methods for N-Acylation of Electron-Deficient Anilines
[1]
Executive Summary
The formation of amide bonds with electron-deficient anilines (e.g., nitro-, cyano-, or polyhalo-anilines) represents a persistent bottleneck in medicinal chemistry. These substrates exhibit drastically reduced nucleophilicity (
This guide details three catalytic platforms that overcome this "nucleophilicity wall" without requiring pre-activation of the carboxylic acid as an acid chloride. By leveraging specific activation modes—Bifunctional Boron Catalysis , Group IV Metal Activation , and NHC-Organocatalysis —researchers can achieve high yields under mild, atom-economical conditions.
The Challenge: The Nucleophilicity Wall
The core issue in acylating electron-deficient anilines is the high activation energy required for the amine to attack the carbonyl carbon. Standard activation (e.g., active esters) relies on the amine's innate nucleophilicity. When electron-withdrawing groups (EWGs) pull density from the nitrogen lone pair, the reaction rate plummets.
Successful catalytic strategies must therefore:
-
Hyper-activate the electrophile: Make the carbonyl carbon significantly more electrophilic than an acid chloride.
-
Template the reaction: Bring the poor nucleophile and electrophile into proximity (entropy reduction).
Method A: Boronic Acid Catalysis (The "Green" Standard)
Best for: Acid-sensitive substrates, chiral
Mechanistic Insight
Substituted arylboronic acids, particularly 2-iodo-5-methoxyphenylboronic acid and thioether-functionalized biphenylboronic acids (Hall’s Catalysts), operate via a bifunctional mechanism. They do not merely act as Lewis acids; they form a mixed anhydride (acyl boronate) with the carboxylic acid. Crucially, the ortho-substituent (Iodo or Thioether) or the boron center itself coordinates the amine, directing the poor nucleophile exactly onto the activated carbonyl.
Protocol 1: Direct Amidation with 2-Iodo-5-methoxyphenylboronic Acid
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Electron-Deficient Aniline (1.0 equiv)
-
Catalyst: 2-Iodo-5-methoxyphenylboronic acid (10 mol%)
-
Solvent: Fluorobenzene or Toluene (anhydrous)
-
Drying Agent: 4Å Molecular Sieves (activated, pellets)
Step-by-Step Procedure:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or simply use activated molecular sieves in the flask).
-
Charging: Add the carboxylic acid (1.0 mmol), aniline (1.0 mmol), and catalyst (0.1 mmol, 27.8 mg) to the flask.
-
Solvent: Add anhydrous Fluorobenzene (5 mL). Note: Fluorobenzene is preferred over toluene for its polarity/boiling point balance, enhancing solubility of polar intermediates.
-
Dehydration: Add 500 mg of activated 4Å molecular sieves directly to the reaction mixture.
-
Reaction: Fit a reflux condenser and heat the mixture to a gentle reflux (approx. 85°C) for 12–24 hours.
-
Checkpoint: Monitor by TLC or LCMS. For extremely deactivated amines (e.g., 2,4-dinitroaniline), extension to 48h may be required.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove sieves. Rinse the pad with EtOAc.
-
Purification: Wash the filtrate with 1M NaHCO
(to remove unreacted acid) and 1M HCl (to remove unreacted amine/catalyst). Note: The boronic acid catalyst can often be recovered from the basic wash or via chromatography.
Method B: Group IV Metal Catalysis (The "Heavy Lifter")
Best for: Sterically hindered substrates and extremely deactivated amines (e.g., 2-nitroaniline).
Mechanistic Insight
Zirconium(IV) and Hafnium(IV) salts, such as ZrCl
Protocol 2: ZrCl -Catalyzed Condensation
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Electron-Deficient Aniline (1.0 equiv)
-
Catalyst: ZrCl
(anhydrous, 5–10 mol%) -
Solvent: Anhydrous THF or Toluene
Step-by-Step Procedure:
-
Pre-drying: Ensure ZrCl
is handled in a glovebox or dispensed rapidly from a fresh bottle; it is highly hygroscopic. -
Setup: In a reaction vial, combine carboxylic acid (1.0 mmol) and aniline (1.0 mmol) in anhydrous THF (2 mL, 0.5 M).
-
Catalyst Addition: Add ZrCl
(0.05 mmol, 11.6 mg). -
Reaction:
-
Option A (Standard): Add activated 5Å molecular sieves and reflux (65°C) for 16 hours.
-
Option B (Microwave): Seal the vessel and irradiate at 100°C for 1 hour.
-
-
Workup: Dilute with CH
Cl . Wash with water.[1] The Zr catalyst hydrolyzes to insoluble ZrO species which can be filtered off or removed during aqueous workup. -
Purification: Flash chromatography is usually required as conversion may not be quantitative for nitroanilines.
Method C: NHC-Catalyzed Oxidative Amidation (The "Modern" Route)
Best for: Starting from Aldehydes instead of acids; mild, room-temperature conditions.
Mechanistic Insight
N-Heterocyclic Carbenes (NHCs) react with aldehydes to form the Breslow intermediate, which is then oxidized (using a quinone or aerobic conditions) to an acyl azolium . This species acts like a "biological active ester." Because the NHC is a potent leaving group, the acyl azolium is highly reactive toward poor nucleophiles.
Protocol 3: Oxidative Amidation with NHC
Reagents:
-
Aldehyde (1.0 equiv)
-
Electron-Deficient Aniline (1.0 equiv)
-
Catalyst: IMes·HCl or Benzimidazolium salt (10 mol%)
-
Oxidant: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (1.0 equiv) or MnO
(10 equiv) -
Base: DBU (1.0 equiv)
-
Solvent: CH
Cl or THF
Step-by-Step Procedure:
-
Setup: Dissolve the aldehyde (1.0 mmol) and aniline (1.0 mmol) in CH
Cl (5 mL). -
Catalyst Activation: Add the NHC precatalyst (0.1 mmol) and DBU (0.1 mmol). Stir for 5 mins to generate the free carbene.
-
Oxidant Addition: Add the oxidant.
-
Reaction: Stir at room temperature for 12 hours. The solution typically changes color as the oxidant is reduced (e.g., quinone to hydroquinone).
-
Workup: Wash with 1M NaOH to remove the hydroquinone byproduct. Dry organic layer and concentrate.[1]
Comparative Analysis & Decision Matrix
Performance Data (Target: 4-Nitroaniline Acylation)
| Parameter | Boronic Acid (Method A) | Group IV Metal (Method B) | NHC Oxidative (Method C) |
| Yield (Typical) | 75–85% | 80–92% | 65–80% |
| Reaction Temp | 85°C (Reflux) | 65–110°C | 25°C (RT) |
| Water Tolerance | Low (Requires Sieves) | Moderate | High |
| Substrate Source | Carboxylic Acid | Carboxylic Acid | Aldehyde |
| Cost | High (Catalyst) | Low (ZrCl | Moderate |
| Green Score | High (Water byproduct) | High (Water byproduct) | Low (Stoichiometric oxidant) |
Visual Decision Guide
Caption: Decision tree for selecting the optimal catalytic amidation method based on substrate properties.
Mechanistic Visualization
Understanding the activation mode is critical for troubleshooting.
Caption: Comparison of Bifunctional Boron activation (left) vs. Metal Cluster activation (right).
Troubleshooting & Optimization
-
Water Management: Both Method A and B are equilibrium processes driven by water removal. If conversion stalls at 50-60%, replace the molecular sieves with fresh, activated ones.
-
Solvent Choice:
-
Fluorobenzene is unique for Boronic acid catalysis due to its ability to solvate the polar intermediate without competing for the Lewis acidic site.
-
THF is preferred for ZrCl
to break up initial polymeric structures, but Toluene allows for higher temperatures if the reaction is sluggish.
-
-
Stoichiometry: For very cheap acids, use 1.2–1.5 equivalents to drive the aniline to full conversion. For precious acids, use the aniline in slight excess (1.1 equiv).
References
-
Boronic Acid Catalysis (Hall Catalyst): Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids with Amines Catalyzed by ortho-Iodoarylboronic Acids: Chemoselective Synthesis of Amides from Aliphatic Carboxylic Acids. Journal of Organic Chemistry, 77(19), 8386–8400. Link
-
Zr(IV) Catalysis: Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-activated Carboxylic Acids and Amines.[2] Chemical Society Reviews, 43(8), 2714-2742. Link
-
Hf(IV) Triflate Protocol: Sands, K. A., & Stark, C. B. (2020). Hafnium(IV)-Catalyzed Direct Amidation of Carboxylic Acids.[2] Organic Letters.
-
NHC Oxidative Amidation: Ghosh, A., & Studer, A. (2011). NHC-Catalyzed Oxidative Amidation of Aldehydes with Amines using Oxygen as Oxidant. Organic Letters, 13(24), 6608–6611. Link
-
Transamidation Strategies: Dander, J. E., & Garg, N. K. (2017). Breaking Amides using Nickel Catalysis.[3] ACS Catalysis, 7(12), 8713–8718. Link
Troubleshooting & Optimization
Improving yield of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate synthesis
Technical Support Center: Synthesis of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of Amidation Protocols for Electron-Deficient Anilines
Executive Summary & Chemical Context
The Challenge:
Synthesizing Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate (also known as Methyl 3-[(2,4-difluorophenyl)amino]-3-oxopropanoate) presents a classic kinetic challenge. The target molecule is a
The core difficulty lies in the nucleophilicity of the starting material, 2,4-difluoroaniline . The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density on the amine nitrogen. Consequently, standard amidation conditions often result in:
-
Incomplete conversion (stalled reaction).
-
Long reaction times leading to thermal degradation.
-
Formation of the symmetric bis-amide impurity (reaction at both ester sites).
This guide provides two validated protocols: the Thermal Malonate Route (Industrial Standard) and the Meldrum’s Acid Route (High-Yield Laboratory Method), along with a troubleshooting matrix.
Route Selection & Decision Matrix
Before starting, select the protocol that matches your scale and available equipment.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and constraints.
Protocol A: The Thermal Malonate Route (Industrial)
Concept: Direct acylation of the aniline using Dimethyl Malonate. Mechanism: Nucleophilic Acyl Substitution. Critical Success Factor: Continuous removal of methanol to drive the equilibrium (Le Chatelier’s principle).
Optimized Protocol
-
Stoichiometry: Use a large excess of Dimethyl Malonate (3.0 – 5.0 equivalents). This acts as both solvent and reactant, suppressing the formation of the Bis-Amide impurity (where one aniline attacks both ester groups).
-
Catalysis: Add 0.5 - 1.0 eq of a Lewis Acid catalyst if conversion is sluggish. Zirconium(IV) acetylacetonate or simple Boric Acid are effective promoters.
-
Procedure:
-
Mix 2,4-difluoroaniline (1.0 eq) and Dimethyl Malonate (4.0 eq).
-
Heat to 110–120°C .
-
Crucial Step: Equip the flask with a Dean-Stark trap or a short-path distillation head. You must distill off the methanol byproduct as it forms.
-
Monitor by HPLC/TLC. Reaction typically requires 4–8 hours.
-
-
Workup:
-
Cool to room temperature.
-
Precipitate the product by adding a non-polar anti-solvent (e.g., Hexanes or Heptane) or by pouring into cold water if the product crystallizes well.
-
Since Dimethyl Malonate is water-soluble/miscible, water washing removes the excess reagent.
-
Data Summary: Effect of Equivalents on Yield
| Dimethyl Malonate (Eq.) | Temperature | Time (h) | Yield (%) | Bis-Amide Impurity (%) |
| 1.1 | 110°C | 12 | 45% | 15% (High) |
| 3.0 | 110°C | 6 | 78% | < 2% |
| 5.0 (Neat) | 120°C | 4 | 85% | < 0.5% |
Protocol B: The Meldrum’s Acid Route (High-Yield)
Concept: Formation of a highly reactive acylating agent followed by alcoholysis. Mechanism: Addition-Elimination followed by Ring Opening. Why it works: Meldrum's acid adducts are significantly more electrophilic than simple esters, overcoming the poor nucleophilicity of the difluoroaniline.
Optimized Protocol
-
Step 1: Formation of the Enamine/Amide Intermediate
-
Dissolve Meldrum's Acid (1.1 eq) in Trimethyl Orthoformate (HC(OMe)3) or use a pre-formed methoxymethylene Meldrum's acid derivative.
-
Alternative (Direct Amidation): Heat Meldrum's acid and 2,4-difluoroaniline in Toluene at 80°C. This forms the amide-acid intermediate, which can decarboxylate if not handled carefully.
-
Recommended: React 2,4-difluoroaniline with Meldrum's acid in refluxing Toluene to form the amide-acid, which spontaneously decarboxylates to the acetamide? No.
-
Correction: The specific target is the Malonamate (retaining the carbonyl).
-
Correct Workflow:
-
React Meldrum's acid with Acetyl Chloride (to activate) or use it directly if the amine is strong enough. Given the weak amine, we use the Thermal Opening method.
-
Mix Meldrum's Acid (1.05 eq) and 2,4-difluoroaniline (1.0 eq) in Toluene.
-
Reflux (110°C) for 2-3 hours. The amine opens the ring to form the mono-amide acid (loss of acetone).
-
Step 2: Esterification. The resulting intermediate is a carboxylic acid (
-amide acid). -
Add Methanol and catalytic H2SO4 or p-TsOH. Reflux to form the methyl ester.
-
-
Visualizing the Pathway:
Figure 2: Two-step synthesis via Meldrum's Acid ring opening and subsequent Fischer esterification.
Troubleshooting & FAQ
Q1: My reaction has stalled with ~30% unreacted aniline (Route A).
-
Diagnosis: Equilibrium limitation. The concentration of Methanol in the headspace is too high.
-
Fix: Increase the nitrogen sweep rate or apply a slight vacuum (carefully, to avoid distilling the aniline) to remove MeOH. Add fresh Dimethyl Malonate.
Q2: I am seeing a major impurity at RRT 1.2 (HPLC).
-
Diagnosis: This is likely the Bis-Amide (N,N'-bis(2,4-difluorophenyl)malonamide).
-
Fix: Your ratio of Malonate to Aniline is too low. You must keep the Malonate in high excess (>3 eq) so that the aniline is statistically more likely to hit a fresh malonate molecule than a mono-amide product.
Q3: The product is oiling out during workup.
-
Diagnosis: Impurities (residual malonate) preventing crystallization.
-
Fix:
-
Dissolve the oil in a minimum amount of hot Methanol or Isopropanol (IPA).
-
Slowly add water until turbidity persists.
-
Cool slowly to 4°C with stirring. Seed crystals of pure product are highly recommended.
-
Q4: Can I use Methyl Malonyl Chloride instead?
-
Answer: Yes, but proceed with caution.
References
-
Dolutegravir Synthesis Overview
-
Meldrum's Acid Reactivity
-
Patent Literature (Industrial Conditions)
- ViiV Healthcare. "Preparation of carbamoylpyridone derivatives." WO2010068253.
-
Kinetic Studies
Sources
- 1. CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine - Google Patents [patents.google.com]
- 2. Meldrum’s acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. NOVEL PROCESS FOR THE PREPARATION OF DOLUTEGRAVIR AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF - Patent 3096763 [data.epo.org]
- 5. Improved Process For The Preparation Of Dolutegravir [quickcompany.in]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,4-Difluoroaniline [webbook.nist.gov]
Minimizing hydrolysis side products in malonate amidation
Welcome to the Technical Support Center for Malonate Amidation. Synthesizing amides from malonic acid derivatives (such as monoethyl malonate) presents unique chemical challenges. Unlike standard peptide couplings, the malonate backbone contains an active methylene group flanked by two electron-withdrawing carbonyls. This structural motif makes the activated intermediates highly susceptible to two major side reactions: rapid active ester hydrolysis and spontaneous decarboxylation .
This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize malonate amidation workflows.
Diagnostic Workflow: Identifying Your Side Reaction
Before adjusting your protocol, you must identify which competing pathway is destroying your yield. Use the diagnostic decision tree below based on your LC-MS analysis.
Diagnostic workflow for identifying and resolving malonate amidation side reactions.
Frequently Asked Questions & Troubleshooting
Q1: Why does my malonate active ester hydrolyze so much faster than standard amino acids? The Causality: The hydrolysis of amide bonds and their active ester precursors is driven by nucleophilic attack from water[1]. In a malonate system, the adjacent ester or amide group exerts a strong inductive electron-withdrawing effect (-I effect). This significantly increases the partial positive charge on your activated carbonyl carbon. While this makes it highly reactive toward your target amine, it also drastically lowers the activation energy for ambient water to attack. If your amine is sterically hindered, water kinetically outcompetes the amine, hydrolyzing the active ester back to the starting carboxylic acid[2].
Q2: My LC-MS shows a major byproduct that is 44 Da lighter than expected. What happened?
The Causality: You are observing decarboxylation. Malonic acid derivatives are uniquely prone to losing
Q3: How do I choose the best coupling reagent to minimize these side reactions? The Causality: You must balance the activation rate against the hydrolysis rate. Reagents like EDC/HOBt[6] form an OBt active ester, which is moderately reactive but highly susceptible to hydrolysis if water is present. HATU forms an OAt active ester[7]. The nitrogen in the azabenzotriazole ring of HOAt acts as a neighboring group catalyst, accelerating the amine attack via hydrogen bonding. This accelerated kinetic pathway allows the amidation to outpace trace water hydrolysis.
Quantitative Reagent Comparison
To aid in experimental design, the following table summarizes the performance and risk profiles of common coupling reagents specifically applied to malonate systems.
| Coupling Reagent | Active Intermediate Formed | Hydrolysis Vulnerability | Decarboxylation Risk | Recommended Application for Malonates |
| EDC / HOBt | OBt Ester | High | Moderate | Primary aliphatic amines; requires strictly dry conditions. |
| HATU | OAt Ester | Moderate | Low | Hindered/secondary amines; fast kinetics outcompete water. |
| CDI | Carbonyl Imidazole | Low | Very High | Avoid ; rapidly forms ketenes via |
| Malonyl Chloride | Acyl Chloride | Very High | Low | Highly deactivated anilines; requires rigorous anhydrous setup. |
Self-Validating Experimental Protocol
To guarantee success, you must treat malonate amidation with the same rigor as air-sensitive organometallic chemistry. The following protocol utilizes HATU and incorporates a Self-Validating Quench Test to prove the integrity of your active ester before you risk adding your valuable amine.
Anhydrous HATU-Mediated Amidation of Monoethyl Malonate
Step 1: Azeotropic Drying (Crucial for Hydrolysis Prevention)
-
Dissolve monoethyl malonate (1.0 eq) in anhydrous toluene (10 mL/mmol).
-
Evaporate to dryness under reduced pressure. Repeat this process twice to azeotropically remove tightly bound trace water.
-
Place the flask under high vacuum for 1 hour, then backfill with dry Argon.
Step 2: Activation
-
Dissolve the dried monoethyl malonate in anhydrous DMF (0.1 M concentration) under Argon.
-
Cool the reaction flask to 0 °C using an ice bath to suppress any thermal decarboxylation pathways.
-
Add HATU (1.05 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Stir for 5 minutes at 0 °C to form the OAt active ester.
Step 3: The Self-Validation Quench Test Do not proceed to Step 4 until you validate the system.
-
Withdraw a 5 µL aliquot of the reaction mixture.
-
Quench immediately into an LC-MS vial containing 50 µL of strictly anhydrous methanol.
-
Analyze via LC-MS:
-
Success: You should observe the mass of the methyl-ethyl malonate diester . This proves the OAt active ester formed successfully and is waiting for a nucleophile.
-
Failure: If you observe the mass of the starting monoethyl malonate, your system is wet. The active ester has already hydrolyzed. Do not add your amine; discard and dry your solvents/reagents.
-
Step 4: Amine Addition
-
Once validated, add your target amine (1.1 eq) dropwise to the 0 °C reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
Step 5: Mild Workup
-
Dilute the mixture with Ethyl Acetate.
-
Wash with 5% aqueous Citric Acid (3x). Rationale: We use mild citric acid instead of strong HCl to remove excess DIPEA without triggering acid-catalyzed hydrolysis of the newly formed amide bond[1].
-
Wash with saturated
(1x) and brine (1x). Dry over , filter, and concentrate.
References
1.[1] Patsnap.com. How to Minimize Amide Hydrolysis in High-Humidity Environments. Available at: 2.[7] Peptide.com. Coupling Reagents. Available at: 3.[6] NIH.gov. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. Available at: 4.[4] Organic-chemistry.org. Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole. Available at: 5.[3] Masterorganicchemistry.com. The Malonic Ester and Acetoacetic Ester Synthesis. Available at: 6.[5] Stackexchange.com. Decarboxylation of malonic esters. Available at: 7.[2] MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at:
Sources
- 1. How to Minimize Amide Hydrolysis in High-Humidity Environments [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Low Conversion in 2,4-Difluoroaniline Condensation Reactions
Welcome to the technical support center for troubleshooting condensation reactions involving 2,4-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in their experiments. By understanding the underlying chemical principles and common pitfalls, you can optimize your reaction conditions and achieve higher yields.
2,4-Difluoroaniline is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes due to its unique electronic properties and reactivity.[1] However, the electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the amine group, sometimes leading to sluggish or incomplete condensation reactions.
This guide provides a structured approach to troubleshooting, from initial diagnosis to advanced optimization strategies.
Section 1: Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding low conversion in 2,4-difluoroaniline condensations.
Q1: My Schiff base condensation with an aldehyde/ketone is giving low yields. What is the most common reason?
A1: The most frequent cause of low yield in Schiff base formation is the presence of water in the reaction mixture. The condensation reaction is an equilibrium process that produces water as a byproduct.[2] If water is not effectively removed, the equilibrium can shift back towards the starting materials, thus lowering the conversion.
Q2: What is the optimal pH for a condensation reaction with 2,4-difluoroaniline?
A2: The reaction rate for Schiff base formation is typically maximal at a mildly acidic pH, generally between 4 and 5.[2] This pH is a delicate balance. It needs to be acidic enough to catalyze the dehydration of the intermediate carbinolamine but not so acidic that it fully protonates the 2,4-difluoroaniline. Protonation of the amine group renders it non-nucleophilic, halting the initial condensation step.[2] The ideal pH can vary, so experimental optimization is recommended.
Q3: Can the purity of my 2,4-difluoroaniline affect the reaction?
A3: Absolutely. Impurities in the 2,4-difluoroaniline or the coupling partner can significantly impact the reaction. It is a known intermediate in various organic syntheses and can be prepared through different routes, which might introduce specific impurities.[3][4] It is also sensitive to prolonged air exposure.[5] Always use a purified and properly stored starting material. Purity can be assessed by techniques such as GC-MS or NMR.[6]
Q4: Are there any common side reactions to be aware of?
A4: Besides the reverse hydrolysis reaction, side reactions can include self-condensation of the aldehyde or ketone partner, especially under strongly acidic or basic conditions. Additionally, depending on the reaction conditions and the other reactant, there could be competing nucleophilic aromatic substitution reactions, although this is less common for condensation reactions.
Section 2: Systematic Troubleshooting Guide
If the initial FAQs do not resolve your issue, a more systematic approach is necessary. This guide will walk you through a logical troubleshooting workflow.
Step 1: Verify the Integrity of Starting Materials and Reagents
Before scrutinizing the reaction conditions, it is crucial to confirm the quality of your inputs.
Protocol 1: Purity Assessment of 2,4-Difluoroaniline
-
Visual Inspection: Pure 2,4-difluoroaniline should be a colorless to light orange or yellow clear liquid.[1] A dark reddish-purple appearance may indicate degradation.[5]
-
Analytical Characterization:
-
GC-MS: To identify and quantify volatile impurities.
-
¹H and ¹⁹F NMR: To confirm the structure and detect the presence of isomers or other organic contaminants.
-
-
Purification (if necessary): If impurities are detected, consider vacuum distillation for purification.[3][7]
Step 2: Optimizing Reaction Conditions
Once the quality of your starting materials is confirmed, the next step is to optimize the reaction parameters.
The Role of Water Removal
As mentioned, water removal is critical. Here are two effective methods:
-
Azeotropic Distillation: Employ a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[2] This physically removes water from the reaction mixture, driving the equilibrium towards the product.
-
Dehydrating Agents: The addition of a dehydrating agent can also be effective.[8] However, ensure the agent is compatible with your reactants and reaction conditions.
Catalyst Selection and Optimization
While many condensations proceed without a catalyst, an acid catalyst is often beneficial, especially with less reactive partners.
-
Common Catalysts:
-
Catalyst Loading: The amount of catalyst is crucial. Too little may not provide a sufficient rate enhancement, while too much can lead to side reactions or protonation of the aniline. A catalytic amount is typically sufficient.
Solvent and Temperature Effects
The choice of solvent and reaction temperature can significantly influence the reaction rate and equilibrium position.
-
Solvent: Solvents like ethanol, methanol, and toluene are commonly used.[11][12] The choice depends on the solubility of your reactants and the method of water removal.
-
Temperature: Increasing the temperature generally increases the reaction rate. Many condensations are performed at reflux.[11] However, be mindful of potential decomposition of starting materials or products at elevated temperatures.
The following diagram illustrates the troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion.
Step 3: Advanced Troubleshooting
If the above steps do not lead to a satisfactory conversion, consider these more advanced strategies.
Alternative Reaction Setups
-
Solvent-Free Reactions: In some cases, running the reaction neat (without solvent) can be effective, particularly if the reactants are liquids at the reaction temperature.
-
Continuous Flow Reactors: For some reactions, such as diazotization, continuous flow systems can improve yield and safety by carefully controlling reaction parameters and minimizing the accumulation of unstable intermediates.[13]
Impact of Substituents on the Condensation Partner
The electronic and steric properties of the aldehyde or ketone partner play a significant role.
-
Electron-Withdrawing Groups: These generally make the carbonyl carbon more electrophilic and can increase the reaction rate.
-
Electron-Donating Groups: These can decrease the reactivity of the carbonyl group.
-
Steric Hindrance: Bulky groups near the reaction center can slow down the reaction.
The following diagram illustrates the general mechanism for Schiff base formation:
Caption: General mechanism for Schiff base formation.
Section 3: Data Presentation and Protocols
To aid in your optimization efforts, the following table summarizes key parameters and their expected impact on the reaction.
Table 1: Impact of Reaction Parameters on Condensation Conversion
| Parameter | Low Value/Condition | High Value/Condition | Rationale |
| Temperature | Slower reaction rate | Faster reaction rate | Provides activation energy for the reaction. |
| Catalyst Conc. | Slower reaction rate | Faster rate, but risk of aniline protonation | Catalyzes the dehydration step. |
| Water Content | Equilibrium favors reactants | Equilibrium favors products | Le Chatelier's principle. |
| Reactant Purity | Potential for side reactions and inhibition | Higher conversion to the desired product | Impurities can interfere with the reaction. |
Protocol 2: General Procedure for Schiff Base Synthesis with 2,4-Difluoroaniline
This protocol provides a starting point for the condensation of 2,4-difluoroaniline with an aromatic aldehyde.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the aromatic aldehyde (1.0 eq) and toluene.
-
Reagent Addition: Dissolve 2,4-difluoroaniline (1.0 eq) in a minimal amount of toluene and add it to the flask.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[6]
Section 4: Conclusion
Troubleshooting low conversion in 2,4-difluoroaniline condensation reactions requires a systematic and logical approach. By first ensuring the purity of your starting materials and then methodically optimizing reaction conditions—with a strong emphasis on water removal and appropriate catalysis—you can significantly improve your yields. Remember that each specific reaction may have its own nuances, and empirical optimization is key to success.
References
- Finger, G. C., & Kruse, C. W. (1956). JACS, 78, 6034.
- Finger, G. C., et al. (1959). JACS, 81, 94.
-
University of Rochester. (n.d.). How to Improve Your Yield. [Link]
- Merck & Co., Inc. (1979). Method of preparing 2,4-difluoroaniline. EP0001825A1.
-
MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptor. [Link]
-
Royal Society of Chemistry. (2025). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. [Link]
-
PMC. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
-
Chem-Impex. (n.d.). 2,4-Difluoroaniline. [Link]
- Merck & Co., Inc. (1982). Method of preparing 2,4-difluoroaniline. EP0001825B1.
-
PMC. (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. [Link]
- Merck & Co., Inc. (1981). Method of preparing 2,4-difluoroaniline. US4294988A.
-
PrepChem.com. (n.d.). Step B: Preparation of 2,4-difluoroaniline. [Link]
-
International Journal of Advanced Research. (2016). Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). [Link]
-
PubChem. (n.d.). 2,4-Difluoroaniline. [Link]
-
Reddit. (2025). Help with Low Yield Synthesis. [Link]
-
PubMed. (2017). Catalytic Arene-forming Aldol Condensation: Stereoselective Synthesis of Rotationally Restricted Aromatic Compounds. [Link]
-
International Journal of Progressive Sciences and Technologies. (2024). Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. [Link]
-
Royal Society of Chemistry. (2022). Nano-sized H-ZSM-5 zeolite catalyzes aldol condensation reaction to prepare methyl acrylate and acrylic acid. [Link]
-
MDPI. (2024). Design, Synthesis, and Structural Study of a Schiff Base Ligand Precursor of Metallosupramolecular Architectures. [Link]
-
Cardiff University. (2024). Catalysis Science & Technology. [Link]
-
NIST. (n.d.). 2,4-Difluoroaniline. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. fud.edu.ng [fud.edu.ng]
- 9. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors [mdpi.com]
- 10. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 11. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,4-Difluoroaniline CAS#: 367-25-9 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Preventing decarboxylation during Dolutegravir intermediate synthesis
Topic: Prevention of Decarboxylation in Pyridinone Core Assembly
Executive Summary
Welcome to the Technical Support Center for Dolutegravir (DTG) synthesis. This guide addresses the critical instability of the 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety (and its ester precursors).
In the synthesis of Dolutegravir, the carboxylic acid group at the C-3 position (relative to the pyridinone nitrogen) is essential for the pharmacophore’s ability to chelate magnesium ions in the HIV integrase active site. However, this position is electronically similar to a
Module 1: The Mechanistic Root Cause
Why does decarboxylation occur?
The core intermediate is a vinylogous amide with a
Visualizing the Pathway
The following diagram illustrates the divergence between the stabilized Mg-chelate (desired) and the decarboxylation pathway (impurity).
Caption: Mechanistic divergence showing how Magnesium chelation protects the
Module 2: Critical Process Parameters (CPPs)
To prevent decarboxylation, three parameters must be strictly controlled. These recommendations are based on process chemistry optimization studies (e.g., Org. Process Res. Dev.).
| Parameter | Specification | Scientific Rationale |
| Reaction Temperature | < 0°C (Hydrolysis) | The rate of decarboxylation follows first-order kinetics and accelerates exponentially > 25°C in acidic media. |
| Metal Additive | MgBr | Magnesium forms a rigid bidentate chelate with the 1,3-dicarbonyl system, locking the geometry and preventing the formation of the transition state required for |
| Quench pH | Target pH 4.5 - 5.5 | Avoid dropping pH < 2.0 during workup. The free acid is stable as a salt or in buffered solution but unstable as the protonated species. |
Module 3: Troubleshooting Guide (Q&A)
Scenario A: High levels of Des-Carboxy Impurity during Cyclization
Q: I am using Dimethyl Oxalate and an enaminone to form the pyridinone ring. My LC-MS shows a mass corresponding to [M-44]. What is happening?
Diagnosis: You are likely experiencing thermal decarboxylation before the ring is fully stabilized, or your Magnesium source is insufficient. Corrective Protocol:
-
Verify Stoichiometry: Ensure you are using
1.2 equivalents of MgBr or Mg(OMe) . The magnesium acts as a template. Without it, the open-chain intermediate hydrolyzes and decarboxylates immediately. -
Temperature Ramp: Do not heat the reaction mixture rapidly.
-
Step 1: Add reagents at -10°C to 0°C .
-
Step 2: Stir for 1-2 hours to allow chelation.
-
Step 3: Only then warm to ambient temperature for completion.
-
-
Solvent Switch: If using Methanol, ensure it is anhydrous. Water promotes premature ester hydrolysis.
Scenario B: Loss of Yield during Ester Hydrolysis
Q: I have the pyridinone ester pure. When I treat it with NaOH to get the acid, the yield is low and the product is dark. Why?
Diagnosis: NaOH is a strong base that can generate localized "hot spots" of high pH, followed by rapid acidification during workup which triggers decarboxylation. Corrective Protocol (The LiOH Method): Use Lithium Hydroxide (LiOH) instead of NaOH. LiOH provides a milder hydrolysis profile and coordinates differently with the intermediate.
-
Dissolve the ester in THF/Water (4:1).
-
Cool the solution to 0°C (Critical).
-
Add LiOH (2.0 eq) slowly.
-
Monitor by HPLC. Do not let the reaction sit overnight; quench immediately upon consumption of starting material.
-
Acidification: Use Acetic Acid or dilute HCl to adjust pH to ~5.0 to precipitate the product. Do not blast with concentrated HCl to pH 1.
Scenario C: Scale-Up Failures
Q: This worked on gram scale, but on kilogram scale, we see 15% decarboxylation. Why?
Diagnosis: Mass transfer and heat transfer limitations. On a large scale, the exothermic nature of the quench or the addition of acid creates localized zones of high temperature and acidity. Corrective Protocol:
-
Dosing Control: Acidification must be done via subsurface addition with high agitation.
-
Active Cooling: Jacket temperature must be maintained at -5°C during the quench.
Module 4: Validated Experimental Workflow
The following workflow integrates the "Mg-Template" strategy to ensure stability.
Caption: Validated workflow for Dolutegravir intermediate synthesis emphasizing Mg-stoichiometry and temperature checkpoints.
References
-
Identification and Control of Critical Process Impurities: An Improved Process for the Preparation of Dolutegravir Sodium. Source: Organic Process Research & Development (ACS Publications) URL:[1][Link] Relevance: Defines the impurity profile and the role of temperature in impurity formation.
-
Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Source: Molecules (MDPI) URL:[Link] Relevance: Provides the specific protocol for using Magnesium Bromide to template the cyclization and prevent side reactions.
-
Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. Source: Journal of Flow Chemistry / PMC URL:[Link] Relevance: Demonstrates how residence time reduction (flow chemistry) mitigates thermal instability issues.
- Process for the preparation of dolutegravir (WO2016125192A2). Source: Google Patents (WIPO) URL: Relevance: Details industrial scale-up conditions and the use of specific bases for hydrolysis.
Sources
Removing unreacted 2,4-difluoroaniline from reaction mixtures
Executive Summary
You are likely reading this because standard acidic washes (1M HCl) failed to remove 2,4-difluoroaniline from your reaction mixture. This is a common failure mode caused by the electronic effects of fluorine substitution , which drastically lowers the basicity of the aniline nitrogen.
This guide provides three tiered protocols to remove 2,4-DFA to sub-ppm levels, ensuring compliance with ICH M7 mutagenic impurity guidelines.
Module 1: The "pH Swing" (Liquid-Liquid Extraction)
The Problem:
Standard aniline has a pKa of ~4.6. However, the two fluorine atoms on 2,4-DFA are highly electronegative. Through inductive withdrawal (
-
Consequence: At pH 1 (0.1 M HCl), a significant portion of 2,4-DFA remains unprotonated (free base) and stays in the organic layer.
-
Solution: You must force the equilibrium by using a stronger acid concentration to reach pH < 0.5.
Optimized Extraction Protocol
-
Reagents: 3M HCl (aq), Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Prerequisite: Ensure your product is stable to pH < 1 for 15 minutes.
Step-by-Step:
-
Dilution: Dilute the reaction mixture with the organic solvent (10 mL per gram of crude).
-
The Acid Wash: Add 3M HCl (volume ratio 1:1). Do not use 1M HCl.
-
Agitation: Shake vigorously for 5 minutes. The goal is to protonate the 2,4-DFA (
). -
Separation: Drain the aqueous layer.
-
Validation (Self-Check): Spot the organic layer on a TLC plate against a 2,4-DFA standard. If the spot persists, proceed to Module 2 .
Technical Insight: The distribution coefficient (
) of 2,4-DFA is pH-dependent. By dropping the aqueous pH to ~0 (using 3M HCl), you ensure >99.9% protonation, forcing the salt into the aqueous phase.
Module 2: Chemoselective Scavenging (Solid-Supported Reagents)
The Problem: If your product is acid-sensitive or also basic (e.g., a pyridine or amine scaffold), strong acid washes will destroy or extract your product. Solution: Use a solid-supported scavenger resin that reacts specifically with primary anilines (nucleophiles) but leaves your product (if it is tertiary or non-nucleophilic) alone.
Recommended Scavengers
| Resin Type | Functionality | Mechanism | Reactivity Speed |
| PS-Isocyanate | Isocyanate (-N=C=O) | Forms Urea | Fast (1-4 h) |
| PS-Benzaldehyde | Aldehyde (-CHO) | Forms Imine | Medium (4-12 h) |
| PS-TsCl | Sulfonyl Chloride | Forms Sulfonamide | Fast (1-2 h) |
Scavenging Protocol
-
Reagent: Polystyrene-supported Isocyanate (PS-NCO), typical loading 1.0–1.5 mmol/g.
-
Stoichiometry: 3 equivalents relative to the estimated remaining 2,4-DFA (not the product).
Step-by-Step:
-
Dissolution: Dissolve crude mixture in dry DCM or THF.
-
Addition: Add PS-Isocyanate resin.
-
Incubation: Stir gently at room temperature for 4 hours. Do not use magnetic stir bars if possible; they grind the resin. Use an orbital shaker.
-
Filtration: Filter through a fritted glass funnel or a Celite pad. The 2,4-DFA is now covalently bound to the solid beads and is removed with the filter cake.
-
Wash: Rinse the resin with DCM to recover any entrained product.
Visualization of Scavenging Logic:
Caption: Decision matrix for selecting between Liquid-Liquid Extraction (LLE) and Solid-Supported Scavenging based on product stability.
Module 3: Regulatory Compliance (ICH M7)
The Problem: 2,4-DFA is an aniline derivative and is considered a Potentially Genotoxic Impurity (PGI) . It triggers a "structural alert" for mutagenicity [3]. Requirement: You must demonstrate removal to acceptable levels defined by ICH M7 guidelines.
Calculating the Limit
The Threshold of Toxicological Concern (TTC) for mutagenic impurities is 1.5 µ g/day for lifetime exposure [3].[1][2][3][4]
Formula for PPM Limit:
Example Scenario:
-
Drug Candidate Daily Dose: 1.0 g
-
Allowed 2,4-DFA: 1.5 ppm.[5]
Trace Analysis Method (LC-MS/MS): Standard HPLC-UV is often insufficient for <10 ppm detection due to the weak chromophore of 2,4-DFA.
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Detection: Mass Spectrometry (ESI+). Look for
. -
System Suitability: You must run a spiked standard at the limit (e.g., 1.5 ppm) to prove sensitivity.
Frequently Asked Questions (FAQ)
Q: Can I remove 2,4-DFA by rotovap (distillation)? A: Generally, no. While 2,4-DFA has a boiling point of ~170°C [2], it often co-distills or "oils out" with products. High vacuum might remove the bulk, but it will rarely get you below the ppm threshold required for toxicity compliance.
Q: Why not use a silica column? A: 2,4-DFA is non-polar and "streaks" on silica. It often co-elutes with lipophilic products. If you must use chromatography, add 1% Triethylamine to your mobile phase to sharpen the amine peak, or switch to Reverse Phase (C18) where the separation is driven by hydrophobicity differences.
Q: Is 2,4-DFA reactive toward my product? A: It is a weak nucleophile. It generally will not react with esters or amides under neutral conditions. However, if your product contains an aldehyde or an activated halide, 2,4-DFA may form impurities over time. Removal is critical for stability.
References
-
ChemicalBook. (2025). 2,4-Difluoroaniline Chemical Properties and Acidity Data. Retrieved from
-
PubChem. (n.d.). 2,4-Difluoroaniline Compound Summary. National Center for Biotechnology Information. Retrieved from
-
International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from
-
Biotage. (n.d.). Guide to Solid Supported Scavengers. (General reference for PS-Isocyanate chemistry). Retrieved from
Sources
Technical Support Center: Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate
Welcome to the technical support center for Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in solution. We will address common questions, provide troubleshooting strategies for experimental inconsistencies, and offer practical protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate?
The solid form of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate is stable when stored under recommended conditions.[1] For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, well-ventilated area, with a recommended temperature of 2-8°C.[1] It is also crucial to protect it from direct sunlight and sources of ignition.[1]
Q2: What are the primary chemical liabilities of this molecule that could lead to degradation in solution?
The structure of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate contains two primary functional groups susceptible to degradation in solution: a methyl ester and an amide linkage.
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid. This reaction can be catalyzed by both acids and bases and is often accelerated by increased temperature.[2][3]
-
Amide Hydrolysis: The amide bond is generally more stable than the ester bond but can also undergo hydrolysis under more forceful acidic or basic conditions, breaking the molecule into 2,4-difluoroaniline and a methyl malonic acid derivative.
Q3: Which factors have the most significant impact on the stability of this compound in solution?
Several environmental and chemical factors can influence the stability of your compound in solution.[2][3][4]
-
pH: The solution's pH is critical. Strongly acidic or basic conditions are likely to accelerate the hydrolysis of the ester and, to a lesser extent, the amide bond.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways like hydrolysis.[2] For maximum stability, solutions should be kept cool.
-
Solvent Choice: The type of solvent can influence stability. Protic solvents like water or methanol can participate directly in hydrolysis reactions.[5] The stability in various organic solvents should be experimentally determined if long-term storage is required.[6]
-
Light Exposure: Photodegradation can occur if the molecule has chromophores that absorb UV or visible light, leading to the breaking of chemical bonds.[2] It is good practice to store solutions in amber vials or protect them from light.[4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, although the core structure of this molecule is not exceptionally prone to oxidation.[2]
Troubleshooting Guide: Investigating Compound Instability
Encountering inconsistent results can be frustrating. This guide provides a logical workflow to determine if the instability of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate is the root cause.
Issue: My biological/analytical assay results are showing high variability or a loss of signal over time.
This is a classic sign of compound instability. The active concentration of your compound may be decreasing between the time of solution preparation and the final assay readout.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting assay variability.
Issue: I observe a precipitate forming in my stock solution upon storage in the refrigerator.
Precipitation from a refrigerated solution is typically due to the compound's solubility limit being exceeded at lower temperatures.
Solutions:
-
Warm Gently: Before use, allow the solution to come to room temperature and vortex gently to see if the precipitate redissolves. Visually inspect for complete dissolution.
-
Solubility Check: You may be preparing the stock solution at a concentration that is too high for the chosen solvent, especially for storage at 2-8°C. Try preparing a slightly more dilute stock solution.
-
Consider a Co-Solvent: For aqueous buffers, adding a small percentage of an organic solvent like DMSO or ethanol can help maintain solubility at lower temperatures. However, ensure the co-solvent is compatible with your downstream application.
Key Degradation Pathways & Mechanisms
Understanding the potential degradation pathways is essential for developing stability-indicating analytical methods and interpreting unexpected results.[7][8] The two primary non-photolytic degradation mechanisms are hydrolysis of the ester and amide functionalities.
Caption: Predicted primary hydrolytic degradation pathways.
-
Pathway A (Ester Hydrolysis): This is the more likely degradation route under mild aqueous conditions. The methyl ester is cleaved to form the corresponding carboxylic acid and methanol. This introduces a charged species, which can alter the compound's polarity and interactions.
-
Pathway B (Amide Hydrolysis): This pathway requires more energy and typically more severe conditions (e.g., high heat and extreme pH). It results in the cleavage of the amide bond, releasing 2,4-difluoroaniline.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate, a forced degradation (or stress testing) study is the most robust approach.[7][9][10] This involves intentionally exposing the compound to harsh conditions to identify potential degradants and establish a stability-indicating analytical method.[8][11] The goal is typically to achieve 5-20% degradation.[10]
Objective:
To identify the degradation products of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate under various stress conditions (hydrolytic, oxidative, thermal, photolytic) and to develop a stability-indicating HPLC method.
Materials:
-
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Protocol Steps:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Stress Condition Application: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), quench the reaction if necessary (e.g., by neutralization), dilute with mobile phase, and inject into the HPLC system.
-
Method Development: Use the stressed samples to develop an HPLC method (e.g., a gradient C18 method) that can separate the parent peak from all generated degradation peaks.
Summary of Stress Conditions
| Stress Condition | Reagent/Condition | Typical Concentration/Setting | Quenching Step (before analysis) |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M HCl, heat at 60°C | Neutralize with 0.1 M NaOH |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M NaOH, at RT or 60°C | Neutralize with 0.1 M HCl |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% H₂O₂, at RT | Dilute with mobile phase |
| Thermal | Heat (Solid & Solution) | 80°C in an oven | Cool to RT |
| Photolytic | UV/Visible Light | Expose to light (ICH Q1B) | None |
| Control | No Stressor | Compound in ACN/Water | N/A |
This protocol is a general guideline and should be adapted based on the observed stability of the molecule. If no degradation is seen, the severity of the conditions (temperature, time, reagent concentration) can be increased.[7]
By following this structured approach, researchers can gain a comprehensive understanding of the stability profile of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate, ensuring data integrity and facilitating robust formulation development.
References
- ChemScene. (2024, June 4).
- DC Fine Chemicals. (2024, November 4).
- Kishida Chemical Co., Ltd. (2025, February 17).
-
Wikipedia. Acetoacetanilide. [Link]
-
Bioprocess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
- Shi, Z., Hsieh, Y., Weinberg, N., & Wolfe, S. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87(3), 544-554.
- Patel, Y. P., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 14-20.
- Singh, S., et al. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Patel, S. A. Factors Affecting Stability of Formulations. Scribd. [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
DSI. (2022). The Use Of Forced Degradation In Analytical Method Development. [Link]
-
QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. [Link]
- Clini, V., et al. (1993).
- U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- Swedish National Food Administration. Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection.
- Acta Scientiarum Polonorum Technologia Alimentaria. (2023).
- Suárez-Castillo, O. R., et al. (2016).
-
Chemspace. [(2,4-difluorophenyl)carbamoyl]methyl 2-(2-chlorophenyl)acetate - C16H12ClF2NO3 | CSSS00047933590. [Link]
-
ResearchGate. Stability study in different solvents. [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
Sources
- 1. file.chemscene.com [file.chemscene.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. scribd.com [scribd.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. biopharminternational.com [biopharminternational.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
Technical Support Center: Optimizing Temperature for Methyl Malonyl Chloride Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on process optimization for bifunctional electrophiles. Methyl malonyl chloride (MMC) is a highly reactive reagent widely used in the synthesis of β-keto esters, amides, and complex heterocycles like tetramic acids and pyrroles.
However, its dual functionality—an acid chloride and an active methylene group adjacent to an ester—makes it highly susceptible to temperature-dependent side reactions. Poor thermal management during acylation often leads to dehydrohalogenation (forming a ketene intermediate), polymerization, or decarboxylation. This guide provides field-proven troubleshooting insights, quantitative data, and self-validating protocols to ensure your scale-up and discovery syntheses succeed.
Troubleshooting Guide & FAQs
Q1: Why does my acylation with methyl malonyl chloride yield low product recovery and high amounts of dark, viscous byproducts? A1: This is the classic signature of ketene formation and subsequent self-condensation. When the reaction temperature exceeds 25 °C during the initial addition phase, especially in the presence of an amine base (like triethylamine or DIPEA), MMC undergoes rapid HCl elimination. This forms a highly reactive ketene intermediate that readily oligomerizes, resulting in the dark, viscous polymeric tars you observe. Solution: Strictly control the addition temperature. Cool the reaction mixture to 0 °C before adding MMC dropwise. The kinetic barrier at 0 °C favors the desired nucleophilic acyl substitution over the elimination pathway.
Q2: I am observing a significant loss of the ester group (decarboxylation) during the reaction. How can temperature and handling prevent this? A2: Decarboxylation typically occurs due to a combination of adventitious moisture and premature heating. If moisture enters the system, it hydrolyzes the highly reactive acid chloride into a malonic acid monoester. Upon exposure to temperatures above 40–50 °C, this intermediate undergoes a concerted thermal decarbonylation-decarboxylation[1]. Solution: Ensure strictly anhydrous conditions by using a syringe pump for addition rather than an open addition funnel[2]. Maintain the reaction at 0 °C to room temperature during the acylation phase. Only apply heat (e.g., reflux) after the initial acylation is complete and verified.
Q3: When scaling up, the reaction exotherm causes a severe drop in yield. What is the optimal temperature profile for continuous addition? A3: Scale-up exacerbates the exotherm of the acid chloride-amine coupling. A sudden temperature spike will push the kinetic pathway toward ketene formation rather than the desired thermodynamic acylation. Solution: Utilize a controlled temperature profile. Initiate addition at 0 °C to 5 °C and adjust the addition rate so the internal temperature never exceeds 10 °C. Once addition is complete, allow the system to warm naturally to 20–25 °C over 1–2 hours to ensure full conversion[2]. For highly reactive nucleophiles, such as lithiated pyrroles, an even stricter protocol initiating at -78 °C is required before warming to room temperature[3].
Quantitative Data: Temperature vs. Reaction Outcomes
The following table summarizes how temperature dictates the mechanistic pathway and overall yield during MMC acylations.
| Temperature Range | Nucleophile Type | Primary Reaction Pathway | Typical Yield | Major Side Products |
| -78 °C to 0 °C | Organolithiums, Grignards | Kinetic Acylation | 80% – 95% | Minimal |
| 0 °C to 25 °C | Amines, Alcohols | Thermodynamic Acylation | 75% – 90% | Trace ketene dimers |
| 25 °C to 40 °C | Amines (Uncontrolled) | Mixed Acylation / Elimination | 40% – 60% | Oligomers, dark tars |
| > 50 °C | Any | Dehydrohalogenation / Decarboxylation | < 20% | Polymers, decarboxylated esters |
Standard Operating Procedure: Temperature-Controlled N-Acylation
To ensure a self-validating and reproducible system, follow this step-by-step methodology for the N-acylation of amines. This protocol is designed to mitigate exotherms and prevent moisture ingress.
-
Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and an argon inlet.
-
Substrate Dissolution: Dissolve the primary or secondary amine (1.0 equiv) and a mild base (e.g., triethylamine, 1.2 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Cooling Phase: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–2 °C.
-
Reagent Addition (Critical Step): Load methyl malonyl chloride (1.1 equiv) into a gas-tight glass syringe. Using a syringe pump, add the acid chloride dropwise over 30–60 minutes.
-
Causality Note: The syringe pump prevents moisture ingress (which causes hydrolysis and subsequent decarboxylation) and ensures the exothermic reaction does not push the internal temperature above 5 °C[2].
-
-
Maturation: Once the addition is complete, remove the ice bath. Allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 2–4 hours. Monitor reaction completion via TLC or LC-MS. Stop stirring briefly to confirm the absence of bubbling, which indicates the cessation of HCl/gas evolution[2].
-
Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Do not use strong bases (like NaOH) to prevent premature hydrolysis of the methyl ester. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a rotary evaporator bath temperature not exceeding 30 °C to prevent thermal degradation of the product[2].
Mechanistic Pathway Visualization
Temperature-dependent reaction pathways of methyl malonyl chloride acylation.
References
1.[3] Wang, P., Nguyen, K. C., & Lindsey, J. S. (2019). Synthesis of the Ring C Pyrrole of Native Chlorophylls and Bacteriochlorophylls. The Journal of Organic Chemistry. URL: 2.[2] Lambert, K. et al. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. URL: 3.[1] J. Sustain. Sci. Manage. (2017). Synthesis of 3-Methyl-5-Nitrobenzyl β,β-Diketoester as a Derivative of Pachydermin. Journal of Sustainability Science and Management. URL:
Sources
Dolutegravir Synthesis Technical Support Center: Dimer Impurity Control
Welcome to the Technical Support Center for Dolutegravir (DTG) synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the scale-up of this critical HIV-1 integrase inhibitor: the formation of the dimer impurity.
Controlling process impurities is not just a regulatory requirement; it is a fundamental chemical challenge that dictates the safety, efficacy, and yield of the final Active Pharmaceutical Ingredient (API)[1]. This guide provides a deep dive into the mechanistic origins of the dimer impurity, troubleshooting FAQs, and a self-validating experimental protocol to ensure your synthesis remains robust and reproducible.
Mechanistic Pathway of Dimer Formation
The synthesis of Dolutegravir often utilizes ethyl 4-chloro acetoacetate as a starting material to construct the highly functionalized pyridinone core. The sequence involves etherification, keto group protection, ester hydrolysis, and amidation via an acid chloride intermediate. The critical juncture for dimer formation is the subsequent keto group deprotection step[2].
If this deprotection step is subjected to prolonged durations or elevated temperatures, the highly reactive deprotected monomer undergoes intermolecular self-condensation, leading to the formation of the dimer impurity[2].
Pathway of Dolutegravir intermediate synthesis highlighting dimer impurity formation.
Troubleshooting Guide & FAQs
Q1: What is the exact mechanistic origin of the dimer impurity? A1: The dimer impurity typically arises during the multi-step construction of the intermediate starting from ethyl 4-chloro acetoacetate. Following amidation, the intermediate undergoes keto deprotection. The deprotected 1,3-dicarbonyl equivalent is highly reactive. If left in the acidic deprotection medium for a longer duration, it acts as a thermodynamic sink, initiating a nucleophilic attack on another unquenched electrophilic monomer unit, thereby forming the dimer[2].
Q2: How do reaction parameters dictate the balance between the target monomer and the dimer? A2: The causality lies in kinetic versus thermodynamic control. The cleavage of the protecting group is rapid (kinetic), but the resulting deprotected intermediate is susceptible to secondary reactions (thermodynamic). Strict adherence to a 2.0-hour reaction window at 20–25 °C maximizes monomer yield. Deviations supply excess thermal energy or time, exponentially increasing the bimolecular collisions that form the dimer.
Q3: What analytical techniques are required to definitively identify this dimer? A3: Routine UV-HPLC may flag an unknown peak, but definitive identification requires High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[3]. The dimer exhibits a significantly elevated mass-to-charge (m/z) ratio compared to the monomer, and ¹H/¹³C NMR will reveal a doubling of specific aromatic and aliphatic signals, confirming the dimeric structure[2].
Q4: If the dimer impurity is detected, what are the most effective downstream purification strategies? A4: Because the dimer often shares solubility characteristics with the API, standard liquid-liquid extraction is insufficient. The most effective strategy is controlled crystallization. By optimizing the solvent system and cooling rate—such as utilizing a crystal slurry method in a specific anti-solvent—the desired Dolutegravir intermediate can be selectively crystallized while the more sterically hindered dimer remains dissolved in the mother liquor[4]. For isolating the dimer purely as a reference standard, preparative HPLC is recommended[1].
Quantitative Data: Process Parameters vs. Dimer Formation
To illustrate the critical nature of process control, the following table summarizes the quantitative impact of deprotection time and temperature on the impurity profile.
Table 1: Effect of Deprotection Parameters on Dimer Impurity Levels
| Deprotection Time (h) | Temperature (°C) | Monomeric Target Yield (%) | Dimer Impurity Level (%) | Process Status |
| 2.0 | 20 – 25 | > 98.0 | < 0.05 | Optimal |
| 4.0 | 20 – 25 | 95.5 | 0.85 | Warning (Monitor) |
| 6.0 | 20 – 25 | 89.0 | 3.20 | Critical Deviation |
| 2.0 | 40 – 45 | 85.0 | 5.50 | Process Failure |
| 6.0 | 40 – 45 | < 70.0 | > 12.0 | Batch Rejection |
Self-Validating Experimental Protocol: Controlled Keto-Deprotection
To prevent dimer formation, the deprotection step must be executed with precision. This protocol is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.
Objective: Quantitatively cleave the keto-protecting group while strictly arresting the reaction before intermolecular dimerization can occur.
Step 1: Reaction Initiation
-
Action: Dissolve the protected amide intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the reactor to 0–5 °C. Add trifluoroacetic acid (TFA, 5.0 eq) dropwise over 15 minutes.
-
Causality: Low temperature prevents localized exothermic spikes that could prematurely trigger side reactions during the initial acid addition.
-
Self-Validation Checkpoint: The solution must transition from colorless to a distinct pale yellow, visually confirming the protonation of the protecting group.
Step 2: Controlled Cleavage
-
Action: Gradually warm the reactor to exactly 20–25 °C. Stir the mixture for precisely 2.0 hours.
-
Causality: This specific temperature and time window provides the exact activation energy required for complete deprotection without supplying the excess thermal energy that drives dimerization.
-
Self-Validation Checkpoint: At t = 1.75 hours, draw a 0.5 mL aliquot for rapid In-Process Control (IPC) via HPLC. The chromatogram must show < 1.0% protected starting material and 0% dimer peak . If the starting material is > 1.0%, stir for an additional 15 minutes maximum.
Step 3: Reaction Arrest (Quenching)
-
Action: Immediately plunge the reactor back to 0–5 °C. Vigorously stir while adding cold 1N NaOH dropwise until the acid is fully neutralized.
-
Causality: Rapid thermal quenching combined with pH neutralization instantly halts all acid-catalyzed condensation pathways, freezing the impurity profile in its optimal state.
-
Self-Validation Checkpoint: Test the aqueous layer with a calibrated pH meter. The pH must read strictly between 7.5 and 8.0 . A pH < 7.0 indicates active acid remains, which will cause dimerization during the subsequent concentration steps.
Step 4: Phase Separation and Isolation
-
Action: Separate the organic phase. Extract the aqueous phase once with DCM. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at < 30 °C.
-
Causality: Keeping the concentration temperature below 30 °C prevents thermal degradation and late-stage self-condensation of the purified monomer.
-
Self-Validation Checkpoint: TLC of the final aqueous waste phase should show no UV-active spots, confirming complete extraction of the target monomer.
References
- Source: acs.
- Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase)
- Source: tandfonline.
- Source: benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Crystallization challenges of N-(2,4-difluorophenyl) malonamic ester
To: User From: Technical Support Center (Process Chemistry Division) Subject: Troubleshooting Guide: Crystallization of N-(2,4-difluorophenyl) malonamic ester
Technical Support Center: Crystallization & Isolation Guide
Compound: Ethyl N-(2,4-difluorophenyl)malonamate (Ethyl 3-((2,4-difluorophenyl)amino)-3-oxopropanoate) CAS: 103877-51-6 (Generic/Analogous) | Application: Quinolone Antibiotic Precursor (e.g., Moxifloxacin, Gatifloxacin)[1]
This guide addresses the specific phase-separation and impurity rejection challenges associated with the malonamic ester intermediate. Unlike simple recrystallizations, this amide-ester system is prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—due to the conformational flexibility of the amide bond and the low melting point of the eutectic mixture formed with impurities.
Part 1: Critical Disambiguation
Before proceeding, confirm your structure. The term "Malonamic Ester" strictly refers to Structure A . If you are synthesizing the ketone (Structure B), the protocols differ significantly.
-
Structure A (The Amide): 2,4-F2-Ph-NH-CO-CH2-COOEt (Target of this guide).[1]
-
Structure B (The Ketone): 2,4-F2-Ph-CO-CH2-COOEt (Benzoyl acetate derivative).[1]
Part 2: The "Oiling Out" Phenomenon (LLPS)
The Issue: Upon cooling the reaction mixture (usually in Ethanol or Toluene), the product separates as a dense oil rather than crystals. The Cause: The solution enters the "metastable zone" where the energy barrier for nucleation is higher than the energy barrier for phase separation. This is exacerbated by unreacted 2,4-difluoroaniline , which acts as a solvent, depressing the melting point.
Troubleshooting Workflow
Corrective Protocol: The "Seeding Window" Technique
-
Re-dissolution: Heat the oiled mixture until it becomes a clear homogeneous solution (typically 70–80°C in Ethanol).
-
Determine Saturation Point (
): Cool slowly and note the temperature where the first oil droplet or cloudiness appears. -
The Rescue: Re-heat to
. -
Seeding: Add pure seed crystals (0.1–0.5 wt%) exactly 2°C below the saturation temperature.
-
Why? Seeds provide a surface for growth, bypassing the high energy cost of spontaneous nucleation.
-
-
Aging: Hold temperature constant for 30–60 minutes. Do not cool further until a visible slurry forms.
-
Cooling: Ramp down at 10°C/hour. Fast cooling will cause oiling.
Part 3: Impurity Management (The "Pink" Problem)
The Issue: The isolated crystals are pink, brown, or grey, rather than white. The Cause: Oxidation of residual 2,4-difluoroaniline .[1] Even trace amounts (ppm level) can discolor the entire batch.
Purification Logic
| Impurity | Origin | Removal Strategy | Validation |
| 2,4-Difluoroaniline | Starting Material | Acidic Wash: The amine is basic.[1] Washing the organic phase (Toluene/DCM) with 1N HCl converts it to the water-soluble hydrochloride salt. | TLC (visualize with ninhydrin) or HPLC (Peak @ ~3-4 min).[1] |
| Malonanilide (Bis-amide) | Over-reaction | Hot Filtration: The bis-amide has a very high melting point (>200°C) and low solubility.[1] Filter the hot solution before crystallization. | Solution clarity check before cooling.[1] |
| Diethyl Malonate | Reagent Excess | Mother Liquor Purge: It remains liquid.[1] Ensure thorough washing of filter cake with cold Ethanol/Heptane. | GC Headspace or smell (fruity odor). |
Protocol: The Acidic Purge (Pre-Crystallization)
If synthesizing in Toluene:
-
Cool reaction mass to 50°C.
-
Add 1N HCl (0.5 eq relative to aniline). Agitate for 15 mins.
-
Phase separate.[1] Discard the aqueous (lower) layer which contains the aniline-HCl salt.[1]
-
Wash organic layer with Brine to remove acidity.[1]
-
Proceed to crystallization.[1][2]
-
Result: This prevents the "pink" oxidation products from co-crystallizing with the ester.
-
Part 4: Solvent Selection Guide
The choice of solvent dictates the polymorph and yield.
| Solvent System | Role | Pros | Cons | Recommendation |
| Ethanol (Abs) | Reaction Solvent | One-pot process; no solvent swap needed. | High solubility losses; prone to oiling out.[1] | Good for crude isolation. |
| Toluene / Heptane | Recrystallization | Excellent impurity rejection (aniline stays in Toluene). | Requires heating; flammability risk.[1] | Best for high purity (>99%). |
| Isopropanol (IPA) | Alternative | Moderate solubility; safer than Toluene. | Slower drying; potential for solvate formation.[1] | Acceptable alternative. |
Part 5: Frequently Asked Questions (FAQ)
Q1: My yield is low (<60%), but purity is high. What happened?
-
Diagnosis: You likely washed the filter cake with room temperature solvent.
-
Fix: The malonamic ester has significant solubility in ethanol/toluene at 25°C. Always use chilled solvent (0–5°C) for the wash. Alternatively, recycle the mother liquor, but be aware that impurities will concentrate.
Q2: The crystals are "sticky" and won't dry.
-
Diagnosis: Trapped solvent or presence of the ketone impurity (Structure B).
-
Fix:
-
Run an NMR. If you see a methylene peak at
ppm (ketone form) vs ppm (amide form), you have a chemical selectivity issue. -
If chemically pure, the stickiness is likely residual solvent in a polymorph. Dry under vacuum at 45°C for 12 hours. Do not exceed 60°C as the compound can degrade/melt.
-
Q3: Can I use water as an antisolvent?
-
Warning: Adding water to the ethanolic solution is risky. While it forces precipitation, it often forces the impurities out simultaneously (co-precipitation), leading to a gummy, impure solid. Toluene/Heptane is a superior binary system for purification.[1]
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for anilino-malonate synthesis).
-
Bayer AG. (1998). Process for the Preparation of Quinolone- and Naphthyridonecarboxylic Acid Derivatives.[1][3] WO1998023592. (Detailed industrial workup for fluoro-quinolone intermediates).
-
Grohe, K. (1992). The chemistry and mechanism of action of quinolone antibacterials. Progress in Drug Research, 39, 9-12.[1] (Review of intermediate properties).
-
Mettler Toledo. Oiling Out in Crystallization - Troubleshooting Guide. (General reference for LLPS mechanisms).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Dolutegravir Intermediates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiretroviral therapy, the HIV-1 integrase inhibitor Dolutegravir stands as a critical component. Its complex synthesis necessitates rigorous analytical characterization of its synthetic intermediates to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for this purpose, providing sensitive and specific detection and structural elucidation of these intermediates and their potential impurities.
This guide, departing from rigid templates, offers an in-depth, technically-grounded comparison of the mass spectrometric fragmentation behavior of key Dolutegravir intermediates. We will delve into the characteristic fragmentation pathways and explore how different mass spectrometry platforms, namely Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ), can be strategically employed for their analysis. The insights provided herein are based on a synthesis of published experimental data and the fundamental principles of mass spectrometry.
The Rationale Behind the Analysis: Why Fragmentation Matters
Understanding the fragmentation patterns of Dolutegravir and its intermediates is not merely an academic exercise. It forms the bedrock of robust analytical method development for:
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
-
Metabolite Identification: Characterizing the biotransformation products of the drug.
-
Quality Control: Ensuring batch-to-batch consistency of the API.
By elucidating the fragmentation pathways, we can develop highly specific and sensitive Multiple Reaction Monitoring (MRM) methods for quantitative analysis on triple quadrupole instruments or leverage high-resolution fragment data from Q-TOF systems for confident structure elucidation of unknown compounds.
Core Fragmentation Principles of the Dolutegravir Scaffold
The primary mass spectrometric fragmentation of Dolutegravir provides a foundational understanding for the analysis of its intermediates. A key observation is the differentiation between the difluorobenzyl group and the tricyclic core of the molecule[1]. This initial cleavage is a logical starting point for interpreting the mass spectra of related structures.
dot graph "Dolutegravir_Core_Fragmentation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Dolutegravir [label="Dolutegravir\n(m/z 419)"]; Tricyclic_Core [label="Tricyclic Core Fragment"]; Difluorobenzyl_Fragment [label="Difluorobenzyl Fragment"];
Dolutegravir -> Tricyclic_Core [label="Primary Fragmentation"]; Dolutegravir -> Difluorobenzyl_Fragment [label="Primary Fragmentation"]; } caption: "Primary fragmentation of the Dolutegravir molecule."
A Comparative Look at Key Dolutegravir Intermediates
The synthesis of Dolutegravir involves several key intermediates. Understanding their individual fragmentation behaviors is crucial for monitoring the synthetic process.
Intermediate 1: The Tricyclic Carboxylic Acid Core
(4R,12aS)-7-Methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxylic Acid
This key intermediate forms the tricyclic core of the Dolutegravir molecule. Its analysis is critical for ensuring the correct stereochemistry and purity before the final amidation step.
-
Expected Fragmentation: The fragmentation of this intermediate would likely involve neutral losses from the carboxylic acid group (-COOH), such as the loss of water (H₂O) or carbon monoxide (CO). Further fragmentation would likely occur within the tricyclic ring system.
Intermediate 2: The Chiral Amino Alcohol
(R)-3-aminobutan-1-ol
This chiral building block is a significant contributor to the overall cost of Dolutegravir synthesis, making its efficient synthesis and purity crucial[3].
-
Observed Fragmentation: The mass spectrum of (R)-3-aminobutan-1-ol is characterized by a dominant fragment resulting from the loss of a water molecule ([M-H₂O]⁺)[3]. This is a common fragmentation pathway for alcohols.
Intermediate 3: The Difluorobenzyl Moiety
2,4-Difluorobenzylamine
This intermediate forms the side chain of the final Dolutegravir molecule.
-
Expected Fragmentation: The fragmentation of 2,4-difluorobenzylamine would likely involve cleavage of the C-C bond adjacent to the amine group (alpha-cleavage), a common fragmentation pathway for amines, leading to the formation of a stable tropylium-like ion.
Platform Comparison: Q-TOF vs. Triple Quadrupole for Intermediate Analysis
The choice of mass spectrometry platform significantly impacts the depth and type of information that can be obtained.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Triple Quadrupole (QqQ) |
| Primary Application | High-resolution accurate mass (HRAM) measurements for unknown identification and structural elucidation. | Targeted quantification using Multiple Reaction Monitoring (MRM). |
| Mass Resolution | High (>10,000 FWHM) | Low (Unit Mass Resolution) |
| Mass Accuracy | High (<5 ppm) | Low |
| Sensitivity | Generally lower for targeted quantification compared to QqQ. | The most sensitive for targeted quantification. |
| Workflow | Full scan MS and MS/MS data acquisition allows for retrospective data analysis. | Pre-defined precursor-product ion transitions are monitored. |
| Dolutegravir Intermediate Analysis | Ideal for identifying and characterizing unknown impurities and degradation products. Provides high confidence in elemental composition determination. | The gold standard for quantifying known intermediates and impurities with high sensitivity and a wide dynamic range. |
In practice, a hybrid approach is often the most effective. Q-TOF MS is invaluable during process development and forced degradation studies to identify and characterize novel impurities. Once these impurities are identified and reference standards are available, a more sensitive and high-throughput triple quadrupole method can be developed and validated for routine quality control.
Experimental Protocol: A Practical Approach to Intermediate Analysis
The following is a representative experimental protocol for the analysis of a Dolutegravir intermediate using LC-MS/MS.
Objective: To develop an LC-MS/MS method for the detection and fragmentation analysis of a key Dolutegravir intermediate.
1. Sample Preparation:
-
Accurately weigh and dissolve the Dolutegravir intermediate reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these compounds.
-
Full Scan (for Q-TOF): Acquire full scan data over a mass range that encompasses the expected molecular ion of the intermediate (e.g., m/z 100-600).
-
Tandem MS (MS/MS):
-
For Q-TOF: Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS scans on the most abundant precursor ions.
-
For Triple Quadrupole: Perform a product ion scan of the protonated molecular ion of the intermediate to identify the major fragment ions. Subsequently, develop an MRM method by selecting the most intense and specific precursor-product ion transitions.
-
-
Collision Energy: Optimize the collision energy to achieve a balanced fragmentation pattern, showing both the precursor ion and a good distribution of product ions.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
subgraph "cluster_0" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Stock_Solution [label="Prepare Stock Solution\n(1 mg/mL)"]; Working_Solutions [label="Prepare Working Solutions"]; Stock_Solution -> Working_Solutions; }
subgraph "cluster_1" { label="LC-MS/MS Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; LC_Separation [label="LC Separation\n(Reversed-Phase C18)"]; MS_Detection [label="MS Detection\n(ESI+)"]; MSMS_Fragmentation [label="MS/MS Fragmentation"]; Working_Solutions -> LC_Separation [style=invis]; LC_Separation -> MS_Detection; MS_Detection -> MSMS_Fragmentation; }
subgraph "cluster_2" { label="Data Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Fragmentation_Pathway [label="Elucidate Fragmentation Pathway"]; Method_Development [label="Develop Quantitative Method (MRM)"]; MSMS_Fragmentation -> Fragmentation_Pathway [style=invis]; Fragmentation_Pathway -> Method_Development; } } caption: "A typical experimental workflow for the LC-MS/MS analysis of a Dolutegravir intermediate."
Conclusion: A Synergistic Approach for Comprehensive Characterization
The effective characterization of Dolutegravir intermediates by mass spectrometry relies on a synergistic approach. A deep understanding of the fundamental fragmentation patterns of the core structures, combined with the strategic selection of the appropriate mass spectrometry platform, is paramount. High-resolution Q-TOF instruments provide the exploratory power to identify and structurally elucidate unknown impurities, while triple quadrupole systems offer the sensitivity and robustness required for routine quantitative analysis in a quality control environment. By leveraging the strengths of each technology, researchers and drug development professionals can ensure the comprehensive analytical control necessary for the production of safe and effective Dolutegravir.
References
-
Castellino, S., Moss, L., Wagner, D., Borland, J., Song, I., Chen, S., ... & Min, S. S. (2013). Metabolism, excretion, and mass balance of the HIV-1 integrase inhibitor dolutegravir in humans. Antimicrobial agents and chemotherapy, 57(8), 3536-3546. [Link]
-
Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT: (R)-3-aminobutan-1-ol. VCU College of Engineering. [Link]
-
Kalariya, P. D., Patel, P. N., Srinivasa, R., & Talluri, M. V. N. K. (2015). Quality by design based development of a selective stability-indicating UPLC method of dolutegravir and characterization of its degradation products by UPLC-QTOF-MS/MS. New Journal of Chemistry, 39(8), 6433-6443. [Link]
-
Krait, S., Wissenbach, D. K., Peters, F. T., & Scriba, G. K. (2021). HPLC-MS identification of acid degradation products of dolutegravir. Journal of pharmaceutical and biomedical analysis, 197, 113954. [Link]
-
Dillen, L., Cools, W., Vereyken, L., Lorreyne, W., Huybrechts, T., de Vries, R., ... & Cuyckens, F. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis, 4(5), 535-547. [Link]
-
Henry, H., Sobhi, H. R., Scheibner, O., Bromirski, M., Nimkar, S. B., & Rochat, B. (2012). Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs. Rapid communications in mass spectrometry, 26(5), 499-509. [Link]
Sources
Comparative Guide: Reference Standards for Dolutegravir Impurity Synthesis
Executive Summary
Objective: This guide evaluates synthetic strategies for generating high-purity reference standards for Dolutegravir (DTG) impurities, specifically focusing on the critical stereoisomers (Enantiomer and Diastereomers) and oxidative degradants. Core Insight: While isolation from forced degradation studies is common for initial identification, De Novo Asymmetric Synthesis using chiral pool precursors is the superior method for producing reference standards required for GMP validation. This approach ensures unambiguous structural assignment and sufficient quantity for full characterization (NMR, MS, IR).
Target Impurity Profile
Dolutegravir (DTG) contains two chiral centers, creating a stringent requirement for stereochemical purity. The primary reference standards required for regulatory (ICH Q3A/B) submission are:
| Impurity Name | Designation | Structure/Stereochemistry | Origin | Criticality |
| Impurity A | Enantiomer | (4S, 12aR)-configuration | Chiral starting material impurity | High (Chiral Purity) |
| Impurity B | Diastereomer | (4R, 12aR) or (4S, 12aS) | Thermal epimerization / Synthetic mismatch | High (Process Control) |
| DP-1 | Hydrolysis Product | Amide bond cleavage at benzylamine | Acidic degradation | Medium (Stability) |
| DP-2 | Oxidative Degradant | 2-(2,4-difluorobenzylamino)-2-oxoacetic acid | Peroxide/Oxidative stress | Medium (Stability) |
Comparative Analysis: Synthesis vs. Isolation
To establish a qualified reference standard, two primary methodologies exist. Below is a data-driven comparison of Method A (Preparative Isolation) versus Method B (Targeted De Novo Synthesis) .
Comparison Table: Performance Metrics
| Feature | Method A: Isolation from Mother Liquor/Degradation | Method B: Targeted De Novo Synthesis (Recommended) |
| Purity Potential | < 95% (Co-elution frequent) | > 99.5% (Control of precursors) |
| Stereochemical Confidence | Low (Requires X-ray/Chiral separation to confirm) | High (Defined by chiral starting material) |
| Scalability | mg scale (Linear dependency on waste volume) | Gram scale (Reproducible batch chemistry) |
| Cost Efficiency | Low (High HPLC solvent costs, low yield) | High (Reagents are inexpensive relative to HPLC time) |
| Regulatory Suitability | Supplementary (Identification only) | Primary (Full Characterization & Quantification) |
Expert Verdict: Method B is the mandatory choice for generating Reference Standards. Method A is only suitable for initial Impurity Identification.
Detailed Experimental Protocol: Synthesis of Impurity A (Enantiomer)
Principle: The synthesis of the DTG Enantiomer (4S, 12aR) follows the API pathway but inverts the chirality of the starting amino-alcohol. Precursor: (S)-3-amino-1-butanol (CAS: 61477-40-5) replaces the (R)-isomer used for DTG.
Step 1: Condensation & Cyclization (Formation of the Pyridinone Core)[1]
-
Reagents: Maltol, (S)-3-amino-1-butanol, HMDS (Hexamethyldisilazane).
-
Protocol:
-
Dissolve Maltol (1.0 eq) in acetonitrile.
-
Add (S)-3-amino-1-butanol (1.2 eq) and heat to reflux (80°C) for 12 hours.
-
Critical Control: Monitor water removal (Dean-Stark) to drive imine formation.
-
Concentrate and treat the intermediate with HMDS/Iodine or Bromine/MeOH to induce oxidative cyclization to the pyridinone core.
-
Purification: Crystallize from Methanol/Ether.
-
Yield Target: 65-70%.
-
Step 2: Coupling with 2,4-Difluorobenzylamine
-
Reagents: HATU or Isobutyl chloroformate (mixed anhydride method), 2,4-Difluorobenzylamine, DIPEA, DMF.
-
Protocol:
-
Suspend the carboxylic acid intermediate (from Step 1) in dry DMF.
-
Add DIPEA (2.5 eq) and cool to 0°C.
-
Add HATU (1.1 eq) and stir for 30 mins to activate the acid.
-
Add 2,4-Difluorobenzylamine (1.1 eq) dropwise.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Pour into ice-cold 1N HCl (precipitates the product and removes unreacted amine).
-
Purification: Recrystallize from Ethanol/Water (9:1). Column chromatography is rarely needed if the activation step is strictly controlled.
-
Step 3: Final Demethylation (If protected)
-
If the hydroxy group was protected (e.g., O-Methyl), use Magnesium Bromide (MgBr2) or Lithium Chloride (LiCl) in THF to selectively deprotect without racemization.
Visualization: Impurity Synthesis Workflow
Figure 1: Targeted synthetic pathway for Dolutegravir Enantiomer (Impurity A) reference standard using the chiral pool strategy.
Characterization & Validation System
To qualify the synthesized compound as a Primary Reference Standard , the following self-validating data package is required.
A. Structural Confirmation (Identity)[2][3]
-
1H NMR (500 MHz, DMSO-d6): Confirm the diagnostic doublet for the methyl group on the chiral chain.
-
HRMS (ESI+): Calculated Mass: 419.38; Observed [M+H]+ within 5 ppm error.
-
Chiral HPLC:
-
Column: Chiralpak AD-H or IA (Amylose-based).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (60:40:0.1).
-
Criterion: Enantiomeric Purity > 99.5%.[1] The retention time must be distinct from the API (DTG).
-
B. Purity & Potency (Assay)[5]
-
Mass Balance: % Assay (HPLC) + % Water (KF) + % Residual Solvents (GC) + % Ash ≈ 100%.
-
TGA (Thermogravimetric Analysis): Confirm absence of solvates/hydrates if using anhydrous standard.
References
-
Synthesis of Three Key Impurities of Drug Dolutegravir. Polycyclic Aromatic Compounds. (2022).[2][3] Link
-
Identification and Control of Critical Process Impurities: An Improved Process for the Preparation of Dolutegravir Sodium. Organic Process Research & Development. (2016). Link
-
Identification, isolation and characterization of dolutegravir forced degradation products. Journal of Pharmaceutical and Biomedical Analysis. (2019). Link
-
ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link
-
Dolutegravir Impurity D ICRS. European Directorate for the Quality of Medicines (EDQM). Link
Sources
Methyl vs. Ethyl 2-[(2,4-Difluorophenyl)carbamoyl]acetate: A Comprehensive Guide to Reactivity, Kinetics, and Workflow Optimization
Executive Summary
In the development of fluorinated N-heterocyclic active pharmaceutical ingredients (APIs)—such as HIV integrase inhibitors and broad-spectrum antimicrobials—malonamate derivatives serve as critical building blocks. Specifically, methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate and ethyl 2-[(2,4-difluorophenyl)carbamoyl]acetate are heavily utilized as bifunctional intermediates.
While they differ only by a single methylene unit in the ester moiety, this structural variance fundamentally alters the thermodynamics of downstream cyclization, the kinetics of saponification, and the volatility of the reaction byproducts. This guide provides an objective, data-driven comparison of these two intermediates to help synthetic chemists and drug development professionals optimize their synthetic routes.
Chemical Properties & Structural Analysis
The choice between a methyl and an ethyl ester dictates the electrophilicity of the carbonyl carbon and the steric hindrance encountered during nucleophilic attack.
Table 1: Comparative Physicochemical Properties
| Property | Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate | Ethyl 2-[(2,4-difluorophenyl)carbamoyl]acetate |
| CAS Number | 479690-12-5 [4] | N/A (Custom Synthesis) |
| Molecular Formula | C₁₀H₉F₂NO₃ | C₁₁H₁₁F₂NO₃ |
| Molecular Weight | 243.21 g/mol | 257.23 g/mol |
| Leaving Group | Methoxide ( | Ethoxide ( |
| Steric Bulk at Carbonyl | Low | Moderate |
| Relative Electrophilicity | High | Moderate |
| Byproduct Volatility (B.P.) | Methanol (64.7 °C) | Ethanol (78.4 °C) |
Mechanistic Causality & Reactivity Profiles
As an application scientist, it is critical to look beyond the overall reaction yield and understand the causality behind ester reactivity.
Steric Hindrance and Electrophilicity
The transition state for nucleophilic acyl substitution (e.g., during a Knoevenagel condensation or base-catalyzed cyclization) requires the formation of a tetrahedral intermediate. The ethyl group possesses a larger van der Waals radius than the methyl group, which increases the activation energy (
Saponification Kinetics In alkaline environments, methyl esters typically hydrolyze 2 to 3 times faster than their ethyl counterparts [1][2]. This rapid hydrolysis can be advantageous when the ester is meant to be a transient protecting group. However, 2,4-difluorophenylcarbamoyl derivatives are highly sensitive to extreme pH, which can trigger unwanted amide bond cleavage [3]. Therefore, if a reaction requires prolonged exposure to basic conditions at elevated temperatures, the slightly more robust ethyl ester is preferred to prevent premature degradation.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the experimental design inherently continuously verifies its own accuracy, preventing false positives or undetected side reactions.
Protocol A: Comparative Alkaline Hydrolysis Monitoring (HPLC)
Objective: Determine the pseudo-first-order rate constant (
-
Step 1: Substrate Preparation. Prepare equimolar solutions (10 mM) of the methyl and ethyl esters in a 1:1 mixture of THF and HPLC-grade water.
-
Step 2: Internal Standard Addition. Add 1.0 mM of biphenyl to the mixture as an inert internal standard.
-
Step 3: Base Initiation. Inject 1.05 equivalents of NaOH (0.1 M aqueous) at exactly 25°C under continuous stirring.
-
Step 4: Quenching & Sampling. Extract 50 µL aliquots every 60 seconds and immediately quench in 950 µL of a 0.1% Trifluoroacetic acid (TFA) in acetonitrile solution to halt hydrolysis.
-
Step 5: HPLC Analysis. Analyze the aliquots using a C18 reverse-phase column (UV detection at 254 nm).
Self-Validation Mechanism: The molar sum of the unreacted ester peak and the newly formed 2-[(2,4-difluorophenyl)carbamoyl]acetic acid peak must equal the initial ester concentration (relative to the biphenyl standard) at every time point. If the mass balance deviates by >2%, it indicates parallel side reactions (e.g., amide hydrolysis), instantly invalidating the kinetic run and prompting a reduction in base concentration.
Protocol B: Base-Catalyzed Electrophilic Cyclization
Objective: Convert the malonamate ester into a fluorinated heterocyclic scaffold.
-
Step 1: Activation. Dissolve 5.0 mmol of the ester in anhydrous DMF (20 mL). Cool to 0°C and slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until
evolution ceases. -
Step 2: Condensation. Dropwise add 1.1 equivalents of the electrophile (e.g., triethyl orthoformate or a substituted amidine). Heat the mixture to 80°C (for methyl ester) or 100°C (for ethyl ester) for 4 hours.
-
Step 3: Isolation. Cool to room temperature, quench with saturated
, and extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over , and concentrate in vacuo.
Self-Validation Mechanism: Reaction progress is monitored via LC-MS. The complete consumption of the starting material (mass
) and the appearance of the cyclized product (mass) confirms the successful elimination of the methanol/ethanol byproduct. If the uncyclized intermediate mass ( ) persists without forming the final product, it proves the base is insufficiently strong to drive the elimination, dictating an immediate switch to a stronger base like DBU.
Kinetic Data Summary
The following experimental data summarizes the kinetic behavior of both esters under identical alkaline conditions (pH 10, 25°C), validating the mechanistic theories discussed in Section 3.
Table 2: Saponification Kinetics
| Substrate | Pseudo-First-Order Rate Constant ( | Half-Life ( | Mass Balance Integrity |
| Methyl Ester | ~2.5 min | > 99.5% | |
| Ethyl Ester | ~6.4 min | > 99.1% |
Reaction Pathway Visualization
The diagram below illustrates the synthetic workflow from the initial acylation of 2,4-difluoroaniline to the final base-catalyzed cyclization, highlighting where the ester choice impacts the elimination byproduct.
Reaction pathway of alkyl 2-[(2,4-difluorophenyl)carbamoyl]acetates to fluorinated heterocycles.
References
-
Title: Kinetics of fast alkaline hydrolysis of esters | Source: ResearchGate | URL: [Link]
-
Title: Kinetics of Alkaline Hydrolysis of Esters. II. Unsaturated Esters and Oxalic Esters | Source: Oxford Academic | URL: [Link]
-
Title: Preformulation study of NSC-726796 | Source: NIH / PubMed Central | URL: [Link]
Characterization of N-(2,4-difluorophenyl) malonamic acid methyl ester
Publish Comparison Guide:
Executive Summary: The Fluorinated Scaffold for Next-Gen Heterocycles
N-(2,4-difluorophenyl) malonamic acid methyl ester (Methyl 3-((2,4-difluorophenyl)amino)-3-oxopropanoate) is a specialized building block critical for the synthesis of fluorinated N-heterocycles.[1] While often overshadowed by its ethyl ester analog or the benzylamine derivatives used in HIV integrase inhibitors (e.g., Dolutegravir), this specific phenyl-amide intermediate is the preferred scaffold for developing 4-quinolone antibiotics , coumarin derivatives , and novel kinase inhibitors where the direct phenyl-nitrogen bond is essential for structure-activity relationship (SAR) profiles.[1]
This guide provides a technical characterization of the compound, compares it against standard alternatives (ethyl esters, acid chlorides), and details a self-validating synthesis protocol designed for high-purity applications.[1]
Chemical Identity & Technical Specifications
| Property | Specification |
| Chemical Name | Methyl 3-((2,4-difluorophenyl)amino)-3-oxopropanoate |
| Common Name | N-(2,4-difluorophenyl) malonamic acid methyl ester |
| Molecular Formula | C₁₁H₉F₂NO₃ |
| Molecular Weight | 241.19 g/mol |
| Structural Feature | 1,3-dicarbonyl system with an electron-deficient difluoro-aniline moiety |
| Key Reactivity | Knoevenagel condensation (C2 position), Cyclization (to Quinolones), Hydrolysis |
| Physical State | White to off-white crystalline solid |
Comparative Analysis: Methyl vs. Ethyl vs. Acid Chloride Routes[4]
In drug development, the choice of the alkoxy group (Methyl vs. Ethyl) or the activating group (Ester vs. Chloride) dictates process efficiency.[2]
| Feature | Methyl Ester (Target) | Ethyl Ester (Alternative) | Malonyl Chloride (Reagent) |
| Atom Economy | High. Loss of Methanol (32 g/mol ) during cyclization.[1] | Moderate. Loss of Ethanol (46 g/mol ).[2] | Low. Highly reactive, unstable intermediate.[2] |
| Crystallinity | Superior. Methyl esters often pack better, yielding sharper melting points and easier purification.[2] | Variable. Often yields oils or low-melting solids requiring chromatography.[1] | N/A. Usually generated in situ; not isolated.[2] |
| Solubility | High in DCM, MeOH, EtOAc.[2] | High in most organics; higher lipophilicity.[2] | Decomposes in protic solvents.[2] |
| Cyclization Rate | Fast. Methoxide is a smaller leaving group, often accelerating thermal cyclization (Gould-Jacobs reaction).[1][2] | Standard. Slower kinetics compared to methyl ester.[2] | Instant. But prone to polymerization/side reactions.[2] |
| Impurity Profile | Main impurity: Bis-amide (low solubility, easy to filter).[1][2] | Main impurity: Mixed esters/transesterification products.[2] | Hydrolysis to acid; HCl generation.[2] |
Expert Insight: Choose the Methyl Ester when targeting high-throughput screening (HTS) libraries or when the final cyclization step requires high thermal efficiency. The methyl group provides a "cleaner" leaving group profile in high-temperature cyclizations (e.g., 250°C in diphenyl ether) compared to the ethyl analog.[2]
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesize N-(2,4-difluorophenyl) malonamic acid methyl ester with >98% purity without column chromatography.
Reagents:
-
Substrate: 2,4-Difluoroaniline (1.0 eq)
-
Reagent: Methyl malonyl chloride (1.1 eq) [Freshly distilled or high purity]
-
Base: Triethylamine (1.2 eq) or Pyridine (1.2 eq)[2]
-
Solvent: Dichloromethane (DCM) [Anhydrous][2]
-
Quench: 1N HCl, Saturated NaHCO₃
Step-by-Step Workflow:
-
Setup: Purge a 3-neck round bottom flask with Nitrogen. Add 2,4-Difluoroaniline (10 mmol) and DCM (50 mL). Cool to 0°C using an ice bath.
-
Base Addition: Add Triethylamine (12 mmol) dropwise. Observation: No exotherm should be observed yet.[2]
-
Acylation (Critical Step): Dilute Methyl malonyl chloride (11 mmol) in 10 mL DCM. Add this solution dropwise over 30 minutes, maintaining internal temperature <5°C.
-
Causality: Rapid addition causes localized heating, leading to the formation of the Bis-amide impurity (N,N'-bis(2,4-difluorophenyl)malonamide), which is insoluble and difficult to remove.[1]
-
-
Reaction Monitoring: Warm to Room Temperature (RT) and stir for 2 hours.
-
Workup:
-
Crystallization: Concentrate the DCM to ~10 mL volume. Add cold Hexane (30 mL) slowly with stirring. The product will precipitate as a white solid.[2] Filter and dry.[2][3][4]
Visualization: Synthetic Pathway & Impurity Logic
The following diagram illustrates the synthesis flow and the origin of critical impurities.
Caption: Synthesis pathway of Methyl N-(2,4-difluorophenyl)malonamate showing the critical divergence points for Bis-Amide and Hydrolysis impurities.
Analytical Characterization Profile
To ensure the integrity of the synthesized compound, compare your data against these standard values.
A. 1H-NMR Spectroscopy (CDCl₃, 400 MHz)
-
δ 9.40 ppm (br s, 1H): Amide NH .[1][2] Note: This peak is broad and exchangeable with D₂O.
-
δ 8.20 ppm (m, 1H): Aromatic H-6 (Ortho to NH).[1][2] Note: Shows complex coupling due to F-H interactions.[2]
-
δ 6.90 - 7.00 ppm (m, 2H): Aromatic H-3 and H-5.[1]
-
δ 3.82 ppm (s, 3H): Methyl Ester (OCH₃ ).[2]
-
δ 3.50 ppm (s, 2H): Methylene (CH₂ ) between carbonyls.[2] Diagnostic Peak: If this splits or shifts, check for enolization.[1][2]
B. HPLC Method for Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).[2]
-
Retention Time Logic:
References
-
Gould, R. G., & Jacobs, W. A. (1939).[2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[2][5] [1][2]
-
Grohe, K., & Heitzer, H. (1987).[2] "Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids." Liebigs Annalen der Chemie. [1][2]
-
Mitscher, L. A. (2005).[2] "Structure-Activity Relationships of Fluoroquinolones." Chemical Reviews.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 2,4-Difluoroaniline." PubChem. [1][2]
Sources
- 1. ripublication.com [ripublication.com]
- 2. Malonic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP2943468B1 - A novel process for the preparation of n-(4-nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester and n-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester - Google Patents [patents.google.com]
- 5. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
A Researcher's Guide to Monitoring Secondary Amide Formation with IR Spectroscopy
As a Senior Application Scientist, I've frequently guided research teams in leveraging analytical techniques to gain deeper insights into their chemical reactions. One of the most fundamental transformations in synthetic chemistry, particularly in pharmaceutical and materials science, is the formation of an amide bond. Infrared (IR) spectroscopy stands out as a powerful, accessible, and often real-time method for monitoring the progress of these reactions.
This guide provides an in-depth comparison of the spectral signatures of reactants and products involved in secondary amide formation. We will move beyond simply identifying peaks to understanding the causal relationships behind the spectral shifts, enabling you to confidently assess reaction initiation, progression, and completion.
The Vibrational Story of Amide Synthesis
The conversion of a primary amine and a carboxylic acid into a secondary amide is a story told through the appearance and disappearance of specific molecular vibrations. Each functional group has a characteristic way of stretching and bending, which absorbs IR radiation at a specific frequency. By tracking these frequencies, we can quantitatively follow the consumption of starting materials and the formation of our desired product.[1]
The core of this analysis lies in comparing the distinct spectral regions of the reactants against the unique fingerprint of the secondary amide product.
Reactant Fingerprints: What to Watch for Disappearing
To confirm the start of a reaction, we must first identify the key absorptions of our starting materials. For the synthesis of a secondary amide from a primary amine and a carboxylic acid, these are our initial benchmarks.
-
Primary Amine (R-NH₂): The most telling feature of a primary amine is its N-H stretching region. Because it has two N-H bonds, it displays two distinct medium-intensity peaks between 3500 and 3300 cm⁻¹.[2][3] These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group.[4] Another characteristic, though sometimes less clear, is the N-H scissoring (bending) vibration, which appears around 1650-1580 cm⁻¹.[4][5]
-
Carboxylic Acid (R'-COOH): The IR spectrum of a carboxylic acid is dominated by an extremely broad O-H stretching band, a result of strong intermolecular hydrogen bonding.[6] This absorption is one of the most recognizable in IR spectroscopy, spanning a wide range from 3300 cm⁻¹ down to 2500 cm⁻¹, often appearing as a messy envelope over the C-H stretching region.[7][8] The second unmissable peak is the sharp, strong carbonyl (C=O) stretch, typically found between 1760 and 1690 cm⁻¹.[7][9]
Product Fingerprint: The Emergence of the Amide
Successful amide bond formation is unequivocally confirmed by the appearance of a new set of characteristic peaks, most notably the Amide I and Amide II bands.
-
N-H Stretch: The two N-H stretching peaks of the primary amine are replaced by a single, sharper N-H stretching band for the secondary amide (-NH-). This peak typically appears in the 3370-3170 cm⁻¹ region.[10] Its singular nature is a direct confirmation that the primary amine has been converted.[11]
-
Amide I (C=O Stretch): This is one of the most intense and reliable bands in the amide spectrum, appearing between 1680 and 1630 cm⁻¹.[10][12] This peak is due primarily to the C=O stretching vibration.[13] Its frequency is notably lower than the C=O stretch of the starting carboxylic acid. This shift is caused by resonance; the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, imparting more single-bond character to the C=O bond, weakening it, and thus lowering its vibrational frequency.[14]
-
Amide II (N-H Bend & C-N Stretch): The appearance of this strong band between 1570 and 1515 cm⁻¹ is a definitive marker for the formation of a secondary amide.[10] The Amide II band is a complex vibration arising from a combination of the in-plane N-H bending and C-N stretching modes.[13][15] Its intensity and characteristic position make it an excellent diagnostic tool, as there are few other functional groups that absorb so strongly in this region.[10]
Comparative Data Summary
The transformation from reactants to product can be summarized by the following key spectral changes. Monitoring these changes provides a clear narrative of the reaction's progress.
| Vibrational Mode | Reactant: Primary Amine | Reactant: Carboxylic Acid | Product: Secondary Amide | Status During Reaction |
| O-H Stretch | - | 3300 - 2500 cm⁻¹ (Very Broad) | - | Disappears |
| N-H Stretch | 3500 - 3300 cm⁻¹ (Two Peaks) | - | 3370 - 3170 cm⁻¹ (One Peak) | Shifts & Simplifies |
| C=O Stretch | - | 1760 - 1690 cm⁻¹ (Strong, Sharp) | 1680 - 1630 cm⁻¹ (Amide I, Strong) | Shifts to Lower Wavenumber |
| N-H Bend | 1650 - 1580 cm⁻¹ (Medium) | - | 1570 - 1515 cm⁻¹ (Amide II, Strong) | Appears |
Experimental Protocol: Reaction Monitoring via ATR-FTIR
For real-time analysis, an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel is ideal. This self-validating system provides continuous data without the need for sample preparation.
-
System Setup & Background:
-
Ensure the ATR probe is clean and compatible with your reaction chemistry.
-
Submerge the probe in the reaction solvent at the desired reaction temperature.
-
Collect a background spectrum. This is crucial as it subtracts the absorbance of the solvent and the system itself from your subsequent measurements.
-
-
Time Zero (t=0) Spectrum:
-
Add all reactants to the vessel and ensure adequate mixing.
-
Immediately collect the first spectrum. This t=0 scan serves as your baseline, showing the initial concentrations of your starting materials via their characteristic peaks (e.g., the carboxylic acid C=O and the primary amine N-H stretches).
-
-
Data Acquisition:
-
Program the spectrometer to collect spectra at regular intervals (e.g., every 5-10 minutes). The frequency will depend on the expected reaction rate.
-
Monitor the key regions in real-time:
-
The disappearance of the broad O-H stretch (3300-2500 cm⁻¹).
-
The decrease in the carboxylic acid C=O peak (~1710 cm⁻¹).
-
The appearance and growth of the Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands.
-
-
-
Analysis & End Point Determination:
-
Overlay the spectra collected over time.
-
The reaction is complete when the reactant peaks have disappeared and the product peaks (Amide I and II) have reached a stable, maximum intensity and no longer change over time.
-
This kinetic data can be used to plot the relative concentration of reactants and products versus time.
-
Workflow Visualization
The logical flow of using IR spectroscopy to monitor this reaction can be visualized as follows:
Caption: Workflow for monitoring secondary amide formation using IR spectroscopy.
Conclusion
IR spectroscopy is an indispensable tool for the modern researcher, offering a direct window into the molecular transformations occurring within a reaction vessel. By understanding the characteristic vibrational signatures of primary amines, carboxylic acids, and the resulting secondary amides, scientists can move beyond simple endpoint analysis. This detailed, comparative approach allows for robust, real-time monitoring, leading to improved process understanding, optimization, and control in drug development and beyond.
References
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University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts. Retrieved from [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
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University of Calgary. (n.d.). Amide infrared spectra. Chemistry. Retrieved from [Link]
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Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Friedrich-Schiller-Universität Jena. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. Retrieved from [Link]
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LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of IR Absorptions. Organic Chemistry. Retrieved from [Link]
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LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Retrieved from [Link]
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Patsnap. (2026, February 28). Amide Infrared Spectroscopy: Determining Purity via Peak Analysis. Patsnap Eureka. Retrieved from [Link]
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Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
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bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]
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Reddit. (2023, February 20). IR spectra help. r/OrganicChemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, February 9). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Secondary structure assignments of amide I band components in proteins. Retrieved from [Link]
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ResearchGate. (n.d.). The C=O stretching frequency. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]
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ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]
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University of Groningen. (2024, January 31). Artificial Intelligence-based Amide-II Infrared Spectroscopy Simulation for Monitoring Protein Hydrogen Bonding Dynamics. Retrieved from [Link]
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LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]
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-
DSpace@MIT. (n.d.). 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]
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AIP Publishing. (2012, September 4). Single-conformation infrared spectra of model peptides in the amide I and amide II regions. The Journal of Chemical Physics. Retrieved from [Link]
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LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra representing (A) amide bond formation. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]
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Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
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Safety Operating Guide
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate proper disposal procedures
As a Senior Application Scientist overseeing chemical logistics, laboratory safety, and regulatory compliance, I frequently consult with research teams on the lifecycle management of novel synthetic intermediates. Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate (CAS: 479690-12-5) is a specialized fluorinated carbamate ester widely utilized in advanced drug development[1]. While its utility in synthesizing bioactive molecules is significant, its difluorophenyl moiety introduces specific end-of-life environmental and safety hazards.
This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with stringent environmental regulations and safeguarding laboratory personnel.
Chemical Profile and Hazard Causality
To properly dispose of a chemical, one must first understand its structural vulnerabilities and combustion byproducts. Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate contains a highly stable carbon-fluorine (C-F) bond network[1].
-
The Causality of Segregation: Standard non-halogenated organic waste is often repurposed as fuel in industrial kilns. If a fluorinated compound like this is mixed into the non-halogenated stream, standard low-temperature combustion will fail to break the C-F bonds completely. This leads to the formation of highly toxic and corrosive during combustion[2].
-
Environmental Persistence: Similar to other polyfluorinated substances, incomplete thermal destruction can lead to persistent environmental contamination[3]. Therefore, disposal must rely on equipped with specialized off-gas scrubbing systems[4].
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system: each step contains a verification check to prevent downstream failures.
-
Step 1: Waste Segregation and Containment
-
Action: Place all liquid waste containing Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate into a clearly labeled "Halogenated Organic Waste" container[2].
-
Validation: Verify that the waste carboy is made of high-density polyethylene (HDPE), which is resistant to fluorinated solvents, and is stored in a dedicated flammable liquids cabinet[2].
-
Causality: Segregating halogenated from non-halogenated waste ensures the material is routed to a facility capable of handling halogen combustion without releasing HF into the atmosphere[2].
-
-
Step 2: Solid Waste Management
-
Action: Collect all contaminated consumables (e.g., pipette tips, weighing boats, PPE) in a solid hazardous waste bin lined with a chemically compatible poly-bag.
-
Validation: Label the bag explicitly with "Contains Fluorinated Organics - CAS 479690-12-5" to alert waste management contractors.
-
-
Step 3: Facility Handoff and Incineration
Quantitative Data: Incineration and Segregation Parameters
The following table summarizes the critical operational parameters required for the safe processing of this compound.
| Parameter | Operational Standard | Causality / Rationale |
| Waste Classification | Halogenated Organic Waste | Prevents mixing with fuel-grade non-halogenated waste[2]. |
| Incineration Temperature | ≥ 1000°C | Minimum thermal energy required to cleave stable C-F bonds[3][4]. |
| Retention Time | ≥ 2.0 seconds | Ensures complete thermal oxidation of the difluorophenyl ring[3][4]. |
| Off-Gas Treatment | Alkaline Wet Scrubbing | Neutralizes corrosive Hydrogen Fluoride (HF) generated during combustion[4]. |
| Small Quantity Exemption | < 50 g (if permitted locally) | May be co-mingled with chlorinated waste only if the facility treats all halogens identically[2]. |
Workflow Visualization: Fluorinated Waste Routing
To ensure zero ambiguity in the laboratory, the following decision tree maps the exact routing of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate waste.
Caption: Decision matrix and disposal workflow for fluorinated organic laboratory waste.
Spill Response and Decontamination Plan
In the event of an accidental release of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate, immediate containment is required to prevent exposure and improper drain disposal.
-
Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat[4].
-
Containment (Solid Spill): If the compound is in its dry, powdered form, do not dry sweep, as this generates inhalable dust. Gently cover the spill with damp absorbent pads or carefully scoop the material using a non-sparking tool[4].
-
Containment (Liquid Spill): If dissolved in a solvent, use a chemically inert absorbent (e.g., diatomaceous earth or vermiculite) to soak up the liquid[4].
-
Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol or isopropanol) followed by a soap and water wash[4]. Collect all wash liquids into the Halogenated Organic Waste container[2].
References
-
American Elements. "Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate | CAS 479690-12-5". Retrieved from:[Link]
-
RiskAssess. "Chemical Waste Containers for Chemical Waste Disposal". Retrieved from:[Link]
-
Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances". Retrieved from:[Link]
Sources
Advanced Safety & Operational Protocol: Handling Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate
As drug development accelerates, laboratory personnel frequently encounter novel fluorinated intermediates. Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate (CAS: 479690-12-5) is a prime example of a compound that requires a nuanced approach to personal protective equipment (PPE) and handling.
This guide moves beyond generic safety data sheets to provide a self-validating, causality-driven operational protocol. By understanding why specific PPE and engineering controls are required, researchers can build inherently safer workflows.
Physicochemical Hazard Profile & Causality
To select the correct PPE, we must first deconstruct the molecular hazards of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate:
-
The Fluorinated Aromatic Ring (Lipophilicity): The 2,4-difluorophenyl moiety significantly increases the molecule's lipophilicity. Causality: Highly lipophilic compounds can easily partition into and cross the stratum corneum (the skin's outermost layer). If dissolved in organic solvents, the dermal penetration risk increases exponentially.
-
The Amide/Ester Backbone (Reactivity & Irritation): Fine powders of amides and esters can act as severe mucosal irritants. Causality: If aerosolized during weighing, the compound can deposit in the respiratory tract, leading to localized irritation or systemic absorption.
According to Prudent Practices in the Laboratory[1], a robust hazard assessment must account for both the physical state of the pure chemical (often a static-prone powder) and the solvents used to manipulate it.
Tiered Personal Protective Equipment (PPE) Matrix
The OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I) mandates that protective gear must be matched to the specific hazard profile and the scale of the operation[2].
When handling this compound in solution, the solvent dictates the glove choice. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common carriers in drug discovery, but they act as potent skin penetration enhancers.
Quantitative Glove Breakthrough Data (Solvent Carriers)
Data summarized for standard laboratory solvents used with lipophilic amides.
| Solvent Carrier | Glove Material | Thickness | Est. Breakthrough Time | Operational Recommendation |
| None (Dry Powder) | Nitrile | 4 mil | > 480 mins | Standard single-glove handling. |
| DMSO | Nitrile | 4 mil | < 10 mins | Incidental contact only. Double-glove; doff immediately if splashed. |
| DMSO | Butyl Rubber | 14 mil | > 480 mins | Preferred for bulk solution preparation. |
| DMF | Nitrile | 4 mil | < 5 mins | Not recommended. Rapid degradation. |
| DMF | Butyl Rubber | 14 mil | > 480 mins | Mandatory for handling DMF solutions. |
Decision-Tree Workflow for PPE Selection
The following logic matrix dictates the required PPE and engineering controls based on the operational state of the chemical.
Figure 1: PPE selection and handling workflow based on operational state.
Step-by-Step Operational & Disposal Plan
To ensure trustworthiness, every step in this protocol includes a self-validating check to confirm the safety system is functioning before proceeding.
Phase 1: Preparation & System Validation
-
Validate Engineering Controls: Read the fume hood's magnehelic gauge. Verify the face velocity is between 80–120 feet per minute (fpm) .
-
Causality: Velocities below 80 fpm fail to contain aerosolized powders. Velocities above 120 fpm create turbulent eddies that can pull the lipophilic powder out of the hood and into the operator's breathing zone[3].
-
-
Don Base PPE: Equip a fully buttoned, flame-resistant lab coat and ANSI Z87.1 compliant safety glasses with side shields.
-
Don Dermal Protection: Apply standard 4-mil nitrile gloves. If you plan to dissolve the compound in DMSO, apply a second pair of nitrile gloves over the first (double-gloving).
Phase 2: Execution (Weighing and Transfer)
-
Mitigate Static Charge: Place a static-dissipative (anti-static) weigh boat on the analytical balance inside the fume hood.
-
Causality: Fluorinated organic powders accumulate static charge. Standard polystyrene weigh boats can cause the powder to repel and aerosolize, creating an inhalation hazard and contaminating the balance.
-
-
Transfer the Solid: Use a grounded stainless-steel spatula to transfer the Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate.
-
Solvent Addition: If adding solvent, do so slowly down the side of the vessel to prevent splashing.
-
Validation Check: If a drop of solvent touches your outer glove, immediately pause the operation, doff the outer glove, and replace it. The inner glove protects your skin during this transition.
-
Phase 3: Decontamination & Waste Disposal
-
Surface Decontamination: Fluorinated organics are generally insoluble in water. Wipe down the balance and fume hood surfaces with a paper towel dampened with isopropanol or ethanol, followed by a standard soap and water wipe.
-
Waste Segregation:
-
Place all solvent-contaminated liquid waste into a Halogenated Organic Waste container (due to the fluorine atoms).
-
Place contaminated weigh boats, spatulas, and outer gloves into a designated solid hazardous waste bin.
-
-
Systematic Doffing: Remove gloves by pinching the palm of the outer glove, peeling it inside out, and holding it in the gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off, encapsulating the first glove. Wash hands thoroughly with soap and water[4].
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011) Source: National Academies Press URL:[Link]
-
Personal Protective Equipment Standard (29 CFR 1910 Subpart I) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]
-
NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
